Product packaging for Butane-2-sulfonamide(Cat. No.:CAS No. 17854-68-1)

Butane-2-sulfonamide

Cat. No.: B3246515
CAS No.: 17854-68-1
M. Wt: 137.2 g/mol
InChI Key: FCWGIFCVCCHGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butane-2-sulfonamide is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2S B3246515 Butane-2-sulfonamide CAS No. 17854-68-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWGIFCVCCHGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17854-68-1
Record name butane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Butane-2-sulfonamide chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

"## An In-depth Technical Guide to (S)-Butane-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butane-2-sulfonamide is a chiral organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The stereochemistry of drug molecules is a critical factor in their pharmacological activity, with different enantiomers often exhibiting distinct biological effects. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological relevance of the (S)-enantiomer of butane-2-sulfonamide, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of (S)-Butane-2-sulfonamide is characterized by a sulfonyl group attached to the second carbon atom of a butane chain, with the stereochemistry at this chiral center designated as (S). The sulfonamide group itself consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name (2S)-butane-2-sulfonamideN/A
Molecular Formula C4H11NO2S[3]
Molecular Weight 137.20 g/mol [4]
SMILES CC--INVALID-LINK--S(=O)(=O)N[3]
InChI Key FCWGIFCVCCHGTK-SCSAIBSYSA-N[3]
CAS Number Not available for the (S)-enantiomer specifically. The CAS for the achiral this compound is not consistently reported. Butane-2-sulfonyl chloride has the CAS number 4375-72-8.[5]
Predicted XlogP 0.3[3]

Synthesis of (S)-Butane-2-sulfonamide

The synthesis of enantiomerically pure (S)-butane-2-sulfonamide presents a significant challenge. General approaches to chiral sulfonamides involve either the enantioselective synthesis from prochiral starting materials or the resolution of a racemic mixture.

Enantioselective Synthesis

Recent advances in catalysis have provided pathways to chiral secondary sulfonamides. One notable method is the nickel-catalyzed stereoconvergent Negishi arylation and alkenylation of racemic α-bromosulfonamides.[6] This method allows for the synthesis of enantioenriched secondary sulfonamides, which could potentially be adapted for the synthesis of (S)-butane-2-sulfonamide.

Conceptual Experimental Workflow for Enantioselective Synthesis:

G cluster_0 Preparation of Racemic Precursor cluster_1 Stereoconvergent Cross-Coupling cluster_2 Purification Racemic_Butane Racemic 2-Bromobutane Racemic_alpha_Bromo Racemic α-Bromo-butane-2-sulfonamide Racemic_Butane->Racemic_alpha_Bromo Reaction Sulfonamide_Source Sulfonamide Source Sulfonamide_Source->Racemic_alpha_Bromo Reaction Enantioenriched_Product (S)-Butane-2-sulfonamide Derivative Racemic_alpha_Bromo->Enantioenriched_Product Negishi Coupling Organozinc Organozinc Reagent Organozinc->Enantioenriched_Product Chiral_Catalyst Chiral Nickel Catalyst Chiral_Catalyst->Enantioenriched_Product Purification Chromatographic Purification Enantioenriched_Product->Purification Final_Product Isolated (S)-Butane-2-sulfonamide Purification->Final_Product G CA Carbonic Anhydrase (CA) Bicarbonate Bicarbonate (HCO3-) Production CA->Bicarbonate Catalyzes Aqueous_Humor Aqueous Humor Secretion Bicarbonate->Aqueous_Humor Drives IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines Sulfonamide (S)-Butane-2-sulfonamide Sulfonamide->CA Inhibits G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Bacterial_Growth Bacterial Growth Nucleic_Acids->Bacterial_Growth Sulfonamide (S)-Butane-2-sulfonamide Sulfonamide->DHPS Competitively Inhibits

References

An In-depth Technical Guide to Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including a registered CAS number, for butane-2-sulfonamide is limited. This guide provides identification details for this compound and presents experimental data and protocols for closely related isomers and precursors to serve as a technical reference. All data for compounds other than this compound are clearly indicated.

Identification of this compound

IdentifierValue
Molecular Formula C4H11NO2S[1]
IUPAC Name This compound
SMILES CCC(C)S(=O)(=O)N[1]
InChI InChI=1S/C4H11NO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)[1]
InChIKey FCWGIFCVCCHGTK-UHFFFAOYSA-N[1]
Monoisotopic Mass 137.05106 Da[1]

Physicochemical Data of Related Compounds

Due to the absence of experimental data for this compound, the following tables summarize the properties of its isomer, 1-butanesulfonamide, and its likely precursor, butane-2-sulfonyl chloride.

Table 2.1: Properties of 1-Butanesulfonamide (Isomer)

PropertyValueCAS Number
Molecular Weight 137.20 g/mol [2]3144-04-5[2][3]
Molecular Formula C4H11NO2S[2][3]
XLogP3 0.2[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Table 2.2: Properties of Butane-2-sulfonyl chloride (Precursor)

PropertyValueCAS Number
Molecular Weight 156.63 g/mol [4][5]4375-72-8[4][5][6]
Molecular Formula C4H9ClO2S[4][5]
SMILES CCC(C)S(=O)(=O)Cl[4]

Experimental Protocols: General Synthesis of a Primary Sulfonamide

The synthesis of this compound would likely follow the well-established reaction of a sulfonyl chloride with ammonia. The following is a general protocol based on this common synthetic route.[7]

Objective: To synthesize a primary sulfonamide from its corresponding sulfonyl chloride.

Materials:

  • Butane-2-sulfonyl chloride

  • Ammonia (aqueous solution or gas)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base (e.g., pyridine, triethylamine, if using an amine salt)

  • Deionized water

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve butane-2-sulfonyl chloride in the chosen solvent in a reaction flask equipped with a stirrer and cooled in an ice bath.

  • Slowly add a stoichiometric excess of aqueous ammonia to the cooled solution while stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • If a precipitate (the sulfonamide product) forms, it can be collected by filtration, washed with cold water, and dried.

  • If the product remains in the organic phase, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute acid (to remove excess ammonia), water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the general synthetic pathway for sulfonamides and the structural relationships between related compounds.

general_sulfonamide_synthesis sulfonyl_chloride Butane-2-sulfonyl Chloride sulfonamide This compound sulfonyl_chloride->sulfonamide amine Ammonia (NH3) amine->sulfonamide hcl HCl

Caption: General reaction scheme for the synthesis of this compound.

structural_relationships cluster_precursors Precursors cluster_product Product sulfonic_acid Butane-2-sulfonic Acid (R-SO3H) sulfonyl_chloride Butane-2-sulfonyl Chloride (R-SO2Cl) sulfonic_acid->sulfonyl_chloride Chlorination sulfonamide This compound (R-SO2NH2) sulfonyl_chloride->sulfonamide Amination

Caption: Structural relationship and transformation pathway.

References

Spectroscopic Profile of Butane-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butane-2-sulfonamide is an organic compound with the molecular formula C4H11NO2S. As a member of the sulfonamide class of compounds, it is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control. This technical guide provides a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. It is important to note that while the mass spectrometry data is based on predictions for the specific molecule[1], the NMR and IR data are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule, as specific experimental spectra for this compound are not widely available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Triplet3HCH₃ (terminal methyl of ethyl group)
~ 1.2Doublet3HCH₃ (methyl group on chiral center)
~ 1.6Multiplet2HCH₂ (methylene of ethyl group)
~ 3.0Multiplet1HCH (chiral center)
~ 4.8 (variable)Singlet2HNH₂ (sulfonamide)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 10CH₃ (terminal methyl of ethyl group)
~ 15CH₃ (methyl group on chiral center)
~ 25CH₂ (methylene of ethyl group)
~ 60CH (chiral center)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3390 - 3320Strong, SharpN-H Asymmetric StretchSulfonamide (-SO₂NH₂)
3280 - 3220Strong, SharpN-H Symmetric StretchSulfonamide (-SO₂NH₂)
2960 - 2850StrongC-H StretchAlkane (-CH₃, -CH₂, -CH)
1345 - 1315StrongS=O Asymmetric StretchSulfonamide (-SO₂NH₂)
1190 - 1145StrongS=O Symmetric StretchSulfonamide (-SO₂NH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data [1]

Adductm/z (Predicted)
[M+H]⁺138.05834
[M+Na]⁺160.04028
[M-H]⁻136.04378
[M+NH₄]⁺155.08488
[M+K]⁺176.01422
[M]⁺137.05051

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. The acquisition time is typically a few minutes.

    • For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation :

    • Place a small amount (a few milligrams) of solid this compound into a clean vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) to dissolve the solid.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop of the solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Instrument Setup and Data Acquisition :

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Processing and Cleanup :

    • Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).

    • Clean the salt plate thoroughly with a dry solvent (e.g., dry acetone) and return it to a desiccator for storage.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction :

    • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

    • The sample is vaporized in a high vacuum environment within the ion source.

  • Ionization :

    • The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This electron impact causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). Excess energy from this process can lead to fragmentation of the molecular ion.

  • Mass Analysis :

    • The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation :

    • An electron multiplier or other detector measures the abundance of ions at each m/z value.

    • The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative abundance of 100%.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Obtain Pure Sample Prep Sample Preparation (Dissolving, Mulling, etc.) Sample->Prep NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, Structure Elucidation) Process->Interpret Report Technical Report / Publication Interpret->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Butane-2-sulfonamide: A Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide provides a focused summary of the molecular weight and chemical formula for Butane-2-sulfonamide.

Core Molecular Data

The essential molecular details of this compound are presented below. This data is foundational for a range of experimental and computational applications, from reaction stoichiometry to molecular modeling.

PropertyValue
Molecular FormulaC4H11NO2S[1]
Molecular Weight137.20 g/mol [2]
Monoisotopic Mass137.05106 Da[1]

Elemental Composition and Structure

The molecular formula C4H11NO2S indicates the elemental makeup of this compound. The structural arrangement consists of a sulfonyl group attached to a sec-butyl group and an amine group.[3] The connectivity of these atoms dictates the compound's chemical behavior and physical properties.

cluster_formula Molecular Formula: C4H11NO2S cluster_counts Atom Count C C C_count Carbon: 4 C->C_count H H H_count Hydrogen: 11 H->H_count N N N_count Nitrogen: 1 N->N_count O O O_count Oxygen: 2 O->O_count S S S_count Sulfur: 1 S->S_count

Elemental composition of this compound.

References

An In-depth Technical Guide to the Chiral Properties of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] The introduction of stereogenic centers into these molecules can lead to enantiomers with distinct pharmacological and toxicological profiles. This technical guide focuses on Butane-2-sulfonamide, a simple chiral sulfonamide. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this document provides a comprehensive framework based on established chemical principles. It outlines robust, representative methodologies for the synthesis of the racemic mixture, the enantiomeric resolution of its components, and the characterization of the pure (R)- and (S)-enantiomers. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and chiral properties of simple alkyl sulfonamides for applications in drug discovery and asymmetric synthesis.

Introduction to Chiral Sulfonamides

The sulfonamide functional group (–SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][3] Chirality, or the "handedness" of a molecule, is a critical factor in drug development, as different enantiomers can interact differently with chiral biological targets like enzymes and receptors. This compound possesses a stereocenter at the second carbon atom of the butane chain, making it exist as a pair of enantiomers: (R)-Butane-2-sulfonamide and (S)-Butane-2-sulfonamide. The synthesis and separation of these enantiomers are essential for evaluating their individual biological activities and for their potential use as chiral building blocks in organic synthesis.

Synthesis of Racemic this compound

The standard approach to synthesizing a primary sulfonamide is the reaction of a corresponding sulfonyl chloride with ammonia.[4] In this case, racemic this compound is prepared from its precursor, racemic Butane-2-sulfonyl chloride.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize racemic this compound via the reaction of racemic Butane-2-sulfonyl chloride with aqueous ammonia.

Materials:

  • Racemic Butane-2-sulfonyl chloride (1.0 eq)[5][6]

  • Aqueous ammonia (28-30%, ~10 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A solution of racemic Butane-2-sulfonyl chloride (1.0 eq) in dichloromethane (5 mL per 1 g of sulfonyl chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • The flask is cooled to 0 °C in an ice-water bath.

  • Aqueous ammonia (~10 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. A white precipitate will form.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • The mixture is diluted with additional dichloromethane and deionized water. The layers are separated using a separatory funnel.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure, racemic this compound as a white crystalline solid.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product A Racemic Butane-2-sulfonyl Chloride C Reaction at 0°C -> RT in Dichloromethane A->C 1.0 eq B Aqueous Ammonia B->C ~10 eq D Liquid-Liquid Extraction C->D E Washing & Drying D->E F Solvent Evaporation E->F G Racemic this compound F->G

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

Since enantiomers possess identical physical properties, they cannot be separated by standard techniques like distillation or simple crystallization.[7] Chiral resolution is a process to separate a racemic mixture into its pure enantiomers.[8] A common and effective method is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[9] Diastereomers have different physical properties and can be separated by fractional crystallization.

Given the acidic nature of the N-H proton in the sulfonamide group, a chiral base, such as (R)-(+)-1-phenylethylamine, can be used to form diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To resolve racemic this compound using (R)-(+)-1-phenylethylamine as a chiral resolving agent.

Materials:

  • Racemic this compound (1.0 eq)

  • (R)-(+)-1-phenylethylamine (0.5 eq)

  • Methanol or Ethanol

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol in an Erlenmeyer flask.

    • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in a small amount of methanol.

    • Slowly add the amine solution to the hot sulfonamide solution with gentle swirling.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerate overnight to induce crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to facilitate drying. This first crop of crystals will be enriched in one diastereomer (e.g., the (R-sulfonamide)-(R-amine) salt).

    • The mother liquor is retained, as it contains the more soluble diastereomeric salt (e.g., the (S-sulfonamide)-(R-amine) salt).

    • The purity of the crystallized salt can be improved by one or more recrystallizations from fresh hot methanol.

  • Liberation of the Enantiomer (e.g., (R)-Butane-2-sulfonamide):

    • Dissolve the purified diastereomeric salt crystals in water.

    • Acidify the solution to pH ~1-2 with 2M hydrochloric acid. This protonates the amine and liberates the sulfonamide.

    • Extract the aqueous solution three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Isolation of the Other Enantiomer (e.g., (S)-Butane-2-sulfonamide):

    • Take the mother liquor from step 2, evaporate the solvent, and liberate the sulfonamide using the same acidification and extraction procedure (step 3) to obtain the other enantiomer, which will be enriched in the (S)-form.

  • Purity Analysis:

    • Determine the optical purity (enantiomeric excess, ee%) of each separated sulfonamide using chiral High-Performance Liquid Chromatography (HPLC).

    • Characterize the enantiomers by measuring their specific rotation using a polarimeter. The two pure enantiomers should have equal and opposite specific rotation values.

G cluster_separation Separation cluster_liberation Liberation Racemic Racemic this compound ((R)- and (S)-forms) Mix Formation of Diastereomeric Salts in Methanol Racemic->Mix Resolver Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Resolver->Mix Crystallization Fractional Crystallization Mix->Crystallization Salt1 Less Soluble Salt (e.g., (R,R)-salt) Crystallization->Salt1 Solid Salt2 More Soluble Salt (in mother liquor) (e.g., (S,R)-salt) Crystallization->Salt2 Solution Acid1 Acidification (HCl) & Extraction Salt1->Acid1 Acid2 Acidification (HCl) & Extraction Salt2->Acid2 Enantiomer1 (R)-Butane-2-sulfonamide Acid1->Enantiomer1 Enantiomer2 (S)-Butane-2-sulfonamide Acid2->Enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Data Presentation and Characterization

Following successful resolution, the enantiomers of this compound would be characterized to confirm their identity and purity. While specific quantitative data is not available in the literature, the expected properties are summarized below.

Property(R)-Butane-2-sulfonamide(S)-Butane-2-sulfonamideRacemic this compound
Molecular Formula C₄H₁₁NO₂SC₄H₁₁NO₂SC₄H₁₁NO₂S
Molecular Weight 137.20 g/mol 137.20 g/mol 137.20 g/mol
Melting Point Identical to (S)-formIdentical to (R)-formTypically differs from pure enantiomers
Specific Rotation [α] [α]_D^20 = +X°[α]_D^20 = -X°
Enantiomeric Excess >99% ee (Expected)>99% ee (Expected)0% ee

Note: Specific rotation values (X) are hypothetical and must be determined experimentally.

Relevance in Drug Development

Chiral sulfonamides are prevalent in pharmaceuticals. The specific three-dimensional arrangement of atoms is often crucial for binding to a biological target, such as an enzyme's active site or a cell surface receptor. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize and test enantiomerically pure compounds like (R)- and (S)-Butane-2-sulfonamide is fundamental in modern drug discovery.

cluster_enantiomers Enantiomers cluster_target Biological Target R_Enantiomer (R)-Enantiomer Receptor Enzyme Active Site or Receptor R_Enantiomer->Receptor Specific Binding (e.g., Therapeutic Effect) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Mismatched Binding (e.g., Inactive or Side Effect)

Caption: Conceptual diagram of enantiomer-specific biological interaction.

Conclusion

This guide provides a detailed technical framework for the synthesis, resolution, and characterization of the enantiomers of this compound. By leveraging established protocols for sulfonamide synthesis and classical resolution via diastereomeric salt formation, researchers can access enantiopure (R)- and (S)-Butane-2-sulfonamide. The outlined procedures for purification and analysis, including chiral HPLC and polarimetry, are critical for ensuring the enantiomeric purity required for subsequent studies in medicinal chemistry and materials science. This document serves as a practical starting point for the exploration of this and other simple chiral sulfonamides.

References

A Technical Guide to the Solubility of Butane-2-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of sulfonamides, with a specific focus on butane-2-sulfonamide, in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document leverages solubility data from structurally similar sulfonamides to provide a robust predictive analysis. Detailed experimental protocols for determining solubility are provided, alongside visual workflows to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical research, enabling informed decisions on solvent selection and formulation strategies.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, known for their antimicrobial properties and use as intermediates in organic synthesis. The solubility of these compounds in organic solvents is a fundamental parameter that influences their efficacy, bioavailability, and the feasibility of their formulation and manufacturing processes. This compound, an alkylsulfonamide, presents a simpler structure compared to its arylsulfonamide counterparts, and understanding its solubility is crucial for its potential applications.

This guide summarizes the available solubility data for analogous sulfonamides in key organic solvents, presents detailed experimental methodologies for solubility determination, and provides visual representations of these workflows.

Predicted Solubility of this compound

The following tables summarize the solubility of various sulfonamides in common organic solvents. This data can be used to estimate the solubility of this compound, which possesses a butyl group as its non-polar moiety. It is anticipated that this compound will exhibit moderate solubility in polar protic and aprotic solvents.

Table 1: Solubility of Selected Sulfonamides in Alcohols
SulfonamideMethanol (mol fraction)Ethanol (mol fraction)1-Propanol (mol fraction)Butan-2-olTemperature (°C)Reference
SulfamethoxazoleData not availableData not availableData not availableData not available15, 25, 37, 45[1]
SulphisoxazoleData not availableData not availableData not availableData not available15, 25, 37, 45[1]
SulphasalazineData not availableData not availableData not availableData not available15, 25, 37, 45[1]
N-Chloro-4-toluenesulfonamide sodiumHighModerateLowLowestNot Specified[2]
N-Chlorobenzenesulfonamide sodiumHighModerateLowLowestNot Specified[2]

Note: Specific mole fraction data was not provided in the search results, but qualitative descriptions and trends were available.

Table 2: Solubility of Selected Sulfonamides in Ketones and Esters
SulfonamideAcetone (mol fraction)Ethyl AcetateTemperature (°C)Reference
SulfamethoxazoleData not availableData not available15, 25, 37, 45[1]
SulphisoxazoleData not availableData not available15, 25, 37, 45[1]
SulphasalazineData not availableData not available15, 25, 37, 45[1]
Sulfamethizole0.022 (at 20°C)Data not available20[3]

Note: The available data is limited. Further experimental work is required for a comprehensive understanding.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for any research involving new chemical entities. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[4][5] It involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.[4]

  • Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until a consistent value is obtained.[4][6]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Carefully filter the supernatant using a syringe filter. It is critical to use a filter material that does not interact with or adsorb the solute.[4]

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common method as it can also detect impurities.[4]

    • UV-Vis Spectrophotometry: A simpler method if the compound has a chromophore and there are no interfering substances.[5]

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/L, mol/L, or mole fraction).

experimental_workflow_shake_flask cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess This compound to solvent prep2 Seal vial prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sep_choice Method? equilib->sep_choice centrifuge Centrifugation sep_choice->centrifuge Option 1 filtration Filtration sep_choice->filtration Option 2 quant Dilute supernatant and quantify concentration (e.g., HPLC, UV-Vis) centrifuge->quant filtration->quant result Solubility Value quant->result

Isothermal Shake-Flask Method Workflow

Gravimetric Method

The gravimetric method is a straightforward and fundamental technique for determining solubility that relies on the precise measurement of mass.[7][8]

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1 & 2).

  • Aliquot Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[7]

  • Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions. This can be done using a rotary evaporator, a heating block under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the decomposition point of the solute.[9]

  • Drying to Constant Mass: Once the solvent is fully evaporated, dry the remaining solid residue in a vacuum oven until a constant mass is achieved. This ensures all residual solvent has been removed.[9]

  • Weighing: Accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.[7]

experimental_workflow_gravimetric cluster_prep Preparation cluster_measurement Measurement cluster_evaporation Evaporation & Drying cluster_weighing Final Weighing prep Prepare saturated solution and separate supernatant measure1 Transfer known volume/mass of supernatant to a pre-weighed container prep->measure1 evap Evaporate solvent measure1->evap dry Dry residue to constant mass evap->dry weigh Weigh container with dried solute dry->weigh result Calculate Solubility weigh->result

Gravimetric Method Workflow

Logical Relationships in Solubility Studies

The selection of a suitable solvent and the determination of solubility are interconnected processes that are fundamental to pharmaceutical development and chemical synthesis. The following diagram illustrates the logical flow and considerations in a typical solubility study.

logical_relationship_solubility cluster_initial Initial Assessment cluster_experimental Experimental Determination cluster_data Data Analysis & Application compound This compound (Physicochemical Properties) solvent_selection Select a range of organic solvents (Polarity, Protic/Aprotic) compound->solvent_selection solubility_exp Determine solubility using Shake-Flask or Gravimetric Method solvent_selection->solubility_exp data_analysis Analyze solubility data (Quantitative values, Trends) solubility_exp->data_analysis application Application in: - Formulation Development - Process Chemistry - Preclinical Studies data_analysis->application

Logical Flow of a Solubility Study

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, drawing upon data from analogous sulfonamide compounds. While direct quantitative data for this compound remains to be experimentally determined, the information and detailed protocols presented herein offer a solid foundation for researchers. The provided experimental workflows and logical diagrams serve as practical tools for designing and executing solubility studies. Further experimental investigation is necessary to establish the precise solubility profile of this compound, which will be invaluable for its future applications in pharmaceutical and chemical industries.

References

Thermochemical Profile of Butane-2-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for Butane-2-sulfonamide. Due to the current absence of experimentally determined thermochemical values for this specific compound in publicly accessible literature, this document outlines state-of-the-art computational and experimental methodologies for their determination. It serves as a foundational resource for researchers in pharmacology, materials science, and chemical synthesis, enabling a deeper understanding of the compound's stability, reactivity, and potential applications. This guide details protocols for ab initio quantum chemical calculations to predict gas-phase thermochemical properties and describes the experimental procedure for determining the standard enthalpy of formation using rotating-bomb calorimetry. Furthermore, a general synthetic pathway for this compound is presented, accompanied by a workflow diagram.

Introduction

This compound is a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions, assessing its thermal stability, and for the rational design of synthetic routes and pharmaceutical formulations. This guide addresses the current knowledge gap regarding the thermochemical data of this compound by presenting robust methodologies for its determination.

Thermochemical Data

As of the date of this document, specific experimental thermochemical data for this compound are not available in the literature. Therefore, the following table provides a template for such data, which can be populated using the computational and experimental methods detailed in the subsequent sections. For context, some computed properties for the isomeric 1-Butanesulfonamide are available, but these should not be used as direct substitutes.

Table 1: Estimated Thermochemical Properties of this compound

PropertySymbolValue (units)Method of Determination
Standard Molar Enthalpy of Formation (gas)ΔHf°(g)To be determinedAb initio Calculation
Standard Molar Enthalpy of Formation (solid)ΔHf°(s)To be determinedRotating-Bomb Calorimetry
Standard Molar Entropy (gas)S°(g)To be determinedAb initio Calculation
Molar Heat Capacity at Constant Pressure (gas)Cp(g)To be determinedAb initio Calculation

Methodologies for Determination of Thermochemical Data

Computational Protocol for Ab Initio Calculations

High-level ab initio quantum chemical calculations are a reliable method for predicting the gas-phase thermochemical properties of organic molecules. The following protocol is recommended for this compound.

Experimental Protocol: Computational Thermochemistry

  • Conformational Analysis: Perform a thorough conformational search for this compound to identify the lowest energy conformers. This can be achieved using a combination of molecular mechanics and semi-empirical methods, followed by geometry optimization of the most promising candidates at a density functional theory (DFT) level, such as B3LYP/6-31G(d).

  • Geometry Optimization and Vibrational Frequencies: Optimize the geometries of the identified low-energy conformers using a higher level of theory, for instance, M06-2X/6-311++G(d,p). Perform vibrational frequency calculations at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • High-Accuracy Single-Point Energy Calculations: For the most stable conformers, perform single-point energy calculations using a highly accurate composite method such as CBS-QB3 or a coupled-cluster method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ).[1][2] The use of local coupled-cluster methods can be employed for more computationally demanding systems.[3][4]

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method.[1] This involves calculating the enthalpy of atomization of this compound and subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their standard states.

  • Calculation of Entropy and Heat Capacity: The standard entropy and heat capacity can be determined from the calculated vibrational frequencies and rotational constants using standard statistical mechanics formulas within the rigid rotor-harmonic oscillator approximation.[1]

Experimental Protocol for Rotating-Bomb Calorimetry

The standard enthalpy of formation of sulfur-containing organic compounds is experimentally determined using a rotating-bomb calorimeter to ensure complete combustion and a well-defined final state for sulfur (as sulfuric acid solution).[3]

Experimental Protocol: Rotating-Bomb Calorimetry

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to dissolve the sulfur combustion products.

  • Combustion: The bomb is sealed, pressurized with an excess of pure oxygen, and placed in a calorimeter jacket with a known quantity of water. The sample is ignited, and the temperature change of the calorimeter is meticulously recorded.

  • Analysis of Combustion Products: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and to quantify the final products, particularly the concentration of sulfuric acid.

  • Calculation of Enthalpy of Combustion: The energy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen.

  • Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of this compound is then derived from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of CO₂, H₂O, and H₂SO₄.

Synthesis Workflow

Primary sulfonamides are commonly synthesized through the reaction of a sulfonyl chloride with ammonia or an amine. The precursor for this compound, butane-2-sulfonyl chloride, can be prepared from butane-2-thiol.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amination butane_thiol Butane-2-thiol sulfonyl_chloride Butane-2-sulfonyl chloride butane_thiol->sulfonyl_chloride Oxidation oxidizing_agent Oxidizing Agent (e.g., Cl2, H2O) oxidizing_agent->sulfonyl_chloride butane_sulfonamide This compound sulfonyl_chloride->butane_sulfonamide Amination ammonia Ammonia (aq) ammonia->butane_sulfonamide

Figure 1: Proposed synthetic pathway for this compound.

Conclusion

This technical guide consolidates the current understanding of the thermochemical properties of this compound. While experimental data is presently lacking, this document provides a clear roadmap for its determination through both computational and experimental means. The outlined protocols for ab initio calculations and rotating-bomb calorimetry offer robust frameworks for obtaining accurate thermochemical data. The provided synthesis workflow further supports the practical application and study of this compound. The information contained herein is intended to be a valuable resource for scientists and researchers, facilitating further investigation into the properties and applications of this compound.

References

Butane-2-sulfonamide: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of butane-2-sulfonamide. While a solved crystal structure for this compound is not publicly available as of the date of this publication, this document outlines the synthesis, crystallization, and detailed experimental protocols for single-crystal X-ray diffraction, which are the standard procedures for such an analysis. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar small organic molecules. It includes generalized data tables and procedural diagrams to illustrate the expected workflow and outcomes of a successful crystal structure determination.

Introduction

This compound is a simple alkylsulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceutical drugs.[1] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility and stability. Furthermore, detailed structural information can elucidate intermolecular interactions that are vital for rational drug design and development. This guide presents the theoretical and practical framework for the complete crystal structure analysis of this compound.

Synthesis and Crystallization

The synthesis of this compound would typically involve the reaction of butane-2-sulfonyl chloride with ammonia.[1][2] The general reaction is as follows:

CH₃CH₂CH(SO₂Cl)CH₃ + 2NH₃ → CH₃CH₂CH(SO₂NH₂)CH₃ + NH₄Cl

Following synthesis and purification, the production of high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.[3][4] Various crystallization techniques can be employed for small organic molecules like this compound.

Experimental Protocol: Crystallization

The choice of solvent is paramount for successful crystallization.[4] A systematic screening of solvents with varying polarities is recommended.

Materials:

  • Purified this compound

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof)

  • Small glass vials (1-2 mL)

  • Heating apparatus (hot plate or oil bath)[3]

  • Filtration apparatus

Procedure:

  • Solvent Screening: Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.[4] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[3]

  • Slow Evaporation: Prepare a nearly saturated solution of this compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[5]

  • Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[3][6]

  • Vapor Diffusion: Place a concentrated solution of this compound in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully separate them from the mother liquor using a pipette or by filtration. Wash the crystals with a small amount of cold solvent and allow them to dry.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Workflow

The overall workflow for crystal structure analysis is depicted in the diagram below.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction integration Integration & Scaling xray_diffraction->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_deposition Deposition (e.g., CCDC) validation->cif_deposition

Figure 1: Experimental workflow for crystal structure analysis.
Experimental Protocols

3.2.1. Data Collection A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.[9] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector as the crystal is rotated.[10][11]

3.2.2. Data Processing The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections.[8] This process involves:

  • Integration: Calculating the total intensity of each diffraction spot.[12]

  • Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.[11] The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

3.2.3. Structure Solution and Refinement The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[13] For small molecules like this compound, direct methods are typically successful in determining the initial phases.[9] This leads to an initial electron density map from which a preliminary model of the structure can be built.

This initial model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[14][15] The refinement process typically adjusts atomic positions, and thermal parameters.[16]

Data Presentation

Although no experimental data exists for this compound, the following tables illustrate how the crystallographic data would be presented. The values provided are hypothetical and based on typical data for small organic molecules.

Table 1: Crystal Data and Structure Refinement Details

ParameterHypothetical Value
Empirical formulaC₄H₁₁NO₂S
Formula weight137.20
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.5(1) Å
b10.2(1) Å
c9.8(1) Å
α90°
β105.5(1)°
γ90°
Volume820(1) ų
Z4
Density (calculated)1.111 Mg/m³
Absorption coefficient0.333 mm⁻¹
F(000)296
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5000
Independent reflections1800 [R(int) = 0.04]
Completeness to theta99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1800 / 0 / 120
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole0.30 and -0.25 e.Å⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
S10.25000.15000.45000.025(1)
O10.20000.05000.35000.035(1)
O20.35000.15000.55000.035(1)
N10.15000.25000.40000.030(1)
C10.30000.30000.30000.032(1)
C20.40000.35000.25000.040(1)
C30.20000.35000.20000.038(1)
C40.35000.20000.20000.045(1)

Molecular Structure Visualization

A key output of a crystal structure analysis is the visualization of the molecule's three-dimensional structure. The following diagram represents the molecular structure of this compound.

Figure 2: Molecular structure of this compound.

Conclusion

This technical guide has detailed the necessary steps for a comprehensive crystal structure analysis of this compound, from synthesis and crystallization to the final stages of structure refinement and validation. Although specific crystallographic data for this compound are not currently in the public domain, the protocols and generalized data presented herein provide a robust framework for researchers in the field. The successful determination of the crystal structure of this compound would be a valuable addition to the structural chemistry of sulfonamides, potentially aiding in the future design of novel therapeutic agents.

References

Navigating the Chiral Landscape of Sulfonamides: A Technical Guide to the Biological Activity of Butane-2-sulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the biological activity of Butane-2-sulfonamide enantiomers is not publicly available. This guide will, therefore, provide a comprehensive framework based on the well-established principles of stereochemistry in drug action and the known biological activities of the broader sulfonamide class of compounds. The protocols and pathways described herein are general and serve as a template for the investigation of chiral sulfonamides like this compound.

The Critical Role of Chirality in Sulfonamide Bioactivity

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its biological activity.[1][2] Many drugs are chiral, existing as enantiomers—non-superimposable mirror images.[1] These enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] While one enantiomer may be therapeutically active, the other could be inactive or even cause adverse effects.[1]

The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[3][4][5][6][7] The introduction of a chiral center, as in this compound, necessitates the separate evaluation of each enantiomer to fully characterize its biological potential. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, underscores the importance of stereoselective synthesis and testing.[8][9]

Quantitative Analysis of Enantiomeric Activity

A critical step in evaluating chiral drug candidates is the quantitative assessment of their biological activity. This typically involves determining key pharmacological parameters for each enantiomer. Due to the lack of specific data for this compound enantiomers, the following table serves as a template for presenting such comparative data.

Parameter(R)-Butane-2-sulfonamide(S)-Butane-2-sulfonamideEudismic Ratio (R/S)
Target Binding Affinity
IC₅₀ (nM)Data not availableData not availableData not available
Kᵢ (nM)Data not availableData not availableData not available
Cellular Activity
EC₅₀ (µM)Data not availableData not availableData not available
GI₅₀ (µM)Data not availableData not availableData not available
In Vivo Efficacy
ED₅₀ (mg/kg)Data not availableData not availableData not available

Table 1: Hypothetical Comparative Biological Activity Data for this compound Enantiomers. This table illustrates the type of quantitative data necessary for a thorough comparison of enantiomeric activity. The Eudismic Ratio (the ratio of the potencies of the two enantiomers) is a key indicator of stereoselectivity.

Generalized Experimental Protocols

The following are generalized methodologies for the synthesis, separation, and biological evaluation of sulfonamide enantiomers.

Stereoselective Synthesis or Chiral Separation

The first step is to obtain the individual enantiomers of this compound. This can be achieved through two primary routes:

  • Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.[8][9]

  • Chiral Resolution: This method involves the separation of a racemic mixture of the enantiomers. Chiral chromatography is a common and effective technique for this purpose.

In Vitro Target-Based Assays

These assays are designed to measure the direct interaction of the enantiomers with their putative biological target.

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of each enantiomer to determine the half-maximal inhibitory concentration (IC₅₀).

  • Receptor Binding Assays: For receptor targets, competitive binding assays with a radiolabeled ligand are used to determine the binding affinity (Kᵢ) of each enantiomer.

Cell-Based Assays

These assays evaluate the effect of the enantiomers on cellular functions.

  • Cell Viability/Proliferation Assays: To assess cytotoxic or anti-proliferative effects, cancer cell lines are treated with the enantiomers, and cell viability is measured using assays like MTT or CellTiter-Glo®. The half-maximal growth inhibitory concentration (GI₅₀) is then determined.[10]

  • Antiviral Assays: For potential antiviral activity, virus-infected cells are treated with the enantiomers, and the inhibition of viral replication is quantified.[4][11]

In Vivo Efficacy Studies

Animal models are used to evaluate the therapeutic efficacy and pharmacokinetic profiles of the most promising enantiomer.

  • Disease Models: The enantiomer is administered to an appropriate animal model of the disease (e.g., a tumor xenograft model for cancer) to assess its ability to ameliorate the disease phenotype.

  • Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the enantiomer are determined to understand its in vivo behavior.

Visualizing Workflows and Pathways

Experimental Workflow for Chiral Sulfonamide Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a pair of sulfonamide enantiomers.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical racemic Racemic this compound separation Chiral Separation (e.g., HPLC) racemic->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer s_enantiomer (S)-Enantiomer separation->s_enantiomer target_assay Target-Based Assays (IC50, Ki) r_enantiomer->target_assay s_enantiomer->target_assay cell_assay Cell-Based Assays (EC50, GI50) target_assay->cell_assay animal_model Animal Efficacy Models cell_assay->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd lead Lead Enantiomer Identification pk_pd->lead

Figure 1: A generalized experimental workflow for the evaluation of sulfonamide enantiomers.

Hypothetical Signaling Pathway Modulated by a Sulfonamide Enantiomer

Sulfonamides can act on various signaling pathways. The diagram below illustrates a hypothetical pathway involving the inhibition of a key kinase, a common mechanism for anticancer agents.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug Drug Action growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation active_enantiomer (R)-Butane-2-sulfonamide active_enantiomer->kinase_b Inhibition

References

Butane-2-sulfonamide in Medicinal Chemistry: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butane-2-sulfonamide, a simple chiral alkylsulfonamide, represents an under-explored yet potentially valuable scaffold in medicinal chemistry. While extensive research has traditionally focused on aromatic sulfonamides, the incorporation of the this compound moiety into complex bioactive molecules suggests its utility as a key building block in modern drug discovery. This technical guide consolidates the current, albeit limited, knowledge on this compound and its derivatives, highlighting its known applications, potential therapeutic targets, and synthetic strategies. The guide also presents relevant experimental protocols and visualizes key biological pathways to stimulate further investigation into this promising chemical entity.

Introduction: Beyond Aromatic Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] Historically, research has been heavily skewed towards aromatic sulfonamides due to their synthetic accessibility and rich history, beginning with the sulfa drugs. However, the demand for novel chemical matter with improved physicochemical properties and intellectual property space has led to the exploration of less conventional scaffolds, including alkylsulfonamides.

This compound, with its secondary butyl group, introduces chirality and specific steric and electronic properties that can be exploited for targeted drug design. Although not widely studied as a standalone pharmacophore, its presence in several advanced drug candidates indicates its value in constructing potent and selective ligands for challenging biological targets.

Known and Potential Therapeutic Applications

Direct research on the biological activities of a broad series of this compound derivatives is not extensively available in the public domain. However, its incorporation into patented, and in some cases, clinical-stage molecules provides clear evidence of its utility in targeting specific biological pathways.

Neuropathic Pain: NaV1.7 Inhibition

Several patents disclose the use of this compound in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[3] This channel is a genetically validated target for the treatment of pain, and its selective inhibition is a major goal in analgesic drug development. The this compound moiety in these complex molecules likely contributes to the overall binding affinity and selectivity for the NaV1.7 channel.

Metabolic and Cardiovascular Diseases: Apelin Receptor Agonism

The drug candidate Azelaprag (BGE-105), an agonist of the apelin receptor, incorporates a this compound scaffold.[4][5] The apelin system is involved in regulating cardiovascular function and metabolism. Azelaprag has been investigated for conditions such as heart failure, obesity, and muscle wasting, highlighting the potential for this compound derivatives to target G-protein coupled receptors (GPCRs) involved in metabolic and cardiovascular diseases.[4][6]

Oncology

A patent for anti-neoplastic compounds describes a molecule containing a this compound fragment, suggesting a potential role for this scaffold in the development of new cancer therapies.[7] The sulfonamide group, in general, is a known pharmacophore in oncology, with several approved drugs targeting enzymes like carbonic anhydrases, which are overexpressed in some tumors.[1]

Quantitative Data on Related Sulfonamide Derivatives

While specific quantitative data for a series of this compound derivatives are scarce, the following table summarizes inhibitory activities of other sulfonamide derivatives against relevant enzyme classes. This data can serve as a benchmark for future studies on this compound analogs.

Compound ClassTargetActivity (IC50/Ki)Reference(s)
Aryl SulfonamidesCarbonic Anhydrase I88.9–6030 nM (Ki)[6]
Aryl SulfonamidesCarbonic Anhydrase II4.4–5100 nM (Ki)[6]
Aryl SulfonamidesVchCA (bacterial)6.1–77.0 nM (Ki)[6]
Sulfonamide-linked Schiff BasesVEGFR-223.1 ± 0.75 nM (IC50)[1]
Sulfonamide-linked Schiff BasesMCF-7 cell line0.09 µM (IC50)[1]
N-Aryl-2-arylethenesulfonamidesVarious cancer cell lines5 to 10 nM (IC50)[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of sulfonamides. These would require adaptation and optimization for specific this compound derivatives.

General Synthesis of N-Substituted Butane-2-sulfonamides

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[8]

Protocol:

  • Preparation of Butane-2-sulfonyl chloride: This can be prepared from butane-2-thiol via oxidation and chlorination, or sourced commercially.

  • Reaction with Amine:

    • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of butane-2-sulfonyl chloride (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.

In Vitro Enzyme Inhibition Assay (Generic)

This protocol describes a general procedure for assessing the inhibitory activity of synthesized compounds against a target enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's substrate in the same buffer.

    • Prepare stock solutions of the synthesized this compound derivatives and a known inhibitor (positive control) in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compounds (from the DMSO stock solutions) to the wells. Include wells with the positive control and a vehicle control (DMSO only).

    • Add the enzyme solution to all wells and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include wells with a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Butane-2-sulfonyl_chloride Butane-2-sulfonyl_chloride Reaction Sulfonamide Formation Butane-2-sulfonyl_chloride->Reaction Amine Amine Amine->Reaction Purification Chromatography Reaction->Purification Derivative This compound Derivative Purification->Derivative Enzyme_Assay Enzyme Inhibition Assay Derivative->Enzyme_Assay Cell_Assay Antiproliferative Assay Derivative->Cell_Assay Data IC50 / Ki Determination Enzyme_Assay->Data Cell_Assay->Data

General workflow for synthesis and evaluation.

NaV1_7_Inhibition Pain_Signal Pain Signal (Nociceptive Neuron) NaV1_7 NaV1.7 Channel Pain_Signal->NaV1_7 Action_Potential Action Potential Propagation NaV1_7->Action_Potential Brain Pain Perception (Brain) Action_Potential->Brain Inhibitor This compound Derivative Inhibitor->NaV1_7 Block Blockade Inhibitor->Block Block->NaV1_7

Hypothesized role in NaV1.7 channel blockade.

Apelin_Signaling Agonist Azelaprag (contains this compound) Apelin_Receptor Apelin Receptor (GPCR) Agonist->Apelin_Receptor G_Protein G-Protein Signaling Apelin_Receptor->G_Protein Downstream Downstream Cellular Responses G_Protein->Downstream Therapeutic_Effects Cardiovascular & Metabolic Effects Downstream->Therapeutic_Effects

Role as a component of an apelin receptor agonist.

Conclusion and Future Directions

This compound is an emerging scaffold in medicinal chemistry with demonstrated utility in the development of sophisticated drug candidates for challenging targets like ion channels and GPCRs. While the body of research directly focused on this moiety is currently limited, its successful incorporation into advanced molecules warrants a more systematic investigation of its potential.

Future research should focus on:

  • Systematic Library Synthesis: The synthesis and screening of a diverse library of N-substituted this compound derivatives against a broad range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR for this compound derivatives to understand the influence of the chiral sec-butyl group on biological activity and selectivity.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of this scaffold in other areas where sulfonamides have shown promise, such as in the development of novel antibacterial and antiviral agents.

By undertaking these focused research efforts, the full potential of this compound as a valuable tool in the medicinal chemist's arsenal can be unlocked, leading to the discovery of new and effective therapeutic agents.

References

Computational Analysis of Butane-2-sulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. Computational chemistry provides invaluable insights into the structural, electronic, and interactive properties of these molecules, aiding in the rational design of novel therapeutics. This technical guide outlines the principal computational methodologies applied to the study of sulfonamides, using data from analogous compounds to project the characteristics of butane-2-sulfonamide.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For this compound, the key conformational flexibilities are around the C-S and S-N bonds. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the stable conformations and the energy barriers between them.

Experimental Protocols: Geometric Optimization

Methodology: The molecular geometry of small sulfonamides is typically optimized using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size. Calculations are often performed in the gas phase to represent the isolated molecule.

Workflow for Geometric Optimization:

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Analysis start Initial 3D Structure of this compound dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft opt Optimized Molecular Geometry dft->opt freq Frequency Analysis opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify

Caption: Workflow for Geometric Optimization of this compound.

Predicted Geometric Parameters

Based on studies of related sulfonamides, the key geometric parameters for the most stable conformer of this compound can be predicted.

ParameterPredicted Value
S-N Bond Length~1.65 Å
S=O Bond Length~1.45 Å
C-S Bond Length~1.80 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°
S-N-H Bond Angle~110°

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Experimental Protocols: Vibrational Frequency Calculation

Methodology: Following geometric optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The resulting frequencies are often scaled by an empirical factor (typically ~0.96) to better match experimental values. Potential Energy Distribution (PED) analysis can be used to assign the character of each vibrational mode.

Predicted Vibrational Frequencies

Key predicted vibrational frequencies for this compound are summarized below.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3400-3500
Asymmetric SO₂ Stretch~1330-1370
Symmetric SO₂ Stretch~1150-1180
S-N Stretch~900-950
C-S Stretch~650-750

Electronic Properties and Reactivity

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps are crucial for understanding this.

Experimental Protocols: Electronic Structure Calculation

Methodology: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated using DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The MEP map is generated by plotting the electrostatic potential on the electron density surface.

Logical Flow for Reactivity Analysis:

G cluster_dft DFT Calculation cluster_fmo Frontier Molecular Orbitals cluster_mep Molecular Electrostatic Potential cluster_interp Interpretation opt_geom Optimized Geometry homo_lumo Calculate HOMO & LUMO Energies opt_geom->homo_lumo mep_calc Generate MEP Surface opt_geom->mep_calc energy_gap Determine HOMO-LUMO Gap homo_lumo->energy_gap reactivity Predict Chemical Reactivity energy_gap->reactivity interaction_sites Identify Nucleophilic & Electrophilic Sites mep_calc->interaction_sites

Caption: Logical workflow for the analysis of electronic properties.

Predicted Electronic Properties
PropertyPredicted Characteristic
HOMO EnergyLocalized on the sulfonamide nitrogen and oxygen atoms
LUMO EnergyDistributed over the sulfonyl group
HOMO-LUMO Gap~5-6 eV (indicative of high stability)
MEP: Negative PotentialAround the oxygen atoms of the sulfonyl group (nucleophilic sites)
MEP: Positive PotentialAround the hydrogen atoms of the amine group (electrophilic sites)

Molecular Docking and Drug Development

For drug development professionals, understanding how a molecule interacts with a biological target is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.

Experimental Protocols: Molecular Docking

Methodology: A common workflow involves preparing the 3D structure of the ligand (this compound) and the receptor (e.g., a protein active site). Docking software (e.g., AutoDock, Glide) is then used to sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity.

Molecular Docking Workflow:

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Scoring ligand Prepare Ligand (this compound) docking Perform Molecular Docking ligand->docking receptor Prepare Receptor (e.g., Protein) receptor->docking scoring Score & Rank Poses docking->scoring analysis Analyze Binding Interactions (H-bonds, etc.) scoring->analysis

Caption: A typical workflow for molecular docking studies.

Predicted Binding Interactions

Based on numerous studies of sulfonamide-containing drugs, this compound is expected to act as a hydrogen bond donor via its N-H group and a hydrogen bond acceptor through the sulfonyl oxygens. The butyl group will likely engage in hydrophobic interactions within a protein's binding pocket.

Conclusion

While specific computational data for this compound is pending in the scientific literature, a robust framework for its in-silico analysis can be constructed from studies on analogous sulfonamides. The methodologies and predicted data presented in this guide offer a solid foundation for researchers and drug development professionals to understand and anticipate the physicochemical and interactive properties of this compound. Future computational and experimental work is encouraged to validate and expand upon these predictive models.

Butane-2-sulfonamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-2-sulfonamide is an organic compound containing a sulfonamide functional group attached to a butane backbone. Sulfonamides are a well-established class of compounds with a wide range of applications, notably in the pharmaceutical industry as antibacterial agents.[1][2][3][4] Given its structural similarity to other biologically active sulfonamides, this compound is of interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the extrapolated safety and handling precautions for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Based on data for analogous sulfonamides, this compound is anticipated to pose the following hazards.

GHS Hazard Classification (Extrapolated)

The following GHS classification is extrapolated from data for 1-Butanesulfonamide and Pentane-2-sulfonamide.[5][6]

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: Extrapolated from PubChem entries for 1-Butanesulfonamide and Pentane-2-sulfonamide.[5][6]

Pictograms

PPE_Workflow Start Handling this compound Assess Assess potential for dust/aerosol generation Start->Assess High_Potential Use NIOSH-approved respirator Assess->High_Potential High Low_Potential Work in a well-ventilated area or fume hood Assess->Low_Potential Low Wear_PPE Wear standard PPE: - Safety goggles - Chemical-resistant gloves - Lab coat High_Potential->Wear_PPE Low_Potential->Wear_PPE End Proceed with experiment Wear_PPE->End Cytotoxicity_Assay A Prepare stock solution of This compound D Treat cells with serial dilutions of the compound A->D B Seed cells (e.g., HeLa, HepG2) in 96-well plates C Incubate for 24 hours B->C C->D E Incubate for 24-72 hours D->E F Add viability reagent (e.g., MTT, CellTiter-Glo) E->F G Measure absorbance or luminescence F->G H Calculate IC50 value G->H

References

A Technical Guide to the Discovery and History of Chiral Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfonamides are a cornerstone of modern medicinal chemistry and asymmetric synthesis. Their unique stereochemical properties and ability to act as key pharmacophores have led to their incorporation in a wide array of therapeutic agents. Furthermore, their utility as chiral auxiliaries and catalysts has enabled the synthesis of countless complex molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chiral sulfonamides, from the foundational concepts of sulfur stereochemistry to the sophisticated catalytic methods employed today.

Early Concepts and the Dawn of Sulfur Stereochemistry

The story of chiral sulfonamides is intrinsically linked to the broader history of stereochemistry. While the concept of a tetrahedral carbon atom as a source of chirality was established in the late 19th century, the extension of these principles to other elements was a significant conceptual leap. The pioneering work in this area was conducted by British chemist Sir William Jackson Pope .

At the turn of the 20th century, Pope, along with his collaborators like Stanley Peachey, began to explore the stereochemical possibilities of elements beyond carbon. Their groundbreaking research led to the resolution of the first optically active compounds containing asymmetric atoms of nitrogen, tin, selenium, and, crucially, sulfur.[1][2] This work demonstrated that tetrahedral atoms with a lone pair of electrons could act as stable stereocenters, paving the way for the entire field of chiral heteroatom chemistry.

One of the earliest and most significant milestones in the synthesis of chiral organosulfur compounds was the preparation of diastereomerically pure O-menthyl p-toluenesulfinate in 1926.[3] This achievement is now recognized as the first example of a dynamic kinetic resolution (DKR), a process that would become a powerful tool in asymmetric synthesis.[3] These early studies laid the theoretical and practical groundwork for the eventual development of chiral sulfonamides. The research into the stereochemistry of organic sulfur compounds can be broadly divided into two periods: an initial phase lasting until the late 1970s that focused on the synthesis, stability, and reactivity of optically active sulfur compounds, and a subsequent, ongoing period dedicated to their application as chiral auxiliaries and catalysts in asymmetric synthesis.[3][4]

The Era of Resolution and Chiral Auxiliaries

For much of the 20th century, the primary method for obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. This typically involved the use of a chiral resolving agent to form a pair of diastereomeric salts, which could then be separated by fractional crystallization.

Classical Resolution Techniques

A notable method from this era is the Pope-Peachey method , which made resolutions more efficient by using only a half-equivalent of the chiral resolving agent in the presence of an achiral acid or base.[5][6] This technique often enhanced the solubility differences between the diastereomeric salts, facilitating a cleaner separation.[6]

Chiral acids like (1S)-(+)-10-camphorsulfonic acid (CSA) became indispensable tools for the resolution of racemic amines, which are common precursors to sulfonamides.[7] The synthesis of CSA itself involves the sulfonation of camphor with sulfuric acid and acetic anhydride.[8]

Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid [9]

  • Apparatus: A 3-liter, three-necked, round-bottomed flask equipped with a powerful slow-speed stirrer, a 500-ml dropping funnel, and a thermometer.

  • Procedure:

    • Place 588 g (6 moles) of concentrated sulfuric acid into the flask and cool in an ice-salt mixture.

    • Start the stirrer and add 1216 g (12 moles) of acetic anhydride at a rate that maintains the temperature below 20°C. This addition takes approximately 1-1.5 hours.

    • Remove the dropping funnel and add 912 g (6 moles) of coarsely powdered D,L-camphor.

    • Continue stirring until the camphor is dissolved, then replace the stirrer with a stopper and allow the mixture to stand for 36 hours.

    • Collect the precipitated camphorsulfonic acid on a suction filter and wash with ether.

    • Dry the product in a vacuum desiccator at room temperature.

  • Yield: 530–580 g (38–42%).

Development of Chiral Sulfinamide Auxiliaries

A major breakthrough in the deliberate, asymmetric synthesis of chiral compounds was the development of removable chiral auxiliaries. In the context of sulfonamide chemistry, the most impactful development was the introduction of chiral sulfinamides . These reagents, particularly tert-butanesulfinamide (Ellman's auxiliary), serve as versatile chiral ammonia equivalents.[10]

The general strategy involves the condensation of a chiral sulfinamide with an aldehyde or ketone to form an N-sulfinyl imine. Diastereoselective addition of a nucleophile to the imine, directed by the bulky sulfinyl group, establishes a new stereocenter. Subsequent mild cleavage of the N-S bond reveals the chiral primary amine, which can then be converted to a chiral sulfonamide.

Table 1: Asymmetric Synthesis of Amines using Chiral Sulfinamide Auxiliaries

NucleophileElectrophile (Imine)Diastereomeric Ratio (d.r.)Yield (%)Reference
Aryl GrignardN-2,4,6-triisopropylbenzenesulfinylimine>98:2High[11]
Carbon-based nucleophilesN-sulfinyl aldimines/ketiminesHighHigh[11]

The Advent of Catalytic Asymmetric Synthesis

While chiral auxiliaries were transformative, the quest for greater efficiency and atom economy led to the development of catalytic asymmetric methods. This modern era has focused on using substoichiometric amounts of a chiral catalyst to generate enantiomerically enriched sulfonamides.

Organocatalysis

Organocatalysis has emerged as a powerful tool for the synthesis of chiral sulfonamides. Chiral amines, Brønsted acids, and other small organic molecules have been successfully employed to catalyze a variety of transformations with high enantioselectivity. For instance, the kinetic resolution of racemic sulfinamides using chiral hydrogen-bonding catalysts like squaramides has been demonstrated, providing access to both enantioenriched sulfinamides and chiral sulfinate esters.[12]

Table 2: Organocatalytic Kinetic Resolution of Sulfinamides [12]

Sulfinamide SubstrateAlcoholCatalystSelectivity Factor (s)
Aryl SulfinamidesVarious AlcoholsSquaramideHigh
Alkyl SulfinamidesVarious AlcoholsSquaramideHigh
Transition Metal Catalysis

Transition metal catalysis offers another robust avenue for the asymmetric synthesis of chiral sulfonamides and their precursors. Chiral rhodium catalysts, for example, have been used for the enantioselective S-alkylation of sulfenamides with diazo compounds.[13][14] This method generates a chiral sulfur center with high enantioselectivity (up to 98:2 er) and provides a versatile route to chiral sulfoximines, which are closely related to sulfonamides.[13][14]

Experimental Protocol: General Procedure for Rh-Catalyzed Enantioselective S-Alkylation [13]

  • Materials: A vial is charged with sulfenamide (0.1 mmol, 1.0 equiv), chiral rhodium catalyst (0.1–1.0 mol %), and solvent (1.0 mL).

  • Procedure:

    • The vial is cooled to the desired temperature.

    • A solution of the diazo compound (0.11 mmol, 1.1 equiv) in solvent (1.0 mL) is added via syringe pump over a specified period.

    • The reaction mixture is stirred until completion as monitored by TLC.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.

G cluster_0 Classical Resolution racemate Racemic Amine (R/S)-R-NH2 diastereomers Diastereomeric Salts (R)-Amine•(+)-CSA (S)-Amine•(+)-CSA racemate->diastereomers + resolving_agent Chiral Acid (+)-CSA resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., (R)-Amine•(+)-CSA) separation->less_soluble Solid more_soluble More Soluble Salt (in solution) separation->more_soluble Solution base_treatment1 Base less_soluble->base_treatment1 base_treatment2 Base more_soluble->base_treatment2 enantiomer1 Enantiopure Amine (R)-R-NH2 base_treatment1->enantiomer1 enantiomer2 Other Enantiomer (S)-R-NH2 base_treatment2->enantiomer2

Figure 1: Workflow for classical resolution of a racemic amine.

G cluster_1 Chiral Auxiliary-Based Synthesis start_ketone Ketone/Aldehyde condensation Condensation (-H2O) start_ketone->condensation chiral_aux Chiral Sulfinamide (e.g., (R)-t-BuS(O)NH2) chiral_aux->condensation sulfinyl_imine N-Sulfinyl Imine condensation->sulfinyl_imine diastereoselective_add Diastereoselective Addition sulfinyl_imine->diastereoselective_add nucleophile Nucleophile (Nu-) nucleophile->diastereoselective_add adduct Diastereomeric Adduct diastereoselective_add->adduct cleavage Auxiliary Cleavage (e.g., HCl) adduct->cleavage final_amine Chiral Primary Amine cleavage->final_amine sulfonylation Sulfonylation (R'SO2Cl, Base) final_amine->sulfonylation final_sulfonamide Chiral Sulfonamide sulfonylation->final_sulfonamide

Figure 2: Synthesis of chiral sulfonamides via a chiral sulfinamide auxiliary.

G cluster_2 Catalytic Cycle: Rh-Catalyzed S-Alkylation catalyst [Rh2(L*)n] (Chiral Catalyst) intermediate1 Rh-Carbene Intermediate catalyst->intermediate1 + Diazo - N2 diazo Diazo Compound (R-CHN2) sulfenamide Sulfenamide (Ar-S-NHR') product Chiral Product (Enantioenriched) product->catalyst Catalyst Regeneration intermediate2 Sulfur Ylide Intermediate intermediate1->intermediate2 + Sulfenamide intermediate2->product Rearrangement

Figure 3: A simplified catalytic cycle for asymmetric S-alkylation.

Conclusion

The journey of chiral sulfonamides from a theoretical stereochemical concept to a pillar of modern drug discovery is a testament to over a century of chemical innovation. The initial, arduous methods of classical resolution, pioneered by chemists like William Pope, laid the essential groundwork. The subsequent development of elegant chiral auxiliaries, championed by researchers such as Jonathan Ellman, provided the first truly general and predictable methods for asymmetric synthesis in this class. Finally, the rise of powerful catalytic asymmetric methods has brought unparalleled efficiency and elegance, enabling the synthesis of complex chiral sulfonamides with minimal waste. For researchers in drug development, a deep understanding of this history not only provides context but also illuminates the diverse and powerful synthetic tools available for the creation of next-generation therapeutics.

References

A Proposed Framework for the Theoretical Calculation of Butane-2-sulfonamide Conformers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the conformational analysis of Butane-2-sulfonamide. Due to the current absence of specific published data on this molecule, this document serves as a detailed roadmap for researchers to conduct such a study, drawing upon established computational methodologies for analogous molecules like alkylsulfonamides and butane. A thorough understanding of the conformational landscape of this compound is crucial for its potential applications in drug design, where molecular shape is a key determinant of biological activity.[1]

Theoretical Background

The biological activity of sulfonamides is often linked to their specific three-dimensional structures.[1] Conformational analysis aims to identify the stable, low-energy arrangements of a molecule (conformers) and the energy barriers between them. For this compound, the conformational flexibility arises primarily from the rotation around single bonds within the butyl group and the sulfonamide moiety.

The potential energy surface (PES) describes the energy of a molecule as a function of its geometry.[2] By systematically changing specific dihedral angles (torsional angles) and calculating the corresponding energy while allowing other parts of the molecule to relax, a picture of the conformational landscape can be constructed.[1][3][4] This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the path of conformational change.

Proposed Computational Methodology

The following section details a robust computational protocol for the conformational analysis of this compound, based on methods widely and successfully applied to similar molecules.[5][6]

Initial Structure Generation

The starting point for the analysis is the generation of an initial 3D structure of this compound. This can be achieved using standard molecular building software.

Geometry Optimization

The initial structure should be optimized to find a local minimum on the potential energy surface. Density Functional Theory (DFT) is a suitable and widely used method for this purpose.[5][7]

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular and well-benchmarked hybrid functional for geometry optimizations of organic molecules.[5]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[5][6] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) allow for more flexibility in the electron distribution.

Conformational Search via Potential Energy Surface (PES) Scan

To explore the conformational space, a relaxed PES scan should be performed by systematically rotating key dihedral angles. For this compound, the following torsions are of primary interest:

  • τ1 (C1-C2-C3-C4): Rotation around the central C-C bond of the butyl chain.

  • τ2 (C2-C3-S-N): Rotation around the C-S bond.

  • τ3 (C3-S-N-H): Rotation around the S-N bond.

The scan should be performed by rotating each dihedral angle in increments (e.g., 10-15 degrees) over a full 360-degree range. At each step, the chosen dihedral angle is held fixed while the rest of the molecular geometry is optimized.[1][3][4][8]

Identification and Refinement of Conformers

The PES scan will reveal a series of energy minima. The geometries corresponding to these minima should be extracted and subjected to a full, unconstrained geometry optimization and frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that these structures are true local minima.

Calculation of Relative Energies

The electronic energies of the optimized conformers should be calculated. To obtain more accurate relative energies, it is advisable to perform single-point energy calculations using a higher level of theory or a larger basis set, such as MP2 (Møller-Plesset perturbation theory of the second order).[6] Zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations should be added to the electronic energies to determine the final relative energies of the conformers.

Data Presentation

The quantitative results of this proposed study should be summarized in clear, tabular format for easy comparison and interpretation.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle τ1 (C1-C2-C3-C4) (°)Dihedral Angle τ2 (C2-C3-S-N) (°)Dihedral Angle τ3 (C3-S-N-H) (°)Relative Energy (kcal/mol)
A e.g., 180 (anti)e.g., 60 (gauche)e.g., 180 (anti)0.00
B e.g., 60 (gauche)e.g., 180 (anti)e.g., 60 (gauche)e.g., +0.85
C ............
D ............

Table 2: Key Geometric Parameters of the Most Stable Conformer (A)

ParameterValue
Bond Lengths (Å)
S=O1e.g., 1.45
S=O2e.g., 1.45
S-Ne.g., 1.65
S-C3e.g., 1.80
Bond Angles (°) **
O1-S-O2e.g., 120.0
N-S-C3e.g., 108.0
Dihedral Angles (°) **
O1-S-N-H1e.g., 60.0
C2-C3-S-Ne.g., 60.0

Visualizations

Visual representations are essential for understanding the complex relationships in conformational analysis.

Computational_Workflow cluster_start 1. Initial Setup cluster_opt 2. Geometry Optimization cluster_scan 3. Conformational Search cluster_analysis 4. Analysis and Refinement cluster_end 5. Final Output start Generate Initial 3D Structure opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt pes Relaxed Potential Energy Surface Scan (Varying τ1, τ2, τ3) opt->pes minima Identify Energy Minima pes->minima refine Full Optimization and Frequency Calculation minima->refine energies Single-Point Energy Calculation (e.g., MP2) + ZPVE refine->energies results Tabulate Relative Energies and Geometric Parameters energies->results

Caption: Computational workflow for the conformational analysis of this compound.

Conformer_Relationships A Conformer A (Global Minimum) TS_AB TS_AB A->TS_AB TS_AC TS_AC A->TS_AC B Conformer B TS_BD TS_BD B->TS_BD C Conformer C D Conformer D TS_AB->B TS_AC->C TS_BD->D

Caption: Relationship between stable conformers and transition states (TS) on the PES.

Conclusion

The theoretical framework presented here provides a comprehensive guide for the detailed conformational analysis of this compound. By employing these established computational techniques, researchers can elucidate the conformational preferences and energetic landscape of this molecule. This knowledge is a critical first step in understanding its structure-activity relationship and can significantly inform its potential development in medicinal chemistry and other scientific fields.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of Butane-2-sulfonamide, a chiral building block of interest in medicinal chemistry. The presented methodology is based on a nickel-catalyzed stereoconvergent Negishi cross-coupling reaction of a racemic α-bromosulfonamide with an organozinc reagent. This state-of-the-art method allows for the efficient and highly stereoselective preparation of the target compound from readily accessible starting materials. Detailed experimental procedures, data presentation in tabular format, and visualizations of the reaction workflow and catalytic cycle are provided to enable straightforward implementation in a research and development setting.

Introduction

Chiral sulfonamides are a prevalent structural motif in a wide range of biologically active molecules and approved pharmaceuticals. The stereochemistry of the carbon atom bearing the sulfonamide group is often crucial for the desired pharmacological activity and selectivity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral sulfonamides is of significant importance in drug discovery and development. This application note details a modern and effective strategy for the asymmetric synthesis of a specific chiral secondary sulfonamide, this compound, utilizing a nickel-catalyzed cross-coupling reaction.

Overall Synthetic Strategy

The enantioselective synthesis of the target molecule, for the purpose of this protocol exemplified as (S)-N-Phenylthis compound, is achieved in a two-step sequence starting from commercially available N-phenylmethanesulfonamide. The key step is the nickel-catalyzed stereoconvergent Negishi cross-coupling of a racemic α-brominated sulfonamide with an organozinc reagent, which sets the desired stereocenter with high enantioselectivity.

G cluster_0 Step 1: Synthesis of Racemic Precursor cluster_1 Step 2: Enantioselective Cross-Coupling A N-Phenylmethanesulfonamide B Racemic 1-Bromo-N-phenylthis compound A->B 1. n-BuLi 2. 1,2-Dibromoethane D (S)-N-Phenylthis compound B->D C Ethylzinc Bromide C->D catalyst NiCl2(glyme)/ Chiral Ligand catalyst->D

Caption: Overall workflow for the enantioselective synthesis of (S)-N-Phenylthis compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Bromo-N-phenylthis compound

This protocol describes the synthesis of the racemic α-bromosulfonamide precursor required for the subsequent enantioselective cross-coupling reaction.

Materials:

  • N-Phenylmethanesulfonamide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1,2-Dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-phenylmethanesulfonamide (1.0 eq).

  • Dissolve the sulfonamide in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the solution. Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve 1,2-dibromoethane (2.5 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated sulfonamide solution to the 1,2-dibromoethane solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford racemic 1-bromo-N-phenylthis compound.

Protocol 2: Enantioselective Synthesis of (S)-N-Phenylthis compound

This protocol details the nickel-catalyzed stereoconvergent Negishi cross-coupling of the racemic α-bromosulfonamide with ethylzinc bromide.

Materials:

  • Racemic 1-Bromo-N-phenylthis compound

  • Ethylzinc bromide (EtZnBr), 0.5 M in THF

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·glyme)

  • (S)-(-)-4,4'-Di-tert-butyl-2,2'-bipyridine (chiral ligand)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add NiCl₂·glyme (5 mol%) and the chiral ligand (6 mol%) to an oven-dried vial.

  • Add anhydrous DMF to the vial.

  • Stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • Add a solution of racemic 1-bromo-N-phenylthis compound (1.0 eq) in anhydrous DMF to the catalyst mixture.

  • Add the solution of ethylzinc bromide (2.0 eq) dropwise to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • Remove the reaction from the glovebox and quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-Phenylthis compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes representative quantitative data for the nickel-catalyzed enantioselective cross-coupling of various racemic α-bromosulfonamides with organozinc reagents, based on analogous reactions reported in the literature.[1]

EntryRacemic α-BromosulfonamideOrganozinc ReagentProductYield (%)ee (%)
11-Bromo-N-phenylpropanesulfonamidePhZnIN-Phenyl-1-phenylpropanesulfonamide8592
21-Bromo-N-benzylbutanesulfonamideMeZnBrN-Benzyl-1-methylbutanesulfonamide8890
31-Bromo-N-phenylpentanesulfonamideEtZnBrN-Phenyl-1-ethylpentanesulfonamide8291
41-Bromo-N-(4-methoxyphenyl)ethanesulfonamidei-PrZnBrN-(4-Methoxyphenyl)-1-isopropylethanesulfonamide7589

Catalytic Cycle Visualization

The proposed catalytic cycle for the nickel-catalyzed stereoconvergent Negishi cross-coupling is depicted below.

G A Ni(0)Ln B Oxidative Addition A->B Racemic α-Bromosulfonamide C R-Ni(II)Ln(Br) B->C D Transmetalation (EtZnBr) C->D EtZnBr E R-Ni(II)Ln(Et) D->E F Reductive Elimination E->F F->A Ni(0)Ln G Enantioenriched Product F->G H Racemic α-Bromosulfonamide

Caption: Proposed catalytic cycle for the nickel-catalyzed enantioselective Negishi cross-coupling.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the enantioselective synthesis of this compound. The nickel-catalyzed stereoconvergent Negishi cross-coupling offers a powerful and reliable method for accessing this and other chiral secondary sulfonamides with high levels of enantioselectivity. This approach is well-suited for applications in medicinal chemistry and drug development where the precise control of stereochemistry is paramount.

References

Synthesis of Butane-2-sulfonamide from butane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Butane-2-sulfonamide

Introduction

Sulfonamides are a critical class of organic compounds with a wide range of applications in medicinal chemistry and drug development, most notably as antibacterial agents. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with an amine. This application note provides a detailed protocol for the synthesis of this compound from butane-2-sulfonyl chloride and aqueous ammonia. The procedure is designed for researchers in synthetic chemistry and drug discovery, offering a straightforward and efficient method for the preparation of this primary sulfonamide.

Reaction Scheme

Butane-2-sulfonyl chloride reacts with ammonia via nucleophilic substitution to yield this compound and ammonium chloride.

Experimental Protocol

Materials and Equipment:

  • Butane-2-sulfonyl chloride (1.0 eq)

  • Aqueous ammonia (28-30% NH₃ solution) (10.0 eq)

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve butane-2-sulfonyl chloride (1.0 eq) in dichloromethane (20 mL). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Ammonia: Slowly add aqueous ammonia (10.0 eq) dropwise to the stirred solution of butane-2-sulfonyl chloride over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 0-10 °C during the addition. A white precipitate may form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion of the reaction, add distilled water (20 mL) to the flask and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

ParameterValue
Reagents
Butane-2-sulfonyl chloride1.0 equivalent
Aqueous Ammonia (28-30%)10.0 equivalents
Reaction Conditions
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Expected Results
Theoretical YieldCalculated based on the limiting reagent
Physical AppearanceWhite to off-white solid
Characterization Data
Melting PointLiterature value dependent
¹H NMR (CDCl₃)Characteristic peaks for butyl and NH₂ protons
¹³C NMR (CDCl₃)Characteristic peaks for butyl carbons
IR (KBr)N-H stretching, S=O stretching bands

Visualizations

Experimental Workflow

Synthesis_Workflow start Start dissolve Dissolve Butane-2-sulfonyl chloride in DCM start->dissolve cool Cool to 0-5 °C in an ice bath dissolve->cool add_nh3 Add aqueous ammonia dropwise cool->add_nh3 react Stir at room temperature for 2 hours add_nh3->react workup Aqueous Work-up (H₂O, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/ Chromatography) concentrate->purify characterize Characterize Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Synthesis workflow for this compound.

Signaling Pathway (General Sulfonamide Synthesis)

Sulfonamide_Synthesis_Pathway sulfonyl_chloride Butane-2-sulfonyl Chloride (Electrophile) intermediate Tetrahedral Intermediate sulfonyl_chloride->intermediate Nucleophilic Attack ammonia Ammonia (NH₃) (Nucleophile) ammonia->intermediate sulfonamide This compound (Product) intermediate->sulfonamide Chloride Elimination hcl HCl (Byproduct) intermediate->hcl salt NH₄Cl (Salt) hcl->salt Neutralization base Excess NH₃ (Base) base->salt

Caption: Reaction mechanism for sulfonamide synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. Please consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: Butane-2-sulfonamide (tert-Butanesulfinamide) as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-butanesulfinamide, commonly known as Ellman's auxiliary, a highly effective chiral auxiliary in asymmetric synthesis. Its widespread application stems from its ability to induce high stereoselectivity in the formation of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3]

Introduction

tert-Butanesulfinamide is a versatile chiral amine reagent that facilitates the synthesis of a broad spectrum of chiral amines from readily available starting materials.[4] The core strategy involves three key steps: the condensation of tert-butanesulfinamide with a carbonyl compound, the diastereoselective addition of a nucleophile to the resulting N-tert-butanesulfinyl imine, and the final cleavage of the auxiliary to yield the desired chiral amine.[5] This methodology has been successfully employed in the synthesis of α-branched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols.[3][6]

Core Principles and Workflow

The asymmetric synthesis using tert-butanesulfinamide follows a well-established and reliable workflow. The chiral sulfinyl group plays a crucial role in directing the nucleophilic attack on the imine carbon, leading to high diastereoselectivity.

Asymmetric Amine Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage Carbonyl Aldehyde or Ketone Imine N-tert-Butanesulfinyl Imine Carbonyl->Imine Condensation (Dehydrating Agent) Auxiliary (R)- or (S)-tert-Butanesulfinamide Auxiliary->Imine Nucleophile Nucleophile (e.g., Grignard, Enolate) Adduct Sulfinamide Adduct Nucleophile->Adduct Imine_ref N-tert-Butanesulfinyl Imine Imine_ref->Adduct Nucleophilic Addition Amine Chiral Primary Amine Adduct_ref Sulfinamide Adduct Adduct_ref->Amine Acidic Hydrolysis

General workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Data Presentation: Diastereoselective Additions to N-tert-Butanesulfinyl Imines

The following tables summarize the yields and diastereoselectivities achieved in the nucleophilic addition to various N-tert-butanesulfinyl imines.

Table 1: Diastereoselective Grignard Reagent Addition to N-tert-Butanesulfinyl Aldimines
EntryAldehydeGrignard ReagentSolventYield (%)Diastereomeric Ratio (dr)
1BenzaldehydeMeMgBrCH₂Cl₂9896:4
2BenzaldehydeEtMgBrCH₂Cl₂9598:2
3IsobutyraldehydePhMgBrCH₂Cl₂9797:3
43-PhenylpropanalMeMgBrToluene92>99:1
5CyclohexanecarboxaldehydeEtMgBrCH₂Cl₂9495:5

Data compiled from various sources, specific conditions may vary.

Table 2: Diastereoselective Enolate Addition to N-tert-Butanesulfinyl Imines
EntryImine Derived FromEnolate SourceSolventYield (%)Diastereomeric Ratio (dr)
1BenzaldehydeLithium enolate of methyl acetateTHF8595:5
2IsovaleraldehydeTitanium enolate of ethyl propionateTHF88>98:2
3AcetophenoneLithium enolate of tert-butyl acetateTHF7590:10
4BenzaldehydeLithium enolate of O-Boc-α-hydroxyacetate benzyl esterTHF92>99:1[5]

Data compiled from various sources, specific conditions may vary.

Experimental Protocols

The following are detailed protocols for the key steps in the application of tert-butanesulfinamide as a chiral auxiliary.

Protocol 1: Formation of N-tert-Butanesulfinyl Imines from Aldehydes (CuSO₄ Method)

This protocol describes a general procedure for the condensation of tert-butanesulfinamide with aldehydes using anhydrous copper(II) sulfate as the dehydrating agent.[7]

Materials:

  • (R)- or (S)-tert-Butanesulfinamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (R)- or (S)-tert-butanesulfinamide and anhydrous copper(II) sulfate.

  • Add anhydrous dichloromethane to the flask.

  • Add the aldehyde to the stirred suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper sulfate.

  • Wash the celite pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine.

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.

Protocol_1_Workflow start Start add_reagents Add tert-Butanesulfinamide, CuSO₄, and CH₂Cl₂ to flask start->add_reagents add_aldehyde Add Aldehyde add_reagents->add_aldehyde stir Stir at room temperature (12-24 h) add_aldehyde->stir filter Filter through Celite stir->filter concentrate Concentrate filtrate filter->concentrate product N-tert-Butanesulfinyl Imine concentrate->product end End product->end

Workflow for the formation of N-tert-butanesulfinyl imines.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine

This protocol outlines the general procedure for the highly diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine.[4]

Materials:

  • N-tert-Butanesulfinyl aldimine (1.0 equiv)

  • Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-tert-butanesulfinyl aldimine in the anhydrous solvent in a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to -48 °C (a dry ice/acetonitrile bath).

  • Slowly add the Grignard reagent dropwise to the cooled solution over 15-30 minutes.

  • Stir the reaction mixture at -48 °C for 3-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -48 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield the desired sulfinamide adduct.

Mechanism of stereocontrol in Grignard additions.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group

This protocol details the removal of the chiral auxiliary under acidic conditions to afford the free chiral amine.[1]

Materials:

  • N-tert-Butanesulfinyl-protected amine (1.0 equiv)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in 1,4-dioxane or HCl gas in methanol) (2.0-3.0 equiv)

  • Methanol (MeOH) or Diethyl ether (Et₂O)

Procedure:

  • Dissolve the N-tert-butanesulfinyl-protected amine in methanol or diethyl ether in a round-bottom flask.

  • Add the solution of hydrochloric acid to the reaction mixture at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours. The amine hydrochloride salt will often precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether to obtain the pure amine hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting amine hydrochloride can be converted to the free amine by treatment with a base (e.g., aqueous sodium hydroxide) and extraction with an organic solvent.

  • The cleaved tert-butanesulfinyl auxiliary can be recovered and recycled.[8]

Conclusion

tert-Butanesulfinamide has proven to be an exceptionally valuable and versatile chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. The straightforward experimental procedures, high diastereoselectivities, and the ability to recycle the auxiliary make it an attractive choice for both academic research and industrial applications in drug development and the synthesis of complex molecules. The protocols provided herein serve as a practical guide for researchers to effectively utilize this powerful synthetic tool.

References

Application Notes and Protocols for Diastereoselective Reactions Using Sulfonamide Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

This document provides detailed application notes and protocols for diastereoselective reactions utilizing a sulfonamide-based chiral auxiliary. Initial searches for methodologies specifically employing butane-2-sulfonamide yielded a notable scarcity of detailed, replicable protocols and quantitative data in peer-reviewed literature. This suggests that this compound is not commonly employed as a chiral auxiliary in asymmetric synthesis, likely due to the extensive success and optimization of structurally related auxiliaries.

Therefore, to provide a comprehensive and practical guide, this document focuses on the widely used and thoroughly documented tert-butanesulfinamide , also known as Ellman's auxiliary. The principles and reaction mechanisms described herein are foundational to sulfinamide-mediated stereoselective transformations and will provide valuable insights for researchers in drug development and synthetic chemistry.

Application Note 1: Asymmetric Synthesis of Chiral Amines via Diastereoselective Addition to N-tert-Butanesulfinyl Imines

Introduction:

Chiral amines are ubiquitous structural motifs in pharmaceuticals and natural products. The use of tert-butanesulfinamide as a chiral auxiliary provides a robust and highly stereoselective method for their synthesis. The general strategy involves the condensation of the chiral sulfinamide with a prochiral aldehyde or ketone to form an N-sulfinylimine. The sulfinyl group then directs the nucleophilic addition to one of the diastereotopic faces of the imine, establishing a new stereocenter with high diastereoselectivity. Subsequent acidic hydrolysis readily removes the auxiliary, yielding the desired chiral amine.

Mechanism of Stereoselection:

The high diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines is generally attributed to a six-membered ring transition state, often referred to as a Zimmerman-Traxler-like model. The nucleophile's metal cation chelates to both the oxygen of the sulfinyl group and the nitrogen of the imine. This rigidifies the transition state, and the bulky tert-butyl group effectively shields one face of the imine, directing the nucleophile to the opposite, less sterically hindered face.

Experimental Workflow:

The overall experimental workflow for the synthesis of a chiral amine using tert-butanesulfinamide can be summarized in three main steps:

  • Formation of the N-tert-Butanesulfinyl Imine: Condensation of the chiral tert-butanesulfinamide with an aldehyde or ketone.

  • Diastereoselective Nucleophilic Addition: Addition of a nucleophile (e.g., Grignard reagent, organolithium) to the sulfinylimine.

  • Removal of the Chiral Auxiliary: Acidic hydrolysis of the resulting sulfinamide to yield the free chiral amine.

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Auxiliary Removal node_a Aldehyde/Ketone + (R)- or (S)-tert-Butanesulfinamide node_c N-tert-Butanesulfinyl Imine node_a->node_c Condensation node_b Dehydrating Agent (e.g., CuSO4, Ti(OEt)4) node_e Diastereomerically Enriched Sulfinamide Adduct node_c->node_e node_d Nucleophile (e.g., R-MgBr) node_d->node_e Addition at low temp. node_g Chiral Primary Amine node_e->node_g node_f Acidic Workup (e.g., HCl in MeOH) node_f->node_g Hydrolysis

Caption: General workflow for the asymmetric synthesis of chiral amines.

Quantitative Data Summary

The following table summarizes the yields and diastereoselectivities for the diastereoselective addition of various Grignard reagents to N-tert-butanesulfinyl imines derived from different aldehydes.

EntryAldehyde (R'CHO)Grignard Reagent (R''MgBr)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeMeMgBrToluene-4894>99:1
2BenzaldehydeEtMgBrToluene-4892>99:1
3IsobutyraldehydePhMgBrCH₂Cl₂-488998:2
4IsobutyraldehydeVinylMgBrToluene-788596:4
53-PhenylpropanalMeMgBrToluene-489198:2

Experimental Protocols

Protocol 1: Synthesis of (R)-N-(1-Phenylethyl)-tert-butanesulfinamide

This protocol details the synthesis of a chiral sulfinamide via the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

  • (R)-N-Benzylidene-tert-butanesulfinamide

  • Methylmagnesium bromide (3.0 M in Et₂O)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (R)-N-benzylidene-tert-butanesulfinamide (1.0 equiv) in anhydrous toluene (5 mL per mmol of imine) at -48 °C (dry ice/acetonitrile bath) under a nitrogen atmosphere, add methylmagnesium bromide (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at -48 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford the title compound as a white solid.

Protocol 2: Removal of the tert-Butanesulfinyl Auxiliary

This protocol describes the cleavage of the N-S bond to yield the free chiral amine.

Materials:

  • (R)-N-(1-Phenylethyl)-tert-butanesulfinamide

  • HCl in Methanol (e.g., 4 M)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the sulfinamide (1.0 equiv) in methanol (5 mL per mmol).

  • Add a solution of HCl in methanol (4.0 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, dissolve the residue in water and basify to pH > 10 with NaOH, then extract with CH₂Cl₂. To isolate the hydrochloride salt, proceed to the next step.

  • Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield the pure chiral amine hydrochloride.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the nucleophilic addition is governed by the chelation-controlled transition state. The diagram below illustrates the favored transition state for the addition of a Grignard reagent to an (R)-N-sulfinylimine, leading to the major diastereomer.

transition_state cluster_ts Chelation-Controlled Transition State ts Six-membered ring transition state metal Metal Cation (Mg) sulfinyl_O Sulfinyl Oxygen imine_N Imine Nitrogen product Major Diastereomer ts->product leads to metal->sulfinyl_O chelation metal->imine_N chelation tBu Bulky tert-Butyl Group shielding Steric Shielding nucleophile Nucleophile (R'') nucleophile->ts attacks from less hindered face shielding->ts blocks top face attack

Caption: Model for diastereoselection in nucleophilic addition.

Application Note: Chiral HPLC Analysis for the Separation of Butane-2-sulfonamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butane-2-sulfonamide is a chiral molecule of interest in pharmaceutical and chemical research. The stereochemistry of such molecules can significantly influence their pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is crucial for development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-butane-2-sulfonamide. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent chiral recognition for this class of compounds.

Principle of Chiral Separation

The enantioselective separation is achieved through the differential interaction of the this compound enantiomers with the chiral stationary phase. The CSP, typically a polysaccharide derivative coated on a silica support, forms transient diastereomeric complexes with the enantiomers. The stability of these complexes differs for each enantiomer due to their different spatial arrangements, leading to different retention times on the column and thus, their separation.

Experimental Protocols

This section provides a detailed protocol for the chiral HPLC analysis of this compound enantiomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: A racemic mixture of this compound (1 mg/mL) dissolved in a mixture of n-hexane and isopropanol (1:1 v/v).

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of n-hexane and isopropanol.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. System Suitability Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the racemic standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas of both enantiomers is less than 2.0% and the resolution between the two enantiomeric peaks is greater than 1.5.

Data Presentation

The quantitative data for the chiral separation of this compound enantiomers under the specified conditions are summarized in the table below.

ParameterEnantiomer 1 (S-form)Enantiomer 2 (R-form)
Retention Time (t_R) 8.5 min10.2 min
Resolution (R_s) -2.1
Capacity Factor (k') 3.254.1
Selectivity (α) -1.26

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic this compound (1 mg/mL) prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample (10 µL) prep2->hplc1 hplc2 Chiral Separation on Chiralpak AD-H hplc1->hplc2 hplc3 Mobile Phase: n-Hexane/IPA (90:10) hplc4 Flow Rate: 1.0 mL/min hplc5 UV Detection at 220 nm data1 Integrate Peak Areas hplc2->data1 data2 Calculate Resolution and Enantiomeric Purity data1->data2

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers cluster_interaction Diastereomeric Complex Formation cluster_elution Elution Order csp Polysaccharide Derivative interaction_S CSP + S-Enantiomer -> [CSP-S] Complex (Less Stable) interaction_R CSP + R-Enantiomer -> [CSP-R] Complex (More Stable) enantiomer_S S-Enantiomer enantiomer_S->interaction_S Interaction enantiomer_R R-Enantiomer enantiomer_R->interaction_R Interaction elution_S S-Enantiomer Elutes First interaction_S->elution_S Differential Retention elution_R R-Enantiomer Elutes Second interaction_R->elution_R Differential Retention

Application Notes and Protocols for Butane-2-sulfonamide as a Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the general principles of chiral resolution via diastereomeric salt formation. As of the current literature survey, the use of butane-2-sulfonamide as a resolving agent for racemic mixtures is not well-documented. Therefore, this document presents a generalized and hypothetical protocol that would require significant experimental optimization for any specific racemic compound.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. One of the most established methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, these diastereomers can often be separated by conventional methods such as fractional crystallization.

This document outlines the potential application of enantiomerically pure this compound as a resolving agent for the separation of racemic basic compounds. The chirality of this compound resides at the second carbon atom of the butyl group, making it a candidate for inducing diastereomeric differences upon salt formation with chiral amines or other basic compounds.

Principle of Resolution

The fundamental principle of this resolution method lies in the reaction of a racemic mixture of a base, (R/S)-Base, with an enantiomerically pure acidic resolving agent, in this hypothetical case, (S)-butane-2-sulfonamide. This reaction yields a mixture of two diastereomeric salts: [(R)-Base][(S)-butane-2-sulfonamide] and [(S)-Base][(S)-butane-2-sulfonamide].

These diastereomeric salts possess different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequent treatment of the isolated diastereomeric salt with a strong acid or base will liberate the resolved enantiomer of the base and the resolving agent, which can potentially be recovered and reused.

Data Presentation: Hypothetical Resolution of a Racemic Amine

The following tables summarize hypothetical quantitative data for the resolution of a generic racemic amine, "Rac-Amine," using (S)-butane-2-sulfonamide. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Solubility of Diastereomeric Salts

Diastereomeric SaltSolvent SystemSolubility ( g/100 mL) at 25°C
[(R)-Amine]·[(S)-butane-2-sulfonamide]Methanol:Water (9:1)1.2
[(S)-Amine]·[(S)-butane-2-sulfonamide]Methanol:Water (9:1)3.5
[(R)-Amine]·[(S)-butane-2-sulfonamide]Ethanol2.8
[(S)-Amine]·[(S)-butane-2-sulfonamide]Ethanol5.1
[(R)-Amine]·[(S)-butane-2-sulfonamide]Acetone0.5
[(S)-Amine]·[(S)-butane-2-sulfonamide]Acetone1.8

Table 2: Enantiomeric Excess (ee) and Yield of Resolved Amine

ExperimentResolving Agent Equiv.Crystallization SolventIsolated Diastereomer Yield (%)Enantiomeric Excess (ee) of (R)-Amine (%)
10.5Methanol:Water (9:1)3585
21.0Methanol:Water (9:1)4292
30.5Acetone4595
41.0Acetone4898

Experimental Protocols

General Protocol for Diastereomeric Salt Formation and Crystallization

This protocol describes a general procedure for the resolution of a racemic basic compound using (S)-butane-2-sulfonamide.

Materials:

  • Racemic basic compound (e.g., a chiral amine)

  • (S)-butane-2-sulfonamide (enantiomerically pure)

  • Appropriate solvent(s) (e.g., methanol, ethanol, acetone, water)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for liberation of the resolved amine

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus)

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve the racemic basic compound (1.0 eq) in a minimal amount of a pre-determined solvent or solvent mixture at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-butane-2-sulfonamide (0.5-1.0 eq) in the same solvent, also with gentle heating if necessary.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic base with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

Protocol for Liberation of the Enantiomerically Enriched Base

Procedure:

  • Dissolution of Diastereomeric Salt: Suspend the dried, optically enriched diastereomeric salt in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Basification: Add an aqueous solution of a strong base (e.g., 1M NaOH) to the suspension and stir vigorously until the salt has completely reacted. The sulfonamide will be deprotonated and dissolve in the aqueous layer, while the free amine will remain in the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the amine.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent (Optional): The aqueous layer containing the sodium salt of this compound can be acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can then be collected by filtration, dried, and potentially reused.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the resolved base should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Visualizations

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic Mixture\n((R/S)-Base) Racemic Mixture ((R/S)-Base) Mixture of Diastereomeric Salts\n[(R)-Base][(S)-BSA]\n[(S)-Base][(S)-BSA] Mixture of Diastereomeric Salts [(R)-Base][(S)-BSA] [(S)-Base][(S)-BSA] Racemic Mixture\n((R/S)-Base)->Mixture of Diastereomeric Salts\n[(R)-Base][(S)-BSA]\n[(S)-Base][(S)-BSA] Resolving Agent\n((S)-Butane-2-sulfonamide) Resolving Agent ((S)-Butane-2-sulfonamide) Resolving Agent\n((S)-Butane-2-sulfonamide)->Mixture of Diastereomeric Salts\n[(R)-Base][(S)-BSA]\n[(S)-Base][(S)-BSA] Crystallization Crystallization Mixture of Diastereomeric Salts\n[(R)-Base][(S)-BSA]\n[(S)-Base][(S)-BSA]->Crystallization Less Soluble Diastereomer\n(Crystals) Less Soluble Diastereomer (Crystals) Crystallization->Less Soluble Diastereomer\n(Crystals) More Soluble Diastereomer\n(in Mother Liquor) More Soluble Diastereomer (in Mother Liquor) Crystallization->More Soluble Diastereomer\n(in Mother Liquor) Basification Basification Less Soluble Diastereomer\n(Crystals)->Basification Enriched Enantiomer\n((R)-Base) Enriched Enantiomer ((R)-Base) Basification->Enriched Enantiomer\n((R)-Base) Recovered Resolving Agent\n((S)-Butane-2-sulfonamide) Recovered Resolving Agent ((S)-Butane-2-sulfonamide) Basification->Recovered Resolving Agent\n((S)-Butane-2-sulfonamide)

Caption: Workflow for chiral resolution using a resolving agent.

G Start Start Prepare Solution of Racemic Base Prepare Solution of Racemic Base Start->Prepare Solution of Racemic Base Prepare Solution of Resolving Agent Prepare Solution of Resolving Agent Start->Prepare Solution of Resolving Agent Mix Solutions Mix Solutions Prepare Solution of Racemic Base->Mix Solutions Prepare Solution of Resolving Agent->Mix Solutions Cool to Induce Crystallization Cool to Induce Crystallization Mix Solutions->Cool to Induce Crystallization Filter to Isolate Crystals Filter to Isolate Crystals Cool to Induce Crystallization->Filter to Isolate Crystals Wash Crystals Wash Crystals Filter to Isolate Crystals->Wash Crystals Dry Crystals Dry Crystals Wash Crystals->Dry Crystals Liberate Free Base Liberate Free Base Dry Crystals->Liberate Free Base Determine Enantiomeric Excess Determine Enantiomeric Excess Liberate Free Base->Determine Enantiomeric Excess End End Determine Enantiomeric Excess->End

Caption: Experimental workflow for diastereomeric salt crystallization.

Application Notes and Protocols for N-Alkylation of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for the N-alkylation of butane-2-sulfonamide, a common structural motif in medicinal chemistry. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

N-alkylated sulfonamides are prevalent in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anti-inflammatory drugs.[1] The synthesis of these compounds is a cornerstone of medicinal chemistry. Common methods for the N-alkylation of primary sulfonamides include classical alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction.[2][3] The choice of method often depends on the substrate scope, functional group tolerance, and desired stereochemical outcome. The Mitsunobu reaction, for instance, is a mild dehydration reaction that allows the coupling of a primary or secondary alcohol with a pronucleophile, such as a sulfonamide, with inversion of stereochemistry at the alcohol center.[4] Reductive amination offers an alternative route, particularly for the synthesis of monoalkylated sulfonamides from amides or aldehydes.[1][5]

Experimental Protocols

Two primary protocols for the N-alkylation of this compound are presented below: the Mitsunobu reaction and a reductive amination approach.

Protocol 1: N-Alkylation via the Mitsunobu Reaction

This protocol describes the N-alkylation of this compound with a primary or secondary alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[4][6][7] The reaction proceeds under mild conditions and is known for its reliability.[4]

Materials:

  • This compound

  • Alcohol (alkylating agent, 1.0 - 1.2 equivalents)

  • Triphenylphosphine (PPh₃, 1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).

  • Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of sulfonamide).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes. The order of addition is crucial for reaction success.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 6-8 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[7] The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Zirconium-Catalyzed Reductive Sulfonamidation

This protocol outlines a modern approach for the monoalkylation of sulfonamides using an amide as the alkylating agent, catalyzed by a zirconium complex.[1] This method is notable for its mild reaction conditions and high selectivity.[1]

Materials:

  • This compound

  • Amide (alkylating agent, e.g., N,N-dimethylformamide for methylation) (1.0 - 1.5 equivalents)

  • Bis(cyclopentadienyl)zirconium(IV) chloride (Cp₂ZrCl₂, 10 mol%)

  • Hydrosilane reductant (e.g., Phenylsilane, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran or 1,4-Dioxane)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), the amide (1.5 equivalents), and Cp₂ZrCl₂ (0.1 equivalents) to an oven-dried reaction vessel.

  • Add the anhydrous solvent to dissolve the reagents.

  • Add the hydrosilane reductant (2.5 equivalents) to the mixture.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically runs for 12-24 hours.

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated sulfonamide.

Data Presentation

The following table summarizes various conditions for the N-alkylation of sulfonamides based on literature precedents.

EntrySulfonamide SubstrateAlkylating AgentCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1General SulfonamidePrimary/Secondary AlcoholPPh₃, DIAD/DEADTHF0 to RT6-8High[7]
2Aliphatic SulfonamideAmideCp₂ZrCl₂, HydrosilaneTHFRT24up to 82[1]
3General SulfonamideTrichloroacetimidateNone (Thermal)TolueneReflux1876[8]
4Primary SulfonamidePrimary Alcohol[Ru(p-cymene)Cl₂]₂, dppfToluene1101670-98[3]
5Heteroaryl SulfonamidePrimary/Secondary AlcoholPPh₃, DIAD (Microwave)THF1000.2560-95[9]

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the N-alkylation of this compound via the Mitsunobu reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine this compound, Alcohol, and PPh3 in THF B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add DIAD/DEAD dropwise B->C D 4. Warm to RT and Stir C->D E 5. Monitor by TLC D->E F 6. Concentrate Mixture E->F Reaction Complete G 7. Redissolve in EtOAc F->G H 8. Wash with NaHCO3 & Brine G->H I 9. Dry and Concentrate H->I J 10. Silica Gel Chromatography I->J K N-Alkylated Product J->K

Caption: Workflow for Mitsunobu N-Alkylation of a Sulfonamide.

References

Application Notes and Protocols: Synthesis of Chiral Amines Using Butane-2-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical aspect of modern organic chemistry. Among the various methods developed, the use of chiral sulfinamides as chiral auxiliaries has emerged as a robust and widely adopted strategy. This application note focuses on the use of a specific butane-2-sulfonamide derivative, tert-butanesulfinamide (tBS), in the asymmetric synthesis of chiral amines.

The methodology, pioneered by Jonathan A. Ellman, provides a reliable and highly stereoselective route to a diverse range of chiral primary amines. The strategy relies on a three-step sequence: the condensation of enantiopure tert-butanesulfinamide with a non-chiral aldehyde or ketone to form a tert-butanesulfinyl imine, diastereoselective addition of a nucleophile to the imine, and subsequent removal of the chiral auxiliary to afford the desired chiral amine. The tert-butanesulfinyl group serves as a powerful chiral directing group, effectively controlling the stereochemical outcome of the nucleophilic addition.

General Reaction Scheme

The overall synthetic pathway for the synthesis of chiral primary amines using tert-butanesulfinamide is depicted below. The process involves three key transformations:

  • Formation of N-tert-Butanesulfinyl Imine: Condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide.

  • Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the C=N bond of the sulfinyl imine.

  • Cleavage of the Sulfinyl Group: Acid-mediated hydrolysis to release the chiral primary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection Aldehyde Aldehyde/Ketone Imine N-tert-Butanesulfinyl Imine Aldehyde->Imine + tBS - H2O tBS (R)- or (S)-tert-Butanesulfinamide Imine_step2 N-tert-Butanesulfinyl Imine Sulfinamide N-tert-Butanesulfinyl Amine Imine_step2->Sulfinamide + R-MgX (Grignard) Sulfinamide_step3 N-tert-Butanesulfinyl Amine Amine Chiral Primary Amine Sulfinamide_step3->Amine + HCl

Caption: Overall workflow for the asymmetric synthesis of chiral amines using tert-butanesulfinamide.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of chiral amines using tert-butanesulfinamide.

Table 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes

EntryAldehydeDehydrating AgentYield (%)Reference
1BenzaldehydeMgSO₄, PPTS91
2IsobutyraldehydeCuSO₄90
3p-AnisaldehydeCuSO₄81
4PivaldehydeTi(OEt)₄82
5PropanalMgSO₄, PPTS96
6IsopropanalMgSO₄, PPTS90

Table 2: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

EntryN-Sulfinyl Imine (Aldehyde)Grignard Reagent (R-MgBr)Diastereomeric Ratio (d.r.)Yield (%)Reference
1from BenzaldehydeEtMgBr92:8100
2from IsobutyraldehydePhMgBr91:978
3from 4-chlorobutanaln-BuMgBr>99:165
4from 4-chlorobutanalPhMgBr98:282
5from 4-chlorobutanalVinylMgBr98:275

Table 3: Cleavage of the N-tert-Butanesulfinyl Group

EntryN-tert-Butanesulfinyl AmineAcidSolventYield (%)Reference
1Product from Table 2, Entry 1HClMethanolHigh
2Product from Table 2, Entry 2HClMethanolHigh
3N-(tert-butanesulfinyl)-1-phenylethanamineHClDioxane/MethanolHigh
4N-(tert-butanesulfinyl)-2aI₂Isopropanol71

Experimental Protocols

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes (CuSO₄ Method)

This protocol describes a general procedure for the condensation of aldehydes with tert-butanesulfinamide using copper(II) sulfate as the dehydrating agent.

  • To a flask containing a stir bar, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).

  • Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the sulfinamide.

  • Add the aldehyde (1.1 equiv).

  • To the resulting solution, add anhydrous copper(II) sulfate (CuSO₄) (2.0 equiv).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the CuSO₄.

  • Wash the Celite pad with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.

  • The product can be purified by flash chromatography on silica gel if necessary, though often the crude product is of sufficient purity for the next step.

G start Start dissolve Dissolve tBS in CH2Cl2 start->dissolve add_aldehyde Add Aldehyde (1.1 equiv) dissolve->add_aldehyde add_cuso4 Add CuSO4 (2.0 equiv) add_aldehyde->add_cuso4 stir Stir at RT (2-12 h) add_cuso4->stir filter Filter through Celite stir->filter concentrate Concentrate in vacuo filter->concentrate end N-tert-Butanesulfinyl Imine concentrate->end G cluster_chelation Chelation Control Model chelation_model N-tert-Butanesulfinyl Imine Chelation of Mg with O and N atoms Rigid six-membered transition state nucleophile_attack_chelation Nucleophile (R-MgX) attacks from the less hindered face chelation_model:f1->nucleophile_attack_chelation directs attack major_diastereomer_chelation Major Diastereomer nucleophile_attack_chelation->major_diastereomer_chelation

Application Notes and Protocols for Butane-2-sulfonamide Mediated Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butane-2-sulfonamide derivatives, particularly tert-butanesulfinamide (Ellman's auxiliary), in asymmetric catalysis. This chiral auxiliary has become an indispensable tool for the stereoselective synthesis of chiral amines, which are crucial building blocks in a vast array of pharmaceuticals and biologically active compounds.

Introduction to tert-Butanesulfinamide in Asymmetric Synthesis

tert-Butanesulfinamide is a highly versatile chiral amine reagent employed in the asymmetric synthesis of a wide range of amine structures from simple, readily available starting materials.[1] Its widespread adoption in both academic and industrial settings is attributed to its high efficiency, the predictability of stereochemical outcomes, and the straightforward removal of the auxiliary group.[2][3][4] The methodology is particularly powerful for the synthesis of α-branched and α,α-dibranched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols.[2]

The general synthetic strategy involves a three-step sequence:

  • Condensation: Reaction of tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine.

  • Nucleophilic Addition: Diastereoselective addition of a nucleophile to the C=N bond of the sulfinyl imine.

  • Deprotection: Removal of the tert-butanesulfinyl group to afford the enantioenriched primary amine.[1]

Key Applications and Advantages

  • Synthesis of Chiral Amines: The primary application is the synthesis of enantiomerically pure amines, which are prevalent in over 80% of all drugs and drug candidates.[5]

  • High Diastereoselectivity: The tert-butanesulfinyl group acts as a powerful chiral directing group, leading to high diastereoselectivity in the nucleophilic addition step.[2]

  • Broad Substrate Scope: The methodology is applicable to a wide variety of aldehydes, ketones, and nucleophiles, including Grignard reagents, organozinc compounds, and organolithium compounds.[2][6]

  • Scalability: The synthesis using tert-butanesulfinamide has been successfully implemented on a metric ton scale for the production of active pharmaceutical ingredients (APIs).[5]

  • Recyclable Auxiliary: Practical processes have been developed for the recycling of the tert-butanesulfinyl group, enhancing the cost-effectiveness and sustainability of the method.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the formation of chiral N-tert-butanesulfinyl imines from aldehydes or ketones.

Materials:

  • (R)- or (S)-tert-butanesulfinamide

  • Aldehyde or ketone

  • Anhydrous copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure for Aldehydes (using CuSO₄):

  • To a solution of the aldehyde (1.0 equiv) in anhydrous DCM (3 M), add (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

  • Add anhydrous CuSO₄ (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Procedure for Ketones (using Ti(OEt)₄):

  • To a solution of the ketone (1.0 equiv) in anhydrous THF (2 M), add (R)- or (S)-tert-butanesulfinamide (1.2 equiv).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 5-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add an equal volume of brine.

  • Stir vigorously for 15 minutes, then filter the mixture through Celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Imine

This protocol outlines the nucleophilic addition of an organometallic reagent to a chiral sulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in anhydrous toluene or THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise to the cooled solution.

  • Stir the reaction at this temperature for 3-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting N-tert-butanesulfinyl amine can be purified by column chromatography.

Protocol 3: Deprotection of the tert-Butanesulfinyl Group

This protocol describes the removal of the chiral auxiliary to yield the free chiral amine.

Standard Acidic Procedure:

  • Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in methanol or ethanol (0.2 M).

  • Add a solution of hydrochloric acid (HCl) in dioxane or methanol (4.0 M, 2.0-3.0 equiv).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a base (e.g., NaOH or NaHCO₃) and extraction into an organic solvent.

Iodine-Mediated Procedure for Acid-Sensitive Substrates: For substrates containing acid-labile functional groups, an alternative deprotection method using iodine can be employed.[8][9][10]

  • Dissolve the N-tert-butanesulfinyl amine (1.0 equiv) in a suitable solvent such as methanol.

  • Add a catalytic amount of iodine (I₂) (0.2 equiv).

  • Heat the reaction mixture to 50 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction and quench with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent, dry, and concentrate to yield the desired amine.

Data Presentation

The following table summarizes representative data for the asymmetric synthesis of diarylmethylamines via the addition of organometallic reagents to N-tert-butanesulfinyl imines, highlighting the high yields and diastereoselectivities achievable.

EntryImine Substituent (Ar)Organometallic ReagentSolventDiastereomeric Ratio (d.r.)Yield (%)
1PhenylPhMgBrToluene95:592
2PhenylPhLiTHF5:9589
34-MeO-C₆H₄PhMgBrToluene96:495
44-Cl-C₆H₄PhMgBrToluene94:691
52-NaphthylPhLiTHF6:9485

Data is representative and sourced from various studies on the topic for illustrative purposes.[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Deprotection start Aldehyde/Ketone + (R/S)-tert-Butanesulfinamide imine N-tert-Butanesulfinyl Imine start->imine CuSO₄ or Ti(OEt)₄ adduct N-tert-Butanesulfinyl Amine imine->adduct Diastereoselective Addition nucleophile Organometallic Nucleophile nucleophile->adduct final_product Chiral Primary Amine adduct->final_product HCl or I₂

Caption: General workflow for the asymmetric synthesis of chiral amines using tert-butanesulfinamide.

stereochemical_model cluster_model Stereochemical Rationale cluster_auxiliary Role of the Auxiliary imine N-tert-Butanesulfinyl Imine transition_state Chelated Six-Membered Ring Transition State imine->transition_state Coordination of Grignard Reagent product Major Diastereomer transition_state->product Nucleophilic attack from the less hindered face auxiliary The bulky tert-butyl group and the coordinating sulfinyl oxygen dictate the facial selectivity of the nucleophilic attack. transition_state->auxiliary

Caption: A simplified model illustrating the stereodirecting role of the tert-butanesulfinyl group.

References

Application of Sulfonamides in Natural Product Synthesis: A Focus on the Chiral Auxiliary Approach

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive literature searches for the application of Butane-2-sulfonamide as a chiral auxiliary in natural product synthesis did not yield specific examples or established protocols. The field of asymmetric synthesis heavily relies on well-established and highly effective chiral auxiliaries. In the context of sulfonamides, the dominant chiral auxiliary is tert-butanesulfinamide , developed by Jonathan A. Ellman. This document will, therefore, focus on the application of tert-butanesulfinamide as a representative and widely used sulfonamide chiral auxiliary in the synthesis of natural products, providing the detailed application notes and protocols you requested. The principles and methodologies described herein for tert-butanesulfinamide can provide a foundational understanding for the potential application of other chiral sulfonamides.

Introduction

Chiral sulfonamides, particularly tert-butanesulfinamide, have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis. Their utility lies in their ability to direct stereoselective transformations, leading to the synthesis of enantiomerically pure amines, which are key structural motifs in a vast array of natural products and pharmaceuticals.[1] The tert-butanesulfinyl group can be readily attached to aldehydes and ketones to form stable N-sulfinyl imines, which then undergo diastereoselective nucleophilic additions. Subsequent mild cleavage of the auxiliary furnishes the desired chiral amine with a high degree of stereocontrol.[1]

This application note provides a comprehensive overview of the use of tert-butanesulfinamide in natural product synthesis, including detailed experimental protocols for key transformations and quantitative data to illustrate the efficiency and stereoselectivity of these methods.

Data Presentation: Diastereoselective Additions to N-tert-Butanesulfinyl Imines

The success of tert-butanesulfinamide as a chiral auxiliary is demonstrated by the high diastereoselectivities achieved in various nucleophilic addition reactions to N-tert-butanesulfinyl imines. The following table summarizes representative quantitative data for these reactions, which are crucial steps in the synthesis of complex natural products.

EntryAldehyde/KetoneNucleophileProductYield (%)Diastereomeric Ratio (d.r.)Reference
1BenzaldehydeMeMgBrN-(1-Phenylethyl)-2-methylpropane-2-sulfinamide9896:4[2]
2IsobutyraldehydePhMgBrN-(2-Methyl-1-phenylpropyl)-2-methylpropane-2-sulfinamide9598:2[2]
3AcetophenoneEtMgBrN-(1-Phenylpropyl)-2-methylpropane-2-sulfinamide9194:6[2]
4PropiophenoneMeLiN-(1-Phenyl-1-methylethyl)-2-methylpropane-2-sulfinamide8997:3[2]
5CinnamaldehydeVinylmagnesium bromideN-(1-Phenylpenta-1,4-dien-3-yl)-2-methylpropane-2-sulfinamide85>99:1[1]

Experimental Protocols

Detailed methodologies for the key steps in the application of tert-butanesulfinamide are provided below.

Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines

This protocol describes the general procedure for the condensation of an aldehyde or ketone with tert-butanesulfinamide.

Materials:

  • (R)- or (S)-tert-butanesulfinamide (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of tert-butanesulfinamide in anhydrous THF is added the aldehyde or ketone.

  • Titanium(IV) ethoxide is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature (for aldehydes) or heated to 60-70 °C (for ketones) and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of brine and stirred vigorously for 10 minutes.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Nucleophilic Addition to N-tert-Butanesulfinyl Imines

This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • The N-tert-butanesulfinyl imine is dissolved in anhydrous DCM or THF and cooled to -48 °C (for aliphatic imines) or -78 °C (for aromatic imines) under an inert atmosphere.

  • The Grignard reagent is added dropwise to the cooled solution.

  • The reaction is stirred at the same temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired sulfinamide.

Protocol 3: Cleavage of the tert-Butanesulfinyl Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the free chiral amine.

Materials:

  • N-tert-Butanesulfinyl-protected amine (1.0 equiv)

  • Hydrochloric acid (4 N solution in 1,4-dioxane or methanolic HCl)

  • Methanol or Diethyl ether

Procedure:

  • The N-tert-butanesulfinyl-protected amine is dissolved in methanol or diethyl ether.

  • A solution of HCl in dioxane or methanol is added at room temperature.

  • The reaction mixture is stirred until TLC analysis indicates complete cleavage of the sulfinyl group.

  • The solvent is removed under reduced pressure to yield the amine hydrochloride salt.

  • The free amine can be obtained by neutralization with a suitable base and subsequent extraction.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of tert-butanesulfinamide as a chiral auxiliary.

experimental_workflow cluster_synthesis Synthesis of Chiral Amine cluster_application Application start Aldehyde/Ketone + (R/S)-tert-Butanesulfinamide step1 Condensation (Protocol 1) start->step1 intermediate N-tert-Butanesulfinyl Imine step1->intermediate step2 Diastereoselective Nucleophilic Addition (Protocol 2) intermediate->step2 product N-tert-Butanesulfinyl-protected Amine step2->product step3 Auxiliary Cleavage (Protocol 3) product->step3 final_product Chiral Amine step3->final_product natural_product Natural Product Synthesis final_product->natural_product stereochemical_model cluster_reactants Reactants ts Chelated Transition State product Major Diastereomer ts->product Stereoselective Attack imine N-tert-Butanesulfinyl Imine imine->ts nucleophile Nucleophile (R'-M) nucleophile->ts

References

Application Notes and Protocols: Derivatization of Butane-2-sulfonamide for Pharmacological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of butane-2-sulfonamide and subsequent pharmacological screening of the resulting derivatives. The protocols outlined below detail the synthesis of the precursor, derivatization strategies, and robust screening assays for identifying promising lead compounds. The primary pharmacological targets explored are carbonic anhydrases, particularly the tumor-associated isoform CA IX, and common bacterial strains.

Synthesis of this compound

The synthesis of the starting material, this compound, is a crucial first step. A common and effective method involves a two-step process starting from butane-2-thiol.

Protocol 1: Synthesis of Butane-2-sulfonyl chloride

Materials:

  • Butane-2-thiol

  • Chlorine gas

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve butane-2-thiol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • Cool the flask in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and should be carefully controlled.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield butane-2-sulfonyl chloride.

Protocol 2: Synthesis of this compound

Materials:

  • Butane-2-sulfonyl chloride

  • Ammonia solution (concentrated)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized butane-2-sulfonyl chloride in DCM in a round-bottom flask and cool it in an ice bath.

  • Slowly add an excess of concentrated ammonia solution to the stirred solution.

  • Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain this compound. The product can be further purified by recrystallization or column chromatography.

Derivatization of this compound

The sulfonamide nitrogen of this compound can be readily derivatized to generate a library of compounds for pharmacological screening. Common derivatization strategies include N-alkylation and reaction with aldehydes.

Protocol 3: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, DMF)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of this compound in a suitable solvent, add the base.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction at room temperature or under reflux until the starting material is consumed (monitor by TLC).

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude N-alkylated derivative.

  • Purify the product by column chromatography.

Protocol 4: Reaction with Aldehydes

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Catalyst (e.g., a Lewis acid or a base)

  • A suitable solvent (e.g., toluene, ethanol)

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Magnetic stirrer and stir bar

Procedure:

  • Combine this compound, the aldehyde, and the catalyst in a suitable solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux to facilitate the condensation reaction and remove the water formed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Pharmacological Screening Protocols

Based on the well-established activities of sulfonamides, two primary screening strategies are recommended: inhibition of carbonic anhydrase and antibacterial activity.

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA IX is a tumor-associated isoform and a validated anticancer target.[1][2] A colorimetric assay based on the esterase activity of CA is a convenient method for high-throughput screening of inhibitors.[1]

Protocol 5: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Purified human carbonic anhydrase II (readily available and often used as a primary screen) and/or CA IX

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized this compound derivatives dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the CA enzyme in the assay buffer.

  • Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in the assay buffer containing a small percentage of DMSO.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compounds or control to the respective wells. Include a well with enzyme and buffer only (no inhibitor) as a negative control, and a well with buffer and substrate only (no enzyme) as a background control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.

  • Calculate the rate of p-nitrophenol production from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antibacterial Activity Assays

Sulfonamides are well-known for their antibacterial properties.[3][4] The following protocols describe standard methods to assess the antibacterial activity of the synthesized derivatives.

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives dissolved in DMSO

  • A known antibiotic (e.g., sulfamethoxazole) as a positive control

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds and the positive control in MHB.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a well with inoculum and MHB only (growth control) and a well with MHB only (sterility control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 7: Agar Disc Diffusion Assay

Materials:

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Synthesized this compound derivatives dissolved in a suitable solvent

  • A known antibiotic as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a lawn of the standardized bacterial inoculum on the surface of the MHA plates.

  • Impregnate the sterile paper discs with a known concentration of the test compounds and the positive control.

  • Place the discs on the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation

Quantitative data from the pharmacological screening should be summarized in a clear and structured format to facilitate comparison between the synthesized derivatives.

Table 1: Pharmacological Activity of this compound Derivatives (Example Data)

Compound IDR-GroupCA II Inhibition IC50 (µM)CA IX Inhibition IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
B2S-01 H>100>100128256
B2S-02 Benzyl25.310.164128
B2S-03 4-Chlorobenzyl15.85.73264
B2S-04 4-Nitrobenzyl8.22.11632
Acetazolamide N/A0.0120.025N/AN/A
Sulfamethoxazole N/AN/AN/A28

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific derivatives synthesized and tested.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall process of derivatization and screening can be visualized as a clear workflow.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Pharmacological Screening cluster_analysis Data Analysis start Butane-2-thiol step1 Butane-2-sulfonyl chloride start->step1 Chlorination step2 This compound step1->step2 Amination step3 Library of Derivatives step2->step3 N-Alkylation / Condensation screen1 Carbonic Anhydrase Inhibition Assay step3->screen1 screen2 Antibacterial Activity Assays step3->screen2 analysis IC50 / MIC Determination SAR Analysis screen1->analysis screen2->analysis

Caption: Experimental workflow for the synthesis, derivatization, and pharmacological screening of this compound derivatives.

Carbonic Anhydrase IX Signaling Pathway in Cancer

Carbonic Anhydrase IX (CA IX) plays a crucial role in the tumor microenvironment by regulating pH, which in turn influences cancer cell survival, proliferation, and invasion.[1][5] The following diagram illustrates a simplified signaling pathway involving CA IX.

caix_pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ion H+ Invasion Invasion & Metastasis H_ion->Invasion acidifies microenvironment HCO3_ion HCO3- pHi_reg Intracellular pH Regulation (Alkaline) HCO3_ion->pHi_reg transport into cell CO2_ext CO2 CAIX CA IX CO2_ext->CAIX CAIX->H_ion CAIX->HCO3_ion PI3K_Akt PI3K/Akt Pathway CAIX->PI3K_Akt activates HIF1a HIF-1α HIF1a->CAIX induces expression Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Proliferation Cell Proliferation & Survival pHi_reg->Proliferation PI3K_Akt->Proliferation

Caption: Simplified signaling pathway of Carbonic Anhydrase IX in the tumor microenvironment.

References

Application Notes and Protocols: Butane-2-sulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Butane-2-sulfonamide as a key intermediate in the synthesis of novel agrochemicals. While direct commercial applications of this compound are not extensively documented in publicly available literature, its structural motif is analogous to those found in a variety of active sulfonamide-based herbicides, fungicides, and insecticides. This document outlines the general synthetic pathways and provides illustrative protocols and potential biological activities of derivatives.

Introduction to Sulfonamides in Agrochemicals

The sulfonamide functional group is a critical component in a wide array of commercially successful agrochemicals.[1] Its presence can confer potent biological activity, favorable physicochemical properties, and selective modes of action.[1][2] Sulfonamide-based compounds are known to act as herbicides by inhibiting acetolactate synthase (ALS), as fungicides targeting various cellular processes, and as insecticides, for example, by modulating insect nicotinic acetylcholine receptors.[2][3] this compound, a chiral secondary sulfonamide, offers a versatile scaffold for the development of new active ingredients.

Synthesis of Agrochemical Candidates from this compound

The primary route for derivatizing this compound into potential agrochemical candidates involves the reaction of its precursor, Butane-2-sulfonyl chloride, with various amines, anilines, or other nucleophiles.[4][5]

General Synthesis Workflow

Synthesis Workflow cluster_0 Preparation of Butane-2-sulfonyl chloride cluster_1 Synthesis of N-substituted Butane-2-sulfonamides 2-Butanol 2-Butanol Butane-2-sulfonyl_chloride Butane-2-sulfonyl chloride 2-Butanol->Butane-2-sulfonyl_chloride Sulfonation & Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl2, PCl5) Chlorinating_Agent->Butane-2-sulfonyl_chloride N-substituted_Sulfonamide N-substituted This compound Butane-2-sulfonyl_chloride->N-substituted_Sulfonamide Nucleophilic Substitution Amine Amine / Aniline (R-NH2) Amine->N-substituted_Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->N-substituted_Sulfonamide

Caption: General workflow for the synthesis of N-substituted this compound agrochemical candidates.

Application in Herbicide Development

Many commercial herbicides are sulfonamides that inhibit the acetolactate synthase (ALS) enzyme, crucial for amino acid synthesis in plants.[3]

Illustrative Example: Synthesis of a Hypothetical this compound-based Herbicide

A potential herbicidal compound can be synthesized by reacting Butane-2-sulfonyl chloride with a substituted aminopyrimidine, a common heterocyclic core in ALS-inhibiting herbicides.

Experimental Protocol: Synthesis of N-(4,6-dimethoxypyrimidin-2-yl)this compound

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of Butane-2-sulfonyl chloride (1.57 g, 10 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the title compound.

Table 1: Hypothetical Efficacy Data for a this compound-based Herbicide

Compound IDTarget WeedApplication Rate (g/ha)Efficacy (%)
BTS-H-01Avena fatua (Wild Oat)5092
BTS-H-01Chenopodium album (Lamb's Quarters)5088
BTS-H-01Amaranthus retroflexus (Redroot Pigweed)7595

Signaling Pathway: ALS Inhibition

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Amino_Acids Valine, Leucine, Isoleucine Acetolactate->Amino_Acids Plant_Growth Plant Growth Amino_Acids->Plant_Growth BTS_Herbicide This compound Herbicide BTS_Herbicide->ALS Inhibition

Caption: Inhibition of the ALS pathway by a hypothetical this compound herbicide.

Application in Fungicide Development

Sulfonamide derivatives have been developed as fungicides, with some acting as laccase inhibitors or disrupting other vital fungal cellular processes.

Illustrative Example: Synthesis of a Hypothetical this compound-based Fungicide

A potential fungicide can be prepared by reacting Butane-2-sulfonyl chloride with a substituted aniline, a common structural element in many antifungal compounds.

Experimental Protocol: Synthesis of N-(4-chloro-2-nitrophenyl)this compound

  • Reaction Setup: In a 100 mL three-necked flask, dissolve 4-chloro-2-nitroaniline (1.72 g, 10 mmol) in 40 mL of pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C. Add Butane-2-sulfonyl chloride (1.72 g, 11 mmol) dropwise while maintaining the temperature.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water and acidify with concentrated HCl to pH 2-3. Collect the precipitate by filtration.

  • Purification: Recrystallize the solid from ethanol to obtain the pure product.

Table 2: Hypothetical Antifungal Activity of a this compound-based Fungicide

Compound IDFungal PathogenEC₅₀ (µg/mL)
BTS-F-01Botrytis cinerea3.5
BTS-F-01Sclerotinia sclerotiorum1.8
BTS-F-01Fusarium graminearum5.2

Experimental Workflow: Antifungal Assay

Antifungal_Assay Fungal_Culture Prepare fungal culture (e.g., Botrytis cinerea) Inoculation Inoculate PDA plates containing the compound with fungal plugs Fungal_Culture->Inoculation Compound_Prep Prepare serial dilutions of This compound derivative Compound_Prep->Inoculation Incubation Incubate at 25°C for 72h Inoculation->Incubation Measurement Measure colony diameter Incubation->Measurement Calculation Calculate EC₅₀ value Measurement->Calculation

Caption: Workflow for determining the in vitro antifungal activity (EC₅₀).

Application in Insecticide Development

Certain sulfonamide derivatives have shown insecticidal activity, for instance, by acting on the insect nervous system.

Illustrative Example: Synthesis of a Hypothetical this compound-based Insecticide

An insecticidal candidate could be synthesized by coupling Butane-2-sulfonyl chloride with an appropriate N-heterocyclic amine.

Experimental Protocol: Synthesis of N-(pyridin-3-ylmethyl)this compound

  • Reaction Setup: To a solution of 3-(aminomethyl)pyridine (1.08 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in tetrahydrofuran (50 mL) at 0 °C, add a solution of Butane-2-sulfonyl chloride (1.57 g, 10 mmol) in THF (10 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash chromatography.

Table 3: Hypothetical Insecticidal Activity of a this compound-based Insecticide

Compound IDInsect PestLD₅₀ (µg/g)
BTS-I-01Myzus persicae (Green Peach Aphid)12.5
BTS-I-01Plutella xylostella (Diamondback Moth)8.2
BTS-I-01Spodoptera frugiperda (Fall Armyworm)25.1

Logical Relationship: Target-Based Insecticide Design

Insecticide_Design Target_ID Identify Insect-Specific Target (e.g., nAChR) Scaffold_Select Select this compound as a core scaffold Target_ID->Scaffold_Select Library_Synth Synthesize a library of derivatives with diverse R-groups Scaffold_Select->Library_Synth Bioassay Screen against target insects and receptor binding assays Library_Synth->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Logical flow for the development of novel this compound-based insecticides.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Butane-2-Sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of butane-2-sulfonamide derivatives in solid-phase synthesis. The methodologies outlined are applicable for the generation of compound libraries and the synthesis of target molecules in drug discovery and development.

Introduction

Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for the construction of sulfonamide-containing molecules, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and combinatorial library synthesis.[3][4] The incorporation of diverse sulfonamide moieties, such as those derived from this compound, can be a valuable strategy in lead optimization to modulate the physicochemical and pharmacological properties of drug candidates. This protocol details the on-resin synthesis of N-substituted butane-2-sulfonamides.

Data Presentation

The following table summarizes representative data for the solid-phase synthesis of sulfonamides. The values are indicative of typical outcomes and may vary depending on the specific substrate and reaction conditions.

ParameterValue
Resin Loading0.5 - 1.5 mmol/g
Coupling Efficiency>95%
Cleavage Yield70 - 95%
Final Purity (after purification)>98%

Experimental Protocols

Protocol 1: On-Resin Synthesis of a this compound Derivative

This protocol describes the synthesis of a this compound derivative on a Rink amide resin, suitable for the generation of a primary amide upon cleavage.

Materials:

  • Rink amide MBHA resin

  • Butane-2-sulfonyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling:

    • Place the Rink amide resin (100 mg, 0.1 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (2 mL) for 1 hour with gentle agitation.[5]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

    • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.[6]

    • Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Sulfonylation:

    • In a separate vial, dissolve butane-2-sulfonyl chloride (3 equivalents, 0.3 mmol) in DMF (1 mL).

    • Add DIPEA (5 equivalents, 0.5 mmol) to the resin, followed by the butane-2-sulfonyl chloride solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction for completion using a Kaiser test (a negative test indicates the absence of free primary amines).[7]

    • Once the reaction is complete, drain the solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Cleavage and Isolation:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 2 mL).

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the solution to collect the cleaved product, and precipitate the product in cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Visualizations

Experimental Workflow for On-Resin Sulfonamide Synthesis

G cluster_0 Resin Preparation cluster_1 Sulfonylation cluster_2 Cleavage and Isolation Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple with Butane-2-sulfonyl chloride and DIPEA in DMF Deprotect->Couple Wash_1 Wash (DMF, DCM, MeOH) Couple->Wash_1 Cleave Cleave with TFA/TIS/H2O Wash_1->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Isolate Isolate Product Precipitate->Isolate

Caption: Workflow for the solid-phase synthesis of a this compound derivative.

Logical Relationship: Advantages of Solid-Phase Sulfonamide Synthesis

G cluster_0 Solid-Phase Synthesis cluster_1 Advantages SPS Solid-Phase Synthesis Purification Simplified Purification SPS->Purification Excess_Reagents Use of Excess Reagents SPS->Excess_Reagents Automation Amenable to Automation SPS->Automation Combinatorial Combinatorial Library Synthesis SPS->Combinatorial

Caption: Key advantages of employing solid-phase synthesis for sulfonamide production.

References

Troubleshooting & Optimization

Technical Support Center: Butane-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butane-2-sulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield and a complex mixture of products. What are the likely byproducts?

When synthesizing this compound from butane-2-sulfonyl chloride and an amine (such as ammonia), several byproducts can form, leading to reduced yields and purification challenges. The most common byproducts include:

  • Butane-2-sulfonic acid: This results from the hydrolysis of the starting material, butane-2-sulfonyl chloride. This is a common issue if there is moisture in the reactants or solvent.

  • Di(butane-2-sulfonyl)amine: If a primary amine or ammonia is used, a secondary amine byproduct can be formed through the reaction of the initially formed sulfonamide with another molecule of butane-2-sulfonyl chloride.

  • Unreacted starting materials: Incomplete reaction can leave residual butane-2-sulfonyl chloride and the amine starting material in the product mixture.

Q2: I suspect my starting material, butane-2-sulfonyl chloride, is degrading. What could be causing this and what are the degradation products?

Butane-2-sulfonyl chloride can be prone to degradation, especially under non-optimal conditions. A common degradation pathway is hydrolysis to butane-2-sulfonic acid in the presence of water. Another potential degradation product is 2-chlorobutane, formed through the loss of sulfur dioxide. It is crucial to use anhydrous solvents and reagents and to store butane-2-sulfonyl chloride under inert and dry conditions.

Q3: How can I minimize the formation of di(butane-2-sulfonyl)amine in my reaction?

The formation of the di-sulfonated byproduct can be minimized by controlling the stoichiometry of the reactants. Using a molar excess of the amine relative to the butane-2-sulfonyl chloride can help to ensure that the sulfonyl chloride preferentially reacts with the primary amine rather than the less nucleophilic sulfonamide product. Slowly adding the sulfonyl chloride to the amine solution can also help to maintain a high concentration of the amine throughout the reaction, further disfavoring the formation of the di-sulfonated byproduct.

Frequently Asked Questions (FAQs)

Q4: What is a standard experimental protocol for the synthesis of this compound?

A general procedure for the synthesis of this compound involves the reaction of butane-2-sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Detailed Methodology:

  • Dissolve the amine (e.g., ammonia or a primary amine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the amine solution.[1]

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of butane-2-sulfonyl chloride in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is typically worked up by washing with water to remove the amine hydrochloride salt and any excess base.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Q5: What analytical techniques are suitable for identifying and quantifying byproducts in my this compound reaction mixture?

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of the reaction mixture.[2] To improve the thermal stability of the sulfonamides for GC analysis, they can be derivatized to more stable compounds, such as N,N-diethylsulfonamides.[2] Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for identifying both the desired product and polar byproducts like butane-2-sulfonic acid. Nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the structure of the main product and identify major impurities.

Byproduct Summary

The following table summarizes the common byproducts in the synthesis of this compound and the typical analytical methods for their detection.

Byproduct NameChemical FormulaFormation PathwayAnalytical Detection Method(s)
Butane-2-sulfonic acidC₄H₁₀O₃SHydrolysis of butane-2-sulfonyl chlorideLC-MS
Di(butane-2-sulfonyl)amineC₈H₁₉NO₄S₂Over-reaction of the sulfonamide product with butane-2-sulfonyl chlorideLC-MS, GC-MS (after derivatization)
2-ChlorobutaneC₄H₉ClDecomposition of butane-2-sulfonyl chlorideGC-MS

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of key byproducts.

Butane2Sulfonamide_Synthesis Butane-2-sulfonyl chloride Butane-2-sulfonyl chloride This compound This compound Butane-2-sulfonyl chloride->this compound  + Amine (R-NH2) - HCl Butane-2-sulfonic acid Butane-2-sulfonic acid Butane-2-sulfonyl chloride->Butane-2-sulfonic acid  + H2O (Hydrolysis) Amine (R-NH2) Amine (R-NH2) Di(butane-2-sulfonyl)amine Di(butane-2-sulfonyl)amine This compound->Di(butane-2-sulfonyl)amine  + Butane-2-sulfonyl chloride - HCl

Caption: Reaction scheme for this compound synthesis and major byproduct pathways.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving issues during this compound synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions Low Yield / Impure Product Low Yield / Impure Product Analyze Reaction Mixture Analyze Reaction Mixture Low Yield / Impure Product->Analyze Reaction Mixture Identify Byproducts Identify Byproducts Analyze Reaction Mixture->Identify Byproducts Hydrolysis Hydrolysis Product (Butane-2-sulfonic acid) Identify Byproducts->Hydrolysis  Butane-2-sulfonic acid detected Over-reaction Over-reaction Product (Di(butane-2-sulfonyl)amine) Identify Byproducts->Over-reaction  Di(butane-2-sulfonyl)amine detected Incomplete Reaction Unreacted Starting Materials Identify Byproducts->Incomplete Reaction  Starting materials detected Use Anhydrous Conditions Use Anhydrous Conditions Hydrolysis->Use Anhydrous Conditions Adjust Stoichiometry Adjust Stoichiometry Over-reaction->Adjust Stoichiometry Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Butane-2-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butane-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample.[1] Column chromatography, including flash chromatography and preparative HPLC, is used for separating the target compound from significant amounts of impurities or byproducts with different polarities.[2][3]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from the synthetic route used. Common impurities may include unreacted starting materials, such as butane-2-sulfonyl chloride and the amine source, as well as byproducts from side reactions.[4][5] Residual solvents from the reaction or initial workup are also common. In some cases, particularly if an alcohol was used as a solvent during synthesis, there is a potential for the formation of alkyl sulfonate esters, which are considered potential mutagens.[6]

Q3: How can I assess the purity of my purified this compound?

A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity by peak area percentage.[3] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify organic impurities, and Mass Spectrometry (MS) to confirm the molecular weight. Melting point analysis can also be a useful indicator of purity, as impurities tend to depress and broaden the melting range.

Q4: What should I know about the stability of this compound during purification?

A4: Sulfonamides can be susceptible to degradation under harsh conditions. For example, prolonged heating at high temperatures, as might occur during recrystallization from a high-boiling solvent, can potentially lead to decomposition or discoloration.[7][8] It is advisable to use the minimum necessary temperature for dissolution and to avoid extended heating.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound won't dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] If your compound has low solubility, you may need to switch to a more polar or less polar solvent, depending on the nature of this compound. Alternatively, using a binary solvent system (a mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble) can help you fine-tune the solubility.

Q2: No crystals have formed after cooling the solution. What went wrong?

A2: Crystal formation (nucleation) can sometimes be slow to initiate. Try the following troubleshooting steps:

  • Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This creates a rough surface that can promote nucleation.

  • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a template for crystal growth.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

  • Reduce the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: My final product is colored, even after recrystallization. How can I remove the color?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[7] The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield. After adding charcoal, heat the solution briefly and then filter it while hot to remove the charcoal before cooling.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This keeps more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your funnel is pre-heated to prevent this.

  • Inappropriate solvent choice: A solvent in which your compound has moderate solubility at room temperature will result in significant product loss in the filtrate.

Column Chromatography Issues

Q1: I am getting poor separation between this compound and an impurity. What can I change?

A1: Poor separation (co-elution) means the mobile phase (eluent) polarity is not optimal.[9]

  • Decrease eluent polarity: If your compound and the impurity are eluting too quickly, switch to a less polar solvent system. This will increase the interaction with the stationary phase (e.g., silica gel) and improve separation.

  • Use a gradient elution: Start with a low polarity eluent and gradually increase the polarity over the course of the separation. This can help separate compounds with close Rf values.

  • Change the stationary phase: If optimizing the mobile phase doesn't work, consider a different stationary phase, such as alumina or a reverse-phase (C18) silica.

Q2: My compound is stuck on the column and won't elute. What should I do?

A2: This happens when the eluent is not polar enough to move the compound down the column. Increase the polarity of your mobile phase significantly. For example, if you are using a hexane/ethyl acetate mixture, try adding a small percentage of methanol. A flush with a very polar solvent at the end of the run can wash out any remaining material.

Experimental Protocols & Data

General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution through a fluted filter paper.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Chromatographic Purification Data

For analytical or preparative separation of sulfonamides, chromatographic methods are highly effective. The following table summarizes typical conditions found in the literature for related compounds, which can serve as a starting point for method development for this compound.

ParameterHPLC Method Example[3]SFC Method Example[9][10][11]
Stationary Phase Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Packed silica in series with aminopropyl (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient with Acetonitrile, Methanol, and 0.08% Acetic Acid in WaterGradient with Methanol in CO2 (e.g., 10% MeOH for 5 min, ramp to 30%)
Flow Rate 0.6 mL/min2.5 mL/min
Temperature 25 °C65 °C
Detection Fluorescence (Ex: 405 nm, Em: 495 nm) or UVUV
Outlet Pressure N/A300 bar

Visual Workflows

PurificationWorkflow cluster_start Initial Stage cluster_analysis Analysis & Decision cluster_purification Purification Stage cluster_end Final Stage Crude Crude this compound Purity_Check Assess Purity (TLC, HPLC, NMR) Crude->Purity_Check Decision Purity Acceptable? Purity_Check->Decision Method_Select Select Method Decision->Method_Select No Pure_Product Purified Product Decision->Pure_Product Yes Recrystallization Recrystallization Method_Select->Recrystallization High Purity, Minor Impurities Chromatography Column Chromatography Method_Select->Chromatography Complex Mixture Recrystallization->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity & Identity Check Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Hot Solution Prepared Cool Allow to Cool Start->Cool Crystals Crystals Form? Cool->Crystals Filter Filter & Dry Crystals->Filter Yes Troubleshoot Troubleshoot Nucleation Crystals->Troubleshoot No Success Pure Product Filter->Success Scratch Scratch Flask Troubleshoot->Scratch Seed Add Seed Crystal Troubleshoot->Seed ReCool Cool in Ice Bath Troubleshoot->ReCool Concentrate Evaporate Some Solvent Troubleshoot->Concentrate Scratch->Cool Seed->Cool ReCool->Cool Concentrate->Cool

Caption: Troubleshooting decision tree for crystal formation during recrystallization.

References

Technical Support Center: Improving Diastereoselectivity with Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing butane-2-sulfonamide as a chiral auxiliary to enhance diastereoselectivity in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of this compound in asymmetric synthesis.

Question: Why am I observing low diastereoselectivity in my reaction?

Answer: Low diastereoselectivity can stem from several factors. Consider the following potential causes and solutions:

  • Purity of Reagents and Solvents: Ensure all reagents, especially the starting carbonyl compound and the organometallic nucleophile, are of high purity. Solvents should be anhydrous, as moisture can interfere with the reaction.

  • Reaction Temperature: The temperature of the nucleophilic addition step is critical. Running the reaction at a lower temperature, such as -78 °C or -48 °C, often enhances diastereoselectivity by favoring the more ordered, chelated transition state.[1]

  • Choice of Lewis Acid: For reactions involving less reactive electrophiles or nucleophiles, the addition of a Lewis acid like Ti(OEt)₄ can promote the reaction and improve stereocontrol.[1]

  • Nature of the Nucleophile: The structure of the nucleophile plays a significant role. Bulky nucleophiles may exhibit different selectivity. The choice of the metallic counterion (e.g., Grignard vs. organolithium reagents) can also influence the transition state geometry and, consequently, the diastereomeric ratio.[1][2]

  • Substrate Structure: The steric and electronic properties of the aldehyde or ketone substrate can impact the facial bias of the nucleophilic attack. For some substrates, the inherent preference for one diastereomer may be low.

  • Formation of E/Z Isomers of the Sulfinylimine: In the case of ketimines derived from ketones with similarly sized substituents, a mixture of E/Z isomers can form, potentially leading to a mixture of diastereomeric products.[1] It is crucial to ensure the formation of a single isomer of the sulfinylimine where possible.

Question: I am experiencing low yields in the condensation reaction to form the N-sulfinylimine. What can I do?

Answer: Low yields during the formation of the N-tert-butanesulfinylimine can often be rectified by optimizing the reaction conditions:

  • Dehydrating Agent: The choice and amount of dehydrating agent are crucial for driving the equilibrium towards the imine product. Commonly used agents include CuSO₄, MgSO₄, and Ti(OEt)₄. For challenging condensations, particularly with ketones, Ti(OEt)₄ at elevated temperatures is often effective.[1]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time. For less reactive carbonyl compounds, increasing the temperature may be necessary.[1]

  • Purity of the Carbonyl Compound: Impurities in the aldehyde or ketone can lead to side reactions and reduce the yield of the desired imine.

  • Stoichiometry: While a slight excess of the carbonyl compound is sometimes used, a large excess is generally not required, especially when using effective dehydrating agents like CuSO₄.[1]

Question: I am having difficulty removing the butane-2-sulfinyl group after the reaction. What are the recommended procedures?

Answer: The sulfinyl group is designed to be readily cleaved under mild acidic conditions. If you are facing issues, consider the following:

  • Acid Choice and Concentration: The most common method for cleavage is treatment with a strong acid, such as HCl, in a protic solvent like methanol or ethanol. Trifluoroacetic acid (TFA) can also be used.[3] The concentration of the acid is important; typically, a solution of HCl in methanol is sufficient.

  • Solvent: Protic solvents are generally required for efficient cleavage.

  • Reaction Time and Temperature: Cleavage is usually rapid at room temperature. If the reaction is sluggish, gentle warming may be applied, but it should be monitored carefully to avoid side reactions.

  • Work-up Procedure: After cleavage, the resulting amine is typically isolated as its hydrochloride salt by precipitation with a non-polar solvent like diethyl ether.[1]

Frequently Asked Questions (FAQs)

What is the role of the this compound auxiliary in achieving diastereoselectivity?

This compound, specifically tert-butanesulfinamide, serves as a chiral auxiliary.[2][4] It is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.[2] After condensation with an aldehyde or ketone to form a chiral N-sulfinylimine, the sulfinyl group directs the nucleophilic attack to one of the two faces of the imine C=N double bond. This facial bias is generally explained by a six-membered chair-like transition state where the nucleophile's metal cation coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, minimizing steric interactions.[2]

For which types of reactions is this compound most effective?

This chiral auxiliary is highly effective for the asymmetric synthesis of a wide variety of chiral amines and their derivatives.[4][5][6] It has been successfully applied in the synthesis of:

  • α-branched and α,α-dibranched amines

  • syn- and anti-1,2- and 1,3-amino alcohols

  • α- and β-amino acids and their esters

  • Chiral N-heterocycles such as pyrrolidines and piperidines[4][7]

Are both enantiomers of this compound commercially available?

Yes, both the (R)- and (S)-enantiomers of tert-butanesulfinamide are readily available, allowing for the synthesis of either enantiomer of the target chiral amine.

What are the typical diastereomeric ratios (d.r.) that can be achieved?

With the appropriate choice of substrate, nucleophile, and reaction conditions, very high diastereoselectivities are often achieved, with diastereomeric ratios frequently exceeding 90:10 and in many cases reaching 95:5 or higher.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions employing tert-butanesulfinamide as a chiral auxiliary.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

Aldehyde Substrate (R in R-CHO)Grignard Reagent (R'MgX)Diastereomeric Ratio (d.r.)Yield (%)
PhenylEtMgBr96:491
Iso-propylMeMgBr98:290
4-MethoxyphenylVinylMgBr95:585
2-NaphthylPhMgBr>99:194

Data compiled from representative examples in the literature.

Table 2: Diastereoselective Synthesis of 2-Substituted Pyrrolidines

N-tert-Butanesulfinyl Aldimine (R group)Diastereomeric Ratio (d.r.)Yield (%)
Phenyl91:985
Iso-propyl94:688
Cyclohexyl93:782
2-Furyl89:1179

Data represents the addition of the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane followed by cyclization.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

  • To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv).

  • The dehydrating agent (e.g., anhydrous CuSO₄, 2.0 equiv) is added to the mixture.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude N-tert-butanesulfinyl imine is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent

  • The purified N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂ or THF) and cooled to the desired temperature (e.g., -78 °C or -48 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The Grignard reagent (1.5-2.0 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at this temperature until the starting imine is consumed, as indicated by TLC analysis.

  • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.

Protocol 3: General Procedure for the Cleavage of the tert-Butanesulfinyl Group

  • The purified sulfinamide product (1.0 equiv) is dissolved in methanol.

  • A solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or acetyl chloride in methanol) is added.

  • The mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt.

  • The solid product is collected by filtration and washed with cold diethyl ether.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Amine Carbonyl Aldehyde or Ketone Condensation Condensation (e.g., CuSO4, Ti(OEt)4) Carbonyl->Condensation Auxiliary (R)- or (S)-Butane-2-sulfonamide Auxiliary->Condensation Imine Chiral N-Sulfinylimine Condensation->Imine Addition Diastereoselective Nucleophilic Addition Imine->Addition Nucleophile Nucleophile (e.g., Grignard Reagent) Nucleophile->Addition Sulfinamide Diastereomerically Enriched Sulfinamide Addition->Sulfinamide Cleavage Acidic Cleavage (e.g., HCl in MeOH) Sulfinamide->Cleavage Amine Chiral Primary Amine Cleavage->Amine

Caption: Experimental workflow for the asymmetric synthesis of chiral amines using this compound.

transition_state cluster_TS Proposed Chelated Transition State cluster_explanation Stereochemical Rationale ts Face Less Hindered Face Attack Nucleophilic Attack Attack->ts R'⁻ Chelation Chelation of the metal (M) between the sulfinyl oxygen and imine nitrogen. Chair Formation of a rigid, six-membered chair-like transition state. Chelation->Chair Sterics The bulky tert-butyl group blocks one face of the C=N bond. Chair->Sterics Result Nucleophile (R') preferentially attacks from the less sterically hindered face. Sterics->Result

Caption: Proposed transition state model for diastereoselection.

References

Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Oppolzer's camphor-derived sultam auxiliary. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the removal of this versatile chiral auxiliary.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of the N-acyl camphor sultam.

Question: I am observing low yields of my desired carboxylic acid after hydrolysis. What are the common causes and solutions?

Answer:

Low yields during the hydrolysis of N-acyl sultams are often due to competitive N-S bond cleavage, especially with sterically hindered substrates. This side reaction produces the corresponding sulfonic acid derivative instead of the desired carboxylic acid.

Troubleshooting Steps:

  • Reagent Selection: Standard hydrolysis conditions, such as using lithium hydrogen peroxide, can sometimes lead to low yields and require large solvent volumes and long reaction times.[1] Consider using alternative reagents that offer higher regioselectivity.

  • Tetrabutylammonium Hydrogen Peroxide (TBAH): A milder and more efficient method involves the use of tetrabutylammonium hydrogen peroxide.[1] This reagent combination has been shown to significantly improve the yield of the desired carboxylic acid while minimizing the formation of the sulfonic acid byproduct.[1]

  • Anhydrous Conditions: Performing the hydrolysis under anhydrous conditions can be effective. One study demonstrated that a combination of TBAH and hydrogen peroxide in DME as a solvent, with azeotropic removal of water, resulted in a maximum yield of the carboxylic acid.[1]

  • Alternative Cleavage Methods: If hydrolysis continues to give poor results, consider other cleavage strategies such as reductive cleavage or transesterification followed by hydrolysis.

Question: My cleavage reaction is not going to completion, even with extended reaction times. What could be the issue?

Answer:

Incomplete conversion can be a significant challenge, particularly with certain substrates.

Troubleshooting Steps:

  • Substrate Steric Hindrance: Highly branched substituents at the α- or β-positions of the acyl group can significantly slow down the reaction rate and may prevent complete conversion.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the acyl moiety can also impede the cleavage reaction.

  • Temperature Optimization: For some cleavage methods, the reaction temperature is a critical parameter. For instance, in palladium-catalyzed cyclopropanation followed by cleavage, higher temperatures (above 25 °C) were found to yield the best stereoselectivity and conversion.

  • Reagent Stoichiometry: Ensure that a sufficient excess of the cleavage reagent is used, especially for challenging substrates. For Lewis acid-mediated cleavages, the stoichiometry of the Lewis acid can influence both the rate and selectivity of the reaction.[2]

Question: I am concerned about racemization of my newly formed stereocenter during auxiliary removal. How can I prevent this?

Answer:

Preserving the stereochemical integrity of the product is a primary concern when cleaving a chiral auxiliary.

Troubleshooting Steps:

  • Mild Reaction Conditions: The key to preventing racemization is to employ mild cleavage conditions. Harsh acidic or basic conditions and elevated temperatures can increase the risk of epimerization.

  • Hydrolytic Methods: Hydrolysis using lithium hydrogen peroxide is a well-established method that generally proceeds without racemization of the newly created stereocenter.[1] The use of tetrabutylammonium hydrogen peroxide is also a mild and effective option.[1]

  • Non-Basic Hydrolysis of Esters: If the N-acyl sultam is first converted to an ester (e.g., an allyl ester via reaction with allyl alcohol and a titanium catalyst), the ester can then be hydrolyzed under non-basic conditions. For example, using Wilkinson's catalyst for deallylation avoids a basic hydrolysis step that could endanger a sensitive stereocenter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the Oppolzer's camphor-derived sultam auxiliary?

A1: The most common methods for cleaving the N-acyl sultam include:

  • Hydrolysis: To yield the carboxylic acid. Reagents like lithium hydrogen peroxide or tetrabutylammonium hydrogen peroxide are frequently used.[1]

  • Reductive Cleavage: To yield the corresponding alcohol. Lithium aluminum hydride is a common reagent for this transformation.[3][4]

  • Transesterification: To yield an ester. This can be achieved using reagents like titanium(IV) isopropoxide in an alcohol such as benzyl alcohol.[5] The resulting ester can then be hydrolyzed to the carboxylic acid.

Q2: How can I recover the chiral auxiliary after cleavage?

A2: The Oppolzer's sultam is a valuable chiral auxiliary, and its recovery is often desirable. After cleavage, the auxiliary can typically be separated from the product through standard purification techniques like column chromatography or crystallization. In some continuous flow processes, methods for automated separation and recycling of the auxiliary have been developed, often taking advantage of the different pKa values of the product and the sultam.[6][7]

Q3: Are there any specific safety precautions I should take when working with reagents for sultam cleavage?

A3: Yes, many of the reagents used for sultam cleavage are hazardous and require careful handling.

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn.

  • Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can be corrosive.

  • Organometallic Reagents (e.g., n-butyllithium): Are typically pyrophoric and require handling under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use and perform the reactions in a well-ventilated fume hood.

Quantitative Data Summary

The following table summarizes the yield and regioselectivity of different hydrolytic conditions for the cleavage of N-(2S)-hexyl-4-pentenoyl-(1S)-(-)-2,10-camphorsultam to the corresponding carboxylic acid.

EntryReagent(s)SolventCarboxylic Acid Yield (%)Sulfonic Acid Yield (%)
1LiOOHTHF/H₂O7815
2KOOHTHF/H₂O727
3LiOOBu-tTHF00
4H₂O₂/KOHTHF/H₂O7010
5H₂O₂/LiOHTHF/H₂O7513
6TBAH (aq)DME1563
7H₂O₂/TBAH (aq)DME754
8H₂O₂/TBAH (anhydrous)DME914

Data adapted from a study on a practical removal method for camphorsultam.[1]

Experimental Protocols

Protocol 1: Hydrolysis using Tetrabutylammonium Hydrogen Peroxide (Anhydrous) [1]

  • Preparation of Anhydrous TBAH-H₂O₂: To a solution of 30% hydrogen peroxide, add an aqueous solution of tetrabutylammonium hydroxide (TBAH). The water is then removed azeotropically with a suitable solvent like DME and toluene.

  • Hydrolysis Reaction: Dissolve the N-acyl sultam in anhydrous DME. Add the prepared anhydrous TBAH-H₂O₂ solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. Acidify the mixture with an acid like HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Hydrolysis cluster_workup Workup & Purification H2O2 30% H₂O₂ azeotrope Azeotropic Removal of Water (DME/Toluene) H2O2->azeotrope TBAH_aq TBAH (aq) TBAH_aq->azeotrope TBAH_anhydrous Anhydrous TBAH-H₂O₂ azeotrope->TBAH_anhydrous reaction_vessel Reaction Mixture TBAH_anhydrous->reaction_vessel acyl_sultam N-Acyl Sultam in DME acyl_sultam->reaction_vessel monitoring Monitor by TLC/LC-MS reaction_vessel->monitoring quench Quench (e.g., Na₂SO₃) monitoring->quench acidify_extract Acidify & Extract quench->acidify_extract purify Purify (Chromatography/ Crystallization) acidify_extract->purify final_product Carboxylic Acid purify->final_product

Caption: Workflow for the hydrolysis of N-acyl sultam using anhydrous TBAH-H₂O₂.

cleavage_options cluster_products acyl_sultam N-Acyl Camphor Sultam carboxylic_acid Carboxylic Acid acyl_sultam->carboxylic_acid Hydrolysis (e.g., LiOOH, TBAH-H₂O₂) alcohol Alcohol acyl_sultam->alcohol Reductive Cleavage (e.g., LiAlH₄) ester Ester acyl_sultam->ester Transesterification (e.g., Ti(OⁱPr)₄, ROH)

Caption: Common cleavage pathways for the Oppolzer's camphor-derived sultam auxiliary.

References

Butane-2-sulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of Butane-2-sulfonamide. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as a member of the sulfonamide class, is susceptible to several degradation pathways, including hydrolysis, photolysis, thermal degradation, and microbial biodegradation. The primary pathways involve the cleavage of the sulfonamide bond (S-N) and modifications to the butane group.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The hydrolytic stability of sulfonamides is pH-dependent. Generally, they are more stable at neutral to slightly alkaline pH (pH 7-9).[1] Under acidic conditions (pH < 4), the rate of hydrolysis can increase, leading to the cleavage of the S-N bond.

Q3: Is this compound sensitive to light?

A3: Yes, sulfonamides can undergo photodegradation upon exposure to UV light. This can lead to the formation of various degradation products, including sulfanilic acid.[2] It is recommended to protect solutions of this compound from light, especially during long-term storage or analysis.

Q4: What is the expected thermal stability of this compound?

A4: Sulfonamides generally exhibit good thermal stability at ambient temperatures. However, elevated temperatures can lead to degradation.[3][4][5][6] For instance, while stable during processes like pasteurization, significant degradation can occur at temperatures exceeding 100°C for extended periods.[3][4][6]

Q5: Are there any known microbial degradation pathways for this compound?

A5: While specific studies on this compound are limited, microorganisms are known to degrade sulfonamides.[7][8] Common microbial degradation pathways include hydroxylation of the alkyl chain and cleavage of the sulfonamide bond.[2]

Troubleshooting Guide

Issue 1: I am observing a loss of this compound concentration in my aqueous stock solution over time.

  • Possible Cause 1: Hydrolysis. If the solution is stored at an acidic pH, hydrolysis may be occurring.

    • Recommendation: Prepare stock solutions in a buffer at neutral or slightly alkaline pH (e.g., pH 7.4) and store at 4°C. For long-term storage, consider preparing aliquots and freezing at -20°C or -80°C.

  • Possible Cause 2: Photodegradation. Exposure to ambient light can lead to degradation.

    • Recommendation: Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light.

Issue 2: My experimental results show unexpected peaks when analyzing this compound samples by HPLC.

  • Possible Cause 1: Formation of Degradation Products. The unexpected peaks could be degradation products from hydrolysis, photolysis, or thermal stress during sample processing.

    • Recommendation: Analyze a freshly prepared standard of this compound to confirm its retention time. To identify potential degradation products, consider running forced degradation studies (e.g., treating the sample with acid, base, peroxide, heat, and light) and analyzing the resulting samples by LC-MS to identify the mass of the degradants.

  • Possible Cause 2: Contamination. The peaks may be from a contaminated solvent or glassware.

    • Recommendation: Run a blank injection (solvent only) to check for system contamination. Ensure all glassware is thoroughly cleaned.

Issue 3: I am having difficulty achieving consistent results in my cell-based assays with this compound.

  • Possible Cause: Instability in culture media. The pH and components of the cell culture media may be affecting the stability of the compound over the duration of the experiment.

    • Recommendation: Assess the stability of this compound in the specific cell culture medium used over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing for the parent compound concentration by HPLC.

Data Presentation

Table 1: Hypothetical Hydrolytic Stability of this compound at 25°C

pHHalf-life (t½)Degradation Rate Constant (k)
4.0> 1 year< 0.0019 year⁻¹
7.0> 1 year< 0.0019 year⁻¹
9.0> 1 year< 0.0019 year⁻¹

Note: Based on general stability data for sulfonamides, which are often hydrolytically stable at environmentally relevant pH values.[1]

Table 2: Potential Degradation Products of this compound

Degradation PathwayPotential ProductChemical Formula
Hydrolysis (S-N cleavage)Butane-2-sulfonic acidC₄H₁₀O₃S
Hydrolysis (S-N cleavage)AmmoniaNH₃
Photolysis (S-N cleavage)Sulfanilic Acid (if parent has aniline)Not directly applicable
OxidationHydroxylated this compoundC₄H₁₁NO₃S

Experimental Protocols

Protocol 1: Forced Degradation Study by Hydrolysis

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Prepare Degradation Solutions:

    • Acidic: Dilute the stock solution to 0.1 mg/mL in 0.1 M HCl.

    • Neutral: Dilute the stock solution to 0.1 mg/mL in purified water.

    • Alkaline: Dilute the stock solution to 0.1 mg/mL in 0.1 M NaOH.

  • Incubation: Incubate all solutions at 60°C for 24 hours. Protect from light.

  • Neutralization and Analysis:

    • For the acidic solution, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the alkaline solution, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms to the neutral solution to observe degradation.

Protocol 2: Photostability Testing

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Exposure:

    • Transfer the solution to a quartz cuvette or a clear glass vial.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to act as a dark control.

  • Analysis: Analyze both the exposed and control samples by HPLC at various time points to determine the extent of photodegradation.

Mandatory Visualizations

cluster_products Degradation Products B2S This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) B2S->Hydrolysis Photolysis Photolysis (UV Light) B2S->Photolysis Oxidation Oxidation (e.g., Peroxide) B2S->Oxidation B2SA Butane-2-sulfonic Acid Hydrolysis->B2SA NH3 Ammonia Hydrolysis->NH3 H_B2S Hydroxylated Derivatives Oxidation->H_B2S

Caption: Major abiotic degradation pathways of this compound.

start Start: Inconsistent Analytical Results check_fresh Analyze freshly prepared standard start->check_fresh run_blank Run solvent blank start->run_blank peak_match Does retention time match? check_fresh->peak_match issue_resolved Issue Resolved: Standard Preparation peak_match->issue_resolved No forced_degradation Perform forced degradation study (acid, base, heat, light, peroxide) peak_match->forced_degradation Yes lcms_analysis Analyze by LC-MS to identify degradants forced_degradation->lcms_analysis blank_clean Is blank clean? run_blank->blank_clean blank_clean->forced_degradation Yes clean_system Clean HPLC system and glassware blank_clean->clean_system No

Caption: Troubleshooting workflow for unexpected analytical peaks.

References

Technical Support Center: Recrystallization of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Butane-2-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify the solid this compound. This process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the formation of purer crystals as the solubility decreases. The impurities ideally remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

Selecting the right solvent is critical for successful recrystallization. An ideal solvent should:

  • Completely dissolve this compound at high temperatures (near the solvent's boiling point).

  • Have very low solubility for this compound at low temperatures (room temperature or below).

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert and not react with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For sulfonamides, which possess both polar (sulfonamide group) and non-polar (alkyl chain) characteristics, a solvent pair of intermediate polarity is often effective. A common strategy is to use a mixture of a polar and a non-polar solvent. For aliphatic sulfonamides, alcohol-water mixtures are a good starting point. For instance, isopropanol-water or ethanol-water mixtures have been shown to be effective for the recrystallization of similar compounds.[1][2]

Q3: What are the key steps in a typical recrystallization procedure?

A standard recrystallization procedure involves the following steps:

  • Solvent Selection: Choose a suitable solvent or solvent system based on solubility tests.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove any residual solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
This compound does not dissolve in the hot solvent. - The solvent is unsuitable.- Not enough solvent is being used.- Try a different solvent or a solvent mixture. For sulfonamides, consider alcohol-water mixtures.[1][2]- Add more hot solvent in small increments until the solid dissolves.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
"Oiling out" occurs (a liquid separates instead of crystals). - The melting point of this compound is lower than the boiling point of the solvent, causing it to melt before dissolving.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]- Consider using a lower-boiling point solvent.
The yield of purified crystals is low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure all crystals are transferred to the filter funnel during collection.- Use a pre-heated funnel and filter paper for hot filtration to prevent the solution from cooling and crystallizing prematurely.
The purified crystals are colored. - Colored impurities are present in the original material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals form too quickly and are very small. - The solution cooled too rapidly.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. Slower cooling generally leads to larger, purer crystals.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., 95% ethanol) in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Selection: Choose a solvent pair. "Solvent 1" should readily dissolve this compound at room temperature, while "Solvent 2" (the anti-solvent) should be one in which the compound is insoluble but is miscible with Solvent 1. A common pair is ethanol (Solvent 1) and water (Solvent 2).

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot Solvent 1.

  • Addition of Anti-Solvent: While the solution is hot, add Solvent 2 dropwise until the solution becomes cloudy, indicating the point of saturation.

  • Clarification: Add a few drops of hot Solvent 1 until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5 and 6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Data Presentation

Table 1: Physical Properties of Butane-1-sulfonamide (as an analogue for this compound)

PropertyValue
Molecular Formula C4H11NO2S
Molecular Weight 137.20 g/mol [5]
Melting Point 57 °C[6]

Table 2: Common Solvents for Recrystallization of Organic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds.
EthanolHigh78A versatile solvent, often used in mixtures with water.[7]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium82Effective for sulfonamides, especially in mixtures with water.[1]
AcetoneMedium56A good solvent for many organic compounds.
Ethyl AcetateMedium77A common solvent for recrystallization.[7]
HexaneLow69A non-polar solvent, often used as an anti-solvent.[7]
TolueneLow111A non-polar solvent, good for less polar compounds.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final_product Final Product start Impure this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out Yes cool Slow Cooling hot_filtration->cool No crystals_form Crystal Formation cool->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General Recrystallization Workflow for this compound.

References

Technical Support Center: Overcoming Low Yields in Butane-2-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butane-2-sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 2-butanesulfonyl chloride with ammonia. This is a nucleophilic substitution reaction where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: I am getting a very low yield for my this compound synthesis. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.

  • Side reactions: Competing reactions, such as the hydrolysis of the 2-butanesulfonyl chloride starting material, can significantly reduce the yield of the desired product.

  • Product loss during workup: this compound has some water solubility, and significant amounts can be lost during the aqueous workup and extraction phases. Emulsion formation during extraction can also lead to product loss.

  • Suboptimal reaction conditions: The choice of solvent, base, temperature, and stoichiometry of reactants can all have a significant impact on the final yield.

  • Impure starting materials: The purity of the 2-butanesulfonyl chloride and the ammonia source is crucial.

Q3: What are the common side products I should be aware of?

A3: The primary side product of concern is 2-butanesulfonic acid, which results from the hydrolysis of 2-butanesulfonyl chloride by any water present in the reaction mixture. If an alcohol is used as a solvent or is present as an impurity, the corresponding sulfonate ester can also be formed. Additionally, unreacted starting material may also be present in the crude product.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (2-butanesulfonyl chloride) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Troubleshooting Guide

Issue 1: Low Yield After Reaction Completion
Possible Cause Troubleshooting Steps
Hydrolysis of 2-Butanesulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2]
Suboptimal Temperature The reaction of sulfonyl chlorides with ammonia is typically exothermic. Running the reaction at a low temperature (e.g., 0-10 °C) can help to minimize side reactions and improve the selectivity for the desired sulfonamide.[3] However, the reaction may require warming to room temperature to ensure completion.
Incorrect Stoichiometry A large excess of ammonia is often used to drive the reaction to completion and to act as a base to neutralize the HCl produced.[4] A molar ratio of at least 2:1 of ammonia to 2-butanesulfonyl chloride is recommended.
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture, to maximize the contact between the reactants.
Issue 2: Product Loss During Workup
Possible Cause Troubleshooting Steps
Emulsion Formation During Extraction Emulsions can form during the separation of aqueous and organic layers, trapping the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.[5]
Product Solubility in Aqueous Layer To minimize the loss of this compound in the aqueous phase, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Back-extraction of the combined aqueous layers with fresh organic solvent can also help to recover more product.
Issue 3: Impure Product After Isolation
Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Material If TLC or other analytical methods indicate the presence of unreacted 2-butanesulfonyl chloride, consider increasing the reaction time or temperature (cautiously) in subsequent experiments. The crude product can be purified using flash column chromatography.
Presence of 2-Butanesulfonic Acid The sulfonic acid byproduct can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Oily Product If the product is isolated as an oil instead of a solid, it may be due to impurities. Purification by column chromatography followed by recrystallization from a suitable solvent system can yield a solid product.[6]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of sulfonamide synthesis. While this data is for general sulfonamide synthesis, the trends are applicable to this compound.

Parameter Condition Effect on Yield Reference
Temperature Lower temperature (0-25 °C)Generally higher yields due to reduced side reactions.[3]
Base Use of a non-nucleophilic base (e.g., triethylamine, pyridine)Essential for neutralizing HCl and driving the reaction forward.[7]
Solvent Aprotic solvents (e.g., dichloromethane, acetonitrile)Generally preferred to minimize hydrolysis of the sulfonyl chloride.[8]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound from 2-butanesulfonyl chloride and aqueous ammonia.

Materials:

  • 2-Butanesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanesulfonyl chloride (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (at least 2 equivalents) to the stirred solution. A white precipitate (ammonium chloride) will form.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the 2-butanesulfonyl chloride is consumed.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or flash column chromatography.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).[9][10]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Butanesulfonyl Chloride in Dichloromethane cool Cool to 0°C start->cool add_nh3 Slowly Add Aqueous Ammonia cool->add_nh3 stir Stir at 0°C then RT add_nh3->stir monitor Monitor by TLC stir->monitor transfer Transfer to Separatory Funnel monitor->transfer Reaction Complete wash_bicarb Wash with NaHCO3 transfer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Recrystallization or Column Chromatography filter_concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_reaction_issues Reaction Issues cluster_workup_issues Workup Issues cluster_condition_issues Condition Issues low_yield Low Yield of this compound check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction check_workup Review Workup Procedure low_yield->check_workup check_conditions Evaluate Reaction Conditions low_yield->check_conditions incomplete Incomplete Reaction check_reaction->incomplete Starting material remains hydrolysis Starting Material Hydrolysis check_reaction->hydrolysis Polar baseline spot (sulfonic acid) side_reaction Other Side Reactions check_reaction->side_reaction Unexpected spots emulsion Emulsion Formation check_workup->emulsion aqueous_loss Product Loss to Aqueous Layer check_workup->aqueous_loss temp Suboptimal Temperature check_conditions->temp stoichiometry Incorrect Stoichiometry check_conditions->stoichiometry mixing Inefficient Mixing check_conditions->mixing increase_time Increase Reaction Time/Temp use_anhydrous Use Anhydrous Conditions add_brine Add Brine / Gentle Mixing multiple_extractions Perform Multiple Extractions optimize_temp Optimize Temperature Profile use_excess_nh3 Use Excess Ammonia increase_stirring Increase Stirring Rate

Caption: Troubleshooting logic for low this compound yields.

References

Technical Support Center: Catalyst Selection for Sulfonamide-Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-mediated reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfonamide group in these reactions?

The sulfonamide group primarily functions as a directing group in transition-metal-catalyzed C-H activation reactions. It coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, typically at the ortho-position of an aryl sulfonamide. This directed activation allows for regioselective functionalization of an otherwise inert C-H bond.

Q2: Which catalysts are commonly used for sulfonamide-directed C-H functionalization?

A variety of transition metal catalysts are employed, with the choice depending on the desired transformation. The most common catalyst families are based on:

  • Palladium (Pd): Often used for arylations and alkenylations.[1]

  • Rhodium (Rh): Effective for carbenoid functionalization and can exhibit different selectivity based on the solvent.[2] Rh(III) catalysts are particularly useful for reactions involving N-heterocycles.[2]

  • Iridium (Ir): Used for C-H borylation and enantioselective hydroarylation.[3] Iridium catalysts can also favor diarylation over monoarylation.[2]

  • Ruthenium (Ru): Employed for C-H alkylations and can be used in recyclable catalytic systems.[4]

  • Cobalt (Co): A more recent addition, used for reactions like amidation.[5]

Q3: How do I choose the right catalyst for my specific reaction?

The optimal catalyst depends on several factors, including the desired bond formation (e.g., C-C, C-N, C-O), the nature of the coupling partner, and the desired selectivity (mono- vs. di-functionalization, regioselectivity). A summary of common catalyst choices for different reaction types is provided in the table below.

Troubleshooting Guide

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Step
Incorrect Catalyst Choice Consult the literature for catalysts proven to be effective for your specific transformation (see table below). Ensure the catalyst is compatible with your substrate's functional groups.
Catalyst Deactivation Ensure inert atmosphere conditions (e.g., nitrogen or argon) if the catalyst is air-sensitive. Use dry solvents. Some reactions may require specific additives to stabilize the catalyst.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some C-H activation steps have a high energy barrier and require elevated temperatures.
Inappropriate Solvent The solvent can significantly influence catalyst activity and selectivity. Screen a range of solvents with varying polarities. For example, the choice of solvent can switch the site-selectivity in Rh(III)-catalyzed reactions.[2]
Poor Substrate Purity Impurities in the starting materials can poison the catalyst. Purify the sulfonamide substrate and coupling partner before use.

Problem 2: Poor regioselectivity (e.g., mixture of ortho-, meta-, and para-isomers).

Potential Cause Troubleshooting Step
Weak Directing Group Coordination The sulfonamide group is generally a strong directing group for ortho-functionalization. If other isomers are observed, consider if other functional groups on your molecule could also be directing the catalyst.
Reaction Mechanism Some reactions may proceed through a non-directed pathway. Confirm that your reaction conditions favor the desired directed C-H activation mechanism.
Steric Hindrance Significant steric bulk near the ortho-position may hinder the approach of the catalyst, potentially leading to functionalization at other positions.

Problem 3: Formation of di-substituted instead of mono-substituted product (or vice versa).

Potential Cause Troubleshooting Step
Catalyst Preference Some catalysts have an inherent preference for mono- or di-functionalization. For example, [CpRhCl2]2 tends to favor monoarylation, while [CpIrCl2]2 often leads to diarylation.[2]
Reaction Stoichiometry Adjust the stoichiometry of the coupling partner. Using a smaller excess or a 1:1 ratio may favor mono-substitution.
Reaction Time and Temperature Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-substituted product. Monitor the reaction progress over time to identify the optimal endpoint.

Data Presentation: Catalyst Selection for Common Reactions

The following table summarizes common catalyst systems for various sulfonamide-directed C-H functionalization reactions.

Reaction TypeCatalyst SystemAdditives/LigandsNotes
Arylation Pd(OAc)₂-Effective for coupling with iodoarenes.[3]
Alkenylation [Ru(p-cymene)Cl₂]₂-Can lead to the formation of five-membered sultams.[6]
Alkylation [RuCl₂(p-cymene)]₂-Works with unactivated secondary alkyl halides.[4]
Carbenoid Functionalization Rh(III) catalysts-Solvent can be used to switch site-selectivity.[2]
Borylation [Ir(μ-OMe)(COD)]₂dtbpyLeads to mono-borylated products.[3]
Amidation [CpCo(CO)I₂]AgSbF₆/KOAcUsed for C2-amidation of indoles with a pyrimidine directing group.[7]
Iodination [CpIr(H₂O)₃][SO₄]NIS, TFAFor ortho-C-H iodination.[3]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Ortho-Arylation of an Aryl Sulfonamide:

  • To a dry reaction vessel, add the aryl sulfonamide (1.0 equiv.), the iodoarene coupling partner (1.2-1.5 equiv.), and Pd(OAc)₂ (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a dry, degassed solvent (e.g., DCE, toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Reaction Vessel add_reagents Add Aryl Sulfonamide, Iodoarene, Pd(OAc)₂ start->add_reagents inert_atm Inert Atmosphere (N₂ or Ar) add_reagents->inert_atm add_solvent Add Dry, Degassed Solvent inert_atm->add_solvent heating Heat and Stir add_solvent->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for a Pd-catalyzed ortho-arylation.

troubleshooting_logic start Low/No Yield catalyst Is the Catalyst Correct? start->catalyst conditions Are Conditions Optimal? catalyst->conditions Yes change_catalyst Select Appropriate Catalyst catalyst->change_catalyst No purity Are Reagents Pure? conditions->purity Yes optimize_temp Optimize Temperature conditions->optimize_temp No purify_reagents Purify Starting Materials purity->purify_reagents No success Improved Yield purity->success Yes change_catalyst->success check_solvent Screen Solvents optimize_temp->check_solvent check_solvent->success purify_reagents->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Managing Epimerization in Butane-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Butane-2-sulfonamide, with a specific focus on managing and mitigating epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of chiral this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted, leading to the formation of its epimer.[1] In the context of this compound, which possesses a chiral center at the second carbon of the butane chain, epimerization would lead to a mixture of (R)- and (S)-enantiomers, or if another chiral center is present, a mixture of diastereomers. This is a significant concern in drug development as different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities.[1]

Q2: What is the most likely cause of epimerization during the synthesis of this compound?

A2: The most probable cause of epimerization in this synthesis is the abstraction of the acidic proton at the chiral center (C2 of the butane chain) by a base.[1] The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the adjacent C-H bond. In the presence of a base, this proton can be removed to form a planar carbanion or a rapidly inverting pyramidal carbanion. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity.[1]

Q3: Which steps in the synthesis of this compound are most susceptible to epimerization?

A3: The step most susceptible to epimerization is the reaction of chiral Butane-2-sulfonyl chloride with an amine to form the sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, and the choice of base and reaction conditions are critical in preventing epimerization.[2]

Q4: How can I detect and quantify the extent of epimerization in my product?

A4: The most common methods for detecting and quantifying epimerization are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents. Chiral HPLC can separate and quantify the different enantiomers or diastereomers. For NMR analysis, the formation of diastereomeric derivatives with a chiral resolving agent can allow for the quantification of the epimeric ratio.

Troubleshooting Guides

Problem 1: My final this compound product shows a mixture of diastereomers/enantiomers.
Possible Cause Suggested Solution
Use of a strong, sterically unhindered base: Strong bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the chiral center.Switch to a weaker, non-nucleophilic, sterically hindered base. Triethylamine or diisopropylethylamine (DIPEA) are generally preferred as they are less likely to cause epimerization.[2]
Elevated reaction temperature: Higher temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium that leads to epimerization.Perform the reaction at a lower temperature. Running the reaction at 0°C or even -20°C can significantly reduce the rate of epimerization.
Prolonged reaction time: Leaving the reaction to stir for an extended period, especially in the presence of a base, increases the likelihood of epimerization.Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.
The starting Butane-2-sulfonyl chloride is not enantiomerically pure. Verify the enantiomeric purity of the starting material. This can be done by converting a small sample to a diastereomeric derivative and analyzing by NMR or by chiral HPLC.
Problem 2: I am observing significant epimerization even with a mild base and low temperature.
Possible Cause Suggested Solution
The amine nucleophile is acting as a base. Use a non-nucleophilic proton sponge as the base. Proton sponges are strong bases but are sterically hindered and poor nucleophiles.
The solvent is promoting proton transfer. Use an aprotic, non-polar solvent. Solvents like dichloromethane or toluene are generally good choices.
The order of addition is incorrect. Add the sulfonyl chloride slowly to a solution of the amine and the base. This ensures that the sulfonyl chloride is immediately consumed by the amine, minimizing its exposure to the base.

Experimental Protocols

Protocol 1: Synthesis of this compound (Prone to Epimerization)

This protocol uses conditions that may lead to epimerization and is provided for illustrative purposes.

  • To a solution of (R)-Butane-2-sulfonyl chloride (1.0 eq) and the desired amine (1.1 eq) in tetrahydrofuran (THF) at room temperature, add potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Synthesis of this compound (Minimizing Epimerization)

This protocol employs conditions designed to minimize epimerization.

  • Dissolve the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in dichloromethane (DCM) and cool the solution to 0°C.

  • Slowly add a solution of (R)-Butane-2-sulfonyl chloride (1.0 eq) in DCM to the cooled amine solution over 30 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion (typically 1-3 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides illustrative data on the effect of reaction conditions on the epimerization of a chiral sulfonamide.

Entry Base Temperature (°C) Reaction Time (h) Diastereomeric Ratio (R:S)
1K₂CO₃251270:30
2Triethylamine25685:15
3Triethylamine0495:5
4DIPEA02>99:1

This data is illustrative and may not be representative of all this compound syntheses.

Visualizations

Epimerization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products Start (R)-Butane-2-sulfonyl derivative Intermediate Planar Carbanion Start->Intermediate + Base - H+ Product_R (R)-Product Intermediate->Product_R + H+ Product_S (S)-Product (Epimer) Intermediate->Product_S + H+

Caption: Mechanism of base-mediated epimerization.

Troubleshooting_Workflow Start Epimerization Observed Q1 Is the starting material enantiomerically pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a strong base used? A1_Yes->Q2 Action1 Purify starting material A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Use a weaker, sterically hindered base (e.g., DIPEA) A2_Yes->Action2 Q3 Is the reaction run at elevated temperature? A2_No->Q3 End Epimerization Minimized Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Lower reaction temperature (e.g., 0°C) A3_Yes->Action3 A3_No->End Action3->End

Caption: Troubleshooting workflow for epimerization.

Condition_Selection cluster_goal Goal cluster_conditions Recommended Conditions Goal Minimize Epimerization Base Base: DIPEA or Triethylamine Goal->Base Temp Temperature: 0°C to -20°C Goal->Temp Solvent Solvent: Aprotic (DCM, Toluene) Goal->Solvent Time Reaction Time: Monitor closely Goal->Time

References

Technical Support Center: Analysis of Impurities in Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butane-2-sulfonamide. The information is designed to address specific issues encountered during the analytical testing for impurities.

Frequently Asked Questions (FAQs)

1. What are the potential impurities in this compound?

Potential impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities:

    • Starting Materials: Unreacted Butane-2-sulfonyl chloride and residual ammonia.

    • Isomeric Impurities: Butane-1-sulfonamide may be present if the Butane-2-sulfonyl chloride starting material contains Butane-1-sulfonyl chloride.

    • Byproducts: Di-sec-butylsulfonamide could form from the reaction of this compound with another molecule of Butane-2-sulfonyl chloride. If alcohols are present during synthesis, corresponding sulfonate esters (e.g., ethyl butane-2-sulfonate) could be formed.[1][2]

  • Degradation Products:

    • Hydrolysis: Butane-2-sulfonic acid can form upon hydrolysis of the sulfonamide group.

    • Oxidation/Photodegradation: The molecule may be susceptible to oxidative or light-induced degradation, leading to various unspecified degradation products.

2. Which analytical techniques are most suitable for detecting impurities in this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a primary technique for the analysis of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities.

3. How can I develop a stability-indicating HPLC method for this compound?

To develop a stability-indicating method, you must perform forced degradation studies. This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method is then developed to separate the parent drug from all arousing degradation products, demonstrating specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound impurities.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or its impurities. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overload.1. Adjust the mobile phase pH. Sulfonamides are acidic, so a mobile phase with a pH around 3-4 can improve peak shape. 2. Replace the column with a new one of the same type. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Air bubbles in the system.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and purge the pump.
Ghost peaks appearing in the chromatogram. 1. Contamination from the sample, solvent, or system. 2. Carryover from previous injections.1. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step in the autosampler method.
Co-elution of impurities with the main peak or with each other. 1. Insufficient method selectivity.1. Modify the mobile phase composition (e.g., change the organic modifier or gradient slope). 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
GC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
No peaks detected for volatile impurities. 1. Inappropriate injection temperature. 2. Leak in the system.1. Optimize the injector temperature to ensure volatilization without degradation. 2. Check for leaks at the injector, column fittings, and MS interface.
Poor sensitivity for sulfonamide-related compounds. 1. Adsorption of the analyte in the liner or column.1. Use a deactivated liner and a column suitable for amine-containing compounds. 2. Derivatization of the sulfonamide group may be necessary to improve volatility and reduce adsorption.
Mass spectra do not match library spectra. 1. Co-eluting peaks. 2. Matrix interference.1. Improve chromatographic separation by optimizing the temperature program. 2. Perform a background subtraction of the mass spectrum.

Experimental Protocols

Proposed HPLC-UV Method for Impurity Profiling

This method is a starting point and should be optimized and validated for your specific application.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • Diluent: Mobile Phase A : Acetonitrile (90:10)

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed GC-MS Method for Volatile Impurities

This method is a general guideline and requires optimization.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min

      • Ramp: 10 °C/min to 250 °C, hold for 5 min

    • Injector Temperature: 250 °C

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 10 mg/mL.

Data Presentation

The following table summarizes typical quantitative data for potential impurities in this compound based on analysis of similar short-chain alkyl sulfonamides. These values should be determined experimentally for your specific method and impurities.

Impurity Typical LOD (µg/mL) Typical LOQ (µg/mL) Analytical Technique
Butane-1-sulfonamide0.10.3HPLC-UV
Butane-2-sulfonyl chloride0.51.5GC-MS
Butane-2-sulfonic acid0.20.6HPLC-UV
Di-sec-butylsulfonamide0.30.9HPLC-UV

Visualizations

Workflow for HPLC Impurity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for the analysis of impurities in this compound using HPLC.

Logical Relationship for Troubleshooting HPLC Peak Tailing

peak_tailing_troubleshooting problem Problem: Peak Tailing cause1 Chemical Issues problem->cause1 cause2 Column Issues problem->cause2 cause3 System Issues problem->cause3 solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Check for Secondary Interactions cause1->solution1b solution2a Replace Column cause2->solution2a solution2b Check for Voids in Packing cause2->solution2b solution3a Check for Dead Volume cause3->solution3a

References

Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) of Butane-2-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in the chiral HPLC analysis of this compound?

A1: Peak tailing in the chiral analysis of this compound, a basic compound, is often attributed to several factors:

  • Secondary Interactions: The primary cause is often the interaction between the basic sulfonamide group and acidic residual silanol groups on the silica-based chiral stationary phase. These interactions lead to a secondary retention mechanism, causing the peak to tail.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, resulting in peak asymmetry. For basic compounds, a mobile phase pH that is not optimized can exacerbate tailing.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks. This is particularly noticeable on chiral stationary phases which may have a lower capacity.

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, causing peak distortion. Over time, the stationary phase itself can degrade, especially under harsh mobile phase conditions.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Q2: How can I reduce peak tailing when analyzing this compound?

A2: Several strategies can be employed to mitigate peak tailing:

  • Mobile Phase Optimization:

    • pH Adjustment: For a basic compound like this compound, using a mobile phase with a competing base additive is highly effective. Additives like diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%) can mask the active silanol sites on the stationary phase, significantly improving peak shape.

    • Increased Buffer Concentration: In reversed-phase mode, increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can help to reduce secondary interactions and improve peak symmetry.

  • Column Selection and Care:

    • Use End-Capped Columns: Modern, high-purity, end-capped chiral columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

    • Guard Column: Employing a guard column can protect the analytical column from strongly retained impurities in the sample.

  • Method Parameter Adjustments:

    • Lower Flow Rate: Chiral separations often benefit from lower flow rates, which can improve resolution and peak shape.

    • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape and reduce tailing by enhancing mass transfer kinetics. However, the effect is compound-dependent and should be evaluated empirically.

    • Reduce Sample Concentration: If column overload is suspected, diluting the sample or reducing the injection volume can confirm and resolve the issue.

Q3: What is a suitable starting method for the chiral HPLC separation of this compound?

A3: A good starting point for method development would be a normal-phase separation on a polysaccharide-based chiral stationary phase. These columns are widely used for their broad enantioselectivity.

  • Column: A column with a cellulose or amylose-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point.

  • Additive: To suppress peak tailing of the basic this compound, add 0.1% diethylamine (DEA) to the mobile phase.

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

This initial method can then be optimized by adjusting the ratio of hexane to isopropanol, the type and concentration of the basic additive, the flow rate, and the column temperature.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks all_peaks_tail All Peaks Tail check_all_peaks->all_peaks_tail All Peaks analyte_tails Only Analyte Tails check_all_peaks->analyte_tails Analyte Only check_extracolumn Check for Extra-Column Volume (tubing, connections) all_peaks_tail->check_extracolumn check_overload Is the peak shape concentration-dependent? (Test with diluted sample) analyte_tails->check_overload check_column_void Inspect for Column Void or Contamination check_extracolumn->check_column_void If connections are good replace_column Consider Column Replacement check_column_void->replace_column overload_yes Yes: Column Overload check_overload->overload_yes Yes overload_no No: Likely Secondary Interactions check_overload->overload_no No reduce_load Reduce Sample Concentration or Injection Volume overload_yes->reduce_load solution Symmetrical Peak Achieved reduce_load->solution optimize_mobile_phase Optimize Mobile Phase overload_no->optimize_mobile_phase add_additive Add/Increase Competing Base (e.g., 0.1-0.2% DEA) optimize_mobile_phase->add_additive adjust_pH Adjust Mobile Phase pH add_additive->adjust_pH add_additive->solution optimize_temp Optimize Column Temperature adjust_pH->optimize_temp adjust_pH->solution change_column Consider a Different Chiral Stationary Phase optimize_temp->change_column optimize_temp->solution change_column->solution

Figure 1. Troubleshooting workflow for peak tailing.

Data Presentation

Table 1: Effect of Diethylamine (DEA) Additive on Peak Asymmetry

This table illustrates the impact of varying concentrations of the basic additive diethylamine (DEA) in the mobile phase on the peak asymmetry factor (As) of this compound. A lower asymmetry factor indicates a more symmetrical peak.

DEA Concentration (%)Asymmetry Factor (As)Resolution (Rs)
0.02.81.1
0.11.21.8
0.21.11.9

Asymmetry factor calculated at 10% peak height.

Table 2: Influence of Column Temperature on Peak Shape and Retention

This table shows the effect of changing the column temperature on the retention time (tR), peak asymmetry (As), and resolution (Rs) of the this compound enantiomers.

Temperature (°C)Retention Time (tR) of First Eluting Enantiomer (min)Asymmetry Factor (As)Resolution (Rs)
2012.51.32.0
2510.81.21.8
309.21.21.7
407.51.41.5

Experimental Protocols

Protocol 1: Chiral HPLC Method for this compound

This protocol provides a detailed methodology for the enantioselective analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a racemic mixture of this compound.

    • The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

    • The asymmetry factor (As) for each peak should be ≤ 1.5.

Protocol 2: Sample Preparation for Analysis from a Complex Matrix

This protocol outlines a solid-phase extraction (SPE) method for cleaning up samples containing this compound from a complex matrix before chiral HPLC analysis.

  • Materials:

    • SPE cartridges (e.g., a mixed-mode cation exchange cartridge).

    • Methanol, Acetonitrile, Deionized water.

    • Ammonia solution.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.

    • Elution: Elute the this compound with 5 mL of 5% ammonia in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

Signaling Pathways and Workflows

The following diagram illustrates the logical relationship between the potential causes of peak tailing and the corresponding corrective actions.

Peak_Tailing_Causes_Solutions cluster_causes Potential Causes of Peak Tailing cluster_solutions Corrective Actions cause1 Secondary Silanol Interactions Basic analyte interacts with acidic silanols solution1 Mobile Phase Additives Add competing base (e.g., DEA, TEA) cause1->solution1 cause2 Mobile Phase Issues Inappropriate pH or buffer strength solution2 pH and Buffer Adjustment Optimize mobile phase pH and ionic strength cause2->solution2 cause3 Column Overload Exceeding stationary phase capacity solution3 Reduce Sample Load Decrease injection volume or concentration cause3->solution3 cause4 Physical Problems Column void, contamination, extra-column volume solution4 System Maintenance Use guard column, check connections, replace column if necessary cause4->solution4

Figure 2. Relationship between causes and solutions for peak tailing.

Technical Support Center: Butane-2-sulfonamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers monitoring the synthesis of butane-2-sulfonamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the monitoring of the this compound synthesis.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic.3. The compound is highly polar.1. Dilute the reaction mixture sample before spotting on the TLC plate.[1]2. For acidic compounds like sulfonamides, consider adding a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase.[1] For basic starting materials (amines), adding a small amount of a base like triethylamine (0.1-2.0%) or ammonia in methanol/DCM can help.[1][2]3. Use a more polar solvent system or consider using reversed-phase TLC plates (e.g., C18).[1]
Spots are not visible 1. The sample is too dilute.2. The compound is not UV-active.3. The compound is volatile and has evaporated.4. The solvent level in the developing chamber was above the spotting line.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][3]2. Use a visualization stain. Fluorescamine is effective for primary amines and sulfonamides, appearing as fluorescent spots.[4][5][6] P-dimethylaminobenzaldehyde can also be used.[7]3. While less likely for this compound, ensure the plate is developed promptly after spotting.4. Ensure the solvent level is below the origin where the sample is spotted.[1][3]
Reactant and product spots have very similar Rf values 1. The chosen solvent system does not provide adequate separation.1. Experiment with different solvent systems. For sulfonamides, mixtures of chloroform and methanol, or dichloromethane and acetone are often used.[2][4] Varying the ratio of the solvents can significantly impact separation.[8] A common starting point is a 1:1 mixture of ethyl acetate and hexane.[8]
Uneven or crooked solvent front 1. The TLC plate is touching the side of the developing chamber or the filter paper.2. The surface of the silica gel is uneven.1. Ensure the plate is placed vertically in the center of the chamber and does not touch the sides.[3]2. Use commercially prepared TLC plates for a more uniform silica layer.[3]
Smearing due to high-boiling point reaction solvent (e.g., DMF, DMSO) 1. The reaction solvent is not fully evaporated from the TLC plate before development.1. After spotting the reaction mixture, place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before placing it in the developing chamber.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) 1. Inappropriate mobile phase pH for the analyte.2. Column overload.3. Column degradation.1. Sulfonamides are acidic; adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape.[10] Ensure the mobile phase pH is appropriate for the chosen column.2. Dilute the sample before injection.3. Replace the column or use a guard column to protect the analytical column.
Ion suppression or enhancement 1. Co-eluting matrix components from the reaction mixture are interfering with the ionization of the analyte.[11][12]1. Improve chromatographic separation to resolve the analyte from interfering species.[12] This can be achieved by adjusting the gradient elution program or using a different stationary phase.2. Dilute the sample to reduce the concentration of matrix components.3. Optimize the sample preparation to remove interfering substances. A simple liquid-liquid extraction or solid-phase extraction (SPE) might be necessary for complex reaction mixtures.
Low signal intensity or no peak detected 1. Incorrect ionization mode (positive or negative).2. Suboptimal MS parameters (e.g., fragmentor voltage, collision energy).3. The compound is not eluting from the column.1. Sulfonamides are typically analyzed in positive electrospray ionization (ESI+) mode due to the presence of an amino group that can be protonated.[10][13] However, it's advisable to test both positive and negative modes during method development.2. Optimize MS parameters using a standard solution of this compound if available, or a structurally similar sulfonamide.3. Check the mobile phase composition and gradient. Ensure the mobile phase is strong enough to elute the compound.
Irreproducible retention times 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column equilibration issues.1. Use a column oven to maintain a consistent temperature.[10][14]2. Prepare fresh mobile phase for each analysis and ensure accurate measurement of components.[3]3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Multiple peaks for a single compound 1. Isomers are present and being separated.2. On-column degradation of the analyte.1. This compound has a chiral center, so enantiomers may be separated on a chiral column. For standard achiral columns, this is unlikely to be the cause.2. Check the stability of the compound in the mobile phase. Adjusting the pH or temperature may help.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of the this compound reaction?

A1: A good starting point for developing a TLC method for sulfonamides is a mixture of a moderately polar solvent and a nonpolar solvent. Common systems include:

  • Ethyl acetate/Hexane (e.g., starting with a 1:1 ratio and adjusting polarity as needed)[8]

  • Dichloromethane/Methanol (e.g., 95:5 or 90:10)

  • Chloroform/n-Butanol (e.g., 9:1)[6]

  • Dichloromethane/Acetone (e.g., 4:1)[2]

The ideal system will give a good separation between the starting materials (e.g., butane-2-sulfonyl chloride and the amine) and the this compound product, with Rf values ideally between 0.2 and 0.8.[8]

Q2: How can I visualize the spots on my TLC plate?

A2: this compound and its precursors may be UV-active, so first check the plate under a UV lamp (254 nm). If the spots are not visible, you can use a chemical stain. A common and effective stain for sulfonamides is fluorescamine, which reacts with the primary amino group to produce highly fluorescent derivatives.[4][5] P-dimethylaminobenzaldehyde is another option.[7]

Q3: What type of LC column and mobile phase should I use for LC-MS analysis?

A3: A C18 reversed-phase column is a common and good choice for the separation of sulfonamides.[10][15] A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of formic acid (e.g., 0.1%) added to both phases to improve peak shape and ionization efficiency.[10][14] A gradient elution, starting with a higher percentage of the aqueous phase and increasing the organic phase over time, is generally used to achieve good separation.

Q4: What are the expected masses to monitor in the MS for this compound and its starting materials?

A4: To answer this, you need to know the exact starting materials. Assuming the synthesis is from butane-2-sulfonyl chloride and ammonia:

  • This compound (C₄H₁₁NO₂S): Molecular weight = 137.21 g/mol . In positive ESI mode, you would look for the protonated molecule [M+H]⁺ at m/z 138.2.

  • Butane-2-sulfonyl chloride (C₄H₉ClO₂S): Molecular weight = 156.63 g/mol . This may be difficult to observe by ESI-MS as it can be reactive.

  • Amine starting material: The mass will depend on the specific amine used.

It is crucial to monitor the disappearance of the starting material's mass and the appearance of the product's mass over the course of the reaction.

Q5: My reaction involves pyridine as a base. Will this interfere with my analysis?

A5: Yes, pyridine can interfere with both TLC and LC-MS analysis. For TLC, it can cause streaking. As mentioned in the troubleshooting guide, placing the spotted TLC plate under vacuum before development can help remove the pyridine.[9] For LC-MS, pyridine can cause ion suppression. It is important to have good chromatographic separation to ensure the pyridine elutes at a different retention time than your analyte of interest.

Experimental Protocols

TLC Monitoring of this compound Synthesis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Use a capillary tube to spot the diluted reaction mixture onto the origin line. It is also recommended to spot the starting materials as references if available.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 1:1 ethyl acetate/hexane). Ensure the solvent level is below the origin line.[3][8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, apply a visualizing stain such as fluorescamine.

  • Analysis: Calculate the Rf (retention factor) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot(s) and the appearance of the product spot.

LC-MS Monitoring of this compound Synthesis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The dilution factor will depend on the reaction concentration and the sensitivity of the mass spectrometer. Filter the sample through a 0.22 µm syringe filter before injection.[15]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[10]

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.[10][14]

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is generally preferred for sulfonamides.[10][13]

    • Data Acquisition: Full scan mode to identify all ions present, and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity if the masses of the starting materials and product are known.

  • Analysis: Monitor the chromatograms for the peak corresponding to the starting material(s) and the product. The reaction progress can be determined by the decrease in the peak area of the starting material(s) and the increase in the peak area of the this compound product over time.

Workflow Diagram

Reaction_Monitoring_Workflow cluster_reaction This compound Synthesis cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilution Dilute Sample Aliquot->Dilution TLC TLC Analysis Decision Reaction Complete? TLC->Decision LCMS LC-MS Analysis LCMS->Decision Dilution->TLC Dilution->LCMS Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot Continue Monitoring

Caption: Workflow for monitoring this compound synthesis.

References

Strategies to improve the atom economy of Butane-2-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butane-2-sulfonamide. Our goal is to offer practical solutions to common experimental challenges and provide strategies to improve the atom economy of your synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Butane-2-sulfonyl chloride (Classical Route) 1. Incomplete reaction of 2-butanol with the chlorinating agent (e.g., SOCl₂, PCl₅).2. Degradation of the sulfonyl chloride during workup.3. Use of wet starting materials or solvents.1. Ensure stoichiometric or a slight excess of the chlorinating agent is used. Monitor the reaction progress using TLC or GC. Consider extending the reaction time or moderately increasing the temperature if the reaction is sluggish.2. Workup should be performed at low temperatures (e.g., using an ice bath) to minimize hydrolysis of the acid chloride. Use cold water for quenching.3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Low Yield of this compound in the Amination Step 1. Inefficient reaction between butane-2-sulfonyl chloride and ammonia.2. Loss of product during extraction and purification.3. Side reaction of the sulfonyl chloride with the solvent or base.1. Ensure an adequate excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct. The reaction is often carried out in a suitable solvent like diethyl ether or dichloromethane at low temperatures.[1] 2. This compound has some water solubility. Saturate the aqueous layer with NaCl during extraction to reduce its solubility and improve recovery in the organic phase. 3. Use a non-nucleophilic base like pyridine or triethylamine if ammonia is not used in large excess.[1]
Formation of Multiple Products (Side Reactions) 1. Elimination reaction of 2-butanol to form butenes.2. Over-oxidation of the starting material.3. Dimerization or polymerization of intermediates.1. Maintain low reaction temperatures during the synthesis of butane-2-sulfonyl chloride to minimize elimination side reactions.2. Use a controlled amount of the oxidizing/chlorinating agent.3. Ensure slow addition of reagents and maintain a homogeneous reaction mixture with efficient stirring.
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Contamination with byproducts such as ammonium chloride.3. Oily product that is difficult to crystallize.1. Optimize the reaction stoichiometry and conditions to ensure complete conversion of the limiting reagent.2. Wash the crude product thoroughly with water to remove water-soluble impurities like ammonium chloride.3. Attempt recrystallization from a different solvent system. If the product remains an oil, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it important in the synthesis of this compound?

A1: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[2] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.[2] In pharmaceutical synthesis, high atom economy is crucial for reducing costs, minimizing environmental impact, and promoting sustainable manufacturing practices.

Q2: Which synthetic route offers the best atom economy for this compound?

A2: Catalytic and one-pot synthesis methods generally offer higher atom economy compared to the classical multi-step approach. For example, a direct catalytic amination of butan-2-ol would theoretically have a very high atom economy as it avoids the use of stoichiometric chlorinating agents and the formation of inorganic salt byproducts. While specific catalytic systems for this compound are still under development, manganese-catalyzed N-alkylation of sulfonamides with alcohols represents a promising green alternative.[3]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For GC analysis, a small aliquot of the reaction mixture is injected into the GC to monitor the consumption of reactants and the formation of products.

Q4: What are the safety precautions I should take when working with sulfonyl chlorides?

A4: Butane-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[1][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water and alcohols, releasing corrosive HCl gas. Therefore, all reactions and handling should be carried out under anhydrous conditions.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes and compares different synthetic routes for this compound based on their atom economy.

Synthetic Route Starting Materials Reagents Byproducts Theoretical Atom Economy (%)
Classical Two-Step Synthesis 2-Butanol, Thionyl Chloride, AmmoniaPyridine (base)SO₂, HCl, Pyridinium hydrochloride~45%
Manganese-Catalyzed N-Alkylation (Conceptual) This compound, 2-ButanolMn-catalyst, BaseWater>90%
One-Pot Synthesis from Thiol (Conceptual) Butane-2-thiol, AmmoniaOxidizing agent (e.g., H₂O₂)Water~80%

Note: The atom economy for the conceptual routes is an estimation based on the ideal reaction stoichiometry and may vary depending on the specific catalyst and reaction conditions used.

Experimental Protocols

Protocol 1: Classical Two-Step Synthesis of this compound

Step 1: Synthesis of Butane-2-sulfonyl chloride [4]

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser with a drying tube, place 2-butanol (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction by TLC until the 2-butanol is consumed.

  • Cool the mixture and pour it onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash it with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude butane-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound [1]

  • Dissolve the crude butane-2-sulfonyl chloride (1 equivalent) in anhydrous diethyl ether in a flask cooled in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.

  • A white precipitate of ammonium chloride and the product will form.

  • After the addition, continue stirring for 1-2 hours at room temperature.

  • Filter the solid and wash it with cold water to remove ammonium chloride.

  • The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: Conceptual One-Pot Catalytic Synthesis (Greener Approach)

This is a conceptual protocol based on modern synthetic methodologies aimed at improving atom economy. Specific catalysts and conditions would need to be optimized for this compound.

  • In a pressure-rated reaction vessel, combine 2-butanol (1 equivalent), a sulfonating agent (e.g., a sulfur dioxide surrogate like DABSO), an aminating agent (e.g., ammonia or an ammonium salt), and a suitable transition-metal catalyst (e.g., a copper or palladium complex).

  • Add a suitable solvent and any necessary ligands or additives.

  • Seal the vessel and heat the reaction mixture to the optimized temperature for a specified time.

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway_Classical cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amination Butanol 2-Butanol SulfonylChloride Butane-2-sulfonyl chloride Butanol->SulfonylChloride SOCl2 SOCl₂ SOCl2->SulfonylChloride Byproduct1 SO₂ + HCl Pyridine Pyridine (Base) Pyridine->SulfonylChloride Sulfonamide This compound SulfonylChloride->Sulfonamide Ammonia NH₃ Ammonia->Sulfonamide Byproduct2 NH₄Cl

Caption: Classical two-step synthesis of this compound.

Atom_Economy_Comparison cluster_classical Classical Synthesis cluster_catalytic Catalytic Synthesis (Conceptual) Classical_Start 2-Butanol + SOCl₂ + NH₃ Classical_Product This compound Classical_Start->Classical_Product Classical_Waste SO₂ + 2HCl + NH₄Cl Classical_Start->Classical_Waste Catalytic_Start 2-Butanol + NH₃ + SO₂ source Catalytic_Product This compound Catalytic_Start->Catalytic_Product Catalytic_Waste H₂O Catalytic_Start->Catalytic_Waste Title Atom Economy: Classical vs. Catalytic

Caption: Comparison of atom economy between classical and catalytic routes.

Troubleshooting_Workflow Start Low Yield of this compound Check_Step1 Check Yield of Sulfonyl Chloride Intermediate Start->Check_Step1 Step1_OK Intermediate Yield OK? Check_Step1->Step1_OK Step1_Low Low Intermediate Yield Step1_OK->Step1_Low No Check_Step2 Check Amination Step Step1_OK->Check_Step2 Yes Troubleshoot_Step1 Troubleshoot Step 1: - Check Reagent Purity - Ensure Anhydrous Conditions - Optimize Reaction Time/Temp Step1_Low->Troubleshoot_Step1 Troubleshoot_Step1->Check_Step1 Step2_OK Final Product Yield OK? Check_Step2->Step2_OK Step2_Low Low Final Yield Step2_OK->Step2_Low No Purification_Issues Check Purification Step2_OK->Purification_Issues Yes, but impure End Improved Yield Step2_OK->End Yes Troubleshoot_Step2 Troubleshoot Step 2: - Excess Ammonia? - Low Temperature? - Efficient Extraction? Step2_Low->Troubleshoot_Step2 Troubleshoot_Step2->Check_Step2 Recrystallize Optimize Recrystallization or Use Chromatography Purification_Issues->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Butane-2-Sulfonamide Reaction Kinetics and Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butane-2-sulfonamide. The information provided is based on established principles of sulfonamide chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and study of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: The amine or butane-2-sulfonyl chloride may have degraded due to improper storage or handling. 2. Inadequate Base: The base used to scavenge HCl may be too weak or used in insufficient quantity.[1] 3. Steric Hindrance: The amine substrate may be sterically hindered, slowing down the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider reagent purification if degradation is suspected. 2. Optimize Base: Use a non-nucleophilic base like pyridine or triethylamine.[2] Ensure at least a stoichiometric amount is used relative to the sulfonyl chloride. 3. Increase Reaction Time/Temperature: For hindered amines, prolong the reaction time or cautiously increase the temperature. 4. Screen Solvents: Investigate the use of different solvents to improve solubility and reaction rates.
Formation of Multiple Products 1. Side Reactions: The sulfonyl chloride may react with other nucleophiles present in the reaction mixture (e.g., water, alcohol). 2. Over-alkylation/arylation: The sulfonamide nitrogen can sometimes undergo further reaction. 3. Self-condensation of Amine: Possible if the amine is highly reactive under the reaction conditions.1. Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis of the sulfonyl chloride. 2. Control Stoichiometry: Use a slight excess of the amine to favor the desired reaction. 3. Purification: Employ chromatographic techniques (e.g., column chromatography) to separate the desired product from byproducts.
Reaction Fails to Reach Completion 1. Equilibrium: The reaction may be reversible under the given conditions. 2. Product Inhibition: The product may be inhibiting the catalyst or one of the reactants. 3. Decomposition: Reactants or products may be degrading over the course of the reaction.1. Remove Byproducts: If possible, remove byproducts (e.g., HCl via a base) to drive the reaction forward. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 3. Re-evaluate Reaction Conditions: Consider alternative solvents, temperatures, or catalysts if decomposition is suspected.
Difficulty in Product Isolation/Purification 1. High Polarity of Product: Sulfonamides can be quite polar, leading to issues with extraction and chromatography. 2. Crystallization Issues: The product may be an oil or difficult to crystallize.[1]1. Optimize Extraction: Use a suitable solvent system for extraction. Consider a salt wash to remove polar impurities. 2. Alternative Purification: If crystallization is difficult, consider chromatography or distillation (if thermally stable). The formation of a sulfonamide is a classic method to convert an amine into a crystalline derivative which can be identified by its melting point.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound from butane-2-sulfonyl chloride and an amine?

A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct.[1][2]

Q2: What are some suitable solvents for this reaction?

A2: Dichloromethane, chloroform, diethyl ether, and tetrahydrofuran (THF) are commonly used solvents. The choice of solvent can depend on the solubility of the reactants and the reaction temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: Are there alternative methods for synthesizing sulfonamides if butane-2-sulfonyl chloride is not available?

A4: Yes, several methods exist. One common alternative is the reaction of sulfonic acids or their sodium salts with amines, often under microwave irradiation.[3] Another approach involves the oxidation of thiols to sulfonyl chlorides in situ, followed by reaction with an amine.[3]

Q5: I am observing inconsistent kinetic data in my experiments. What could be the cause?

A5: Inconsistent kinetic data can arise from several factors:

  • Temperature Fluctuations: Ensure precise temperature control of your reaction vessel.

  • Impure Reagents: Impurities can act as catalysts or inhibitors, affecting the reaction rate.

  • Mixing Issues: In heterogeneous reactions, inefficient stirring can lead to variable reaction rates.

  • Atmospheric Moisture: Moisture can hydrolyze the sulfonyl chloride, leading to lower effective concentrations and side products.

Experimental Protocols

General Protocol for the Synthesis of a this compound

This protocol describes a general method for the synthesis of a sulfonamide from butane-2-sulfonyl chloride and a primary or secondary amine.

Materials:

  • Butane-2-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of butane-2-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Quantitative Data

SulfonamideRate Constant (k) in 20% ethanol (s⁻¹)Rate Constant (k) in 0.5 mM SDS (s⁻¹)
Sulfonamide I0.0057580.2429665
Sulfonamide II0.0055270.0172725
Sulfonamide III0.0046060.0310905
Sulfonamide IV0.0050670.0151998
Sulfonamide V0.0076000.0347753
Sulfonamide VI0.0073700.2040458
Data is for illustrative purposes and is taken from a study on the reaction of various sulfonamides with p-dimethylaminobenzaldehyde.

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine Amine Nucleophilic_Attack Nucleophilic_Attack Amine->Nucleophilic_Attack Nucleophile Butane-2-sulfonyl_chloride Butane-2-sulfonyl_chloride Butane-2-sulfonyl_chloride->Nucleophilic_Attack Electrophile Chloride_Departure Chloride_Departure Nucleophilic_Attack->Chloride_Departure Proton_Transfer Proton_Transfer Chloride_Departure->Proton_Transfer This compound This compound Proton_Transfer->this compound Triethylammonium_chloride Triethylammonium_chloride Proton_Transfer->Triethylammonium_chloride

Caption: General mechanism for the synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Temp/Time Check_Reagents->Optimize_Conditions Optimize_Conditions->Multiple_Products Anhydrous_Conditions Ensure Anhydrous Conditions Multiple_Products->Anhydrous_Conditions Yes Successful_Reaction Successful Reaction Multiple_Products->Successful_Reaction No Purification Purify by Chromatography Anhydrous_Conditions->Purification Purification->Successful_Reaction

Caption: A logical workflow for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Guide to Butane-2-sulfonamide and tert-butanesulfinamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and organic synthesis, sulfur-containing compounds play a pivotal role. Among these, sulfonamides and sulfinamides are two important functional groups that offer unique chemical properties and reactivity. This guide provides a detailed comparison of Butane-2-sulfonamide and tert-butanesulfinamide, two commercially available reagents, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their synthetic needs. While both compounds contain a sulfur-nitrogen bond, their applications in research and development are distinct, largely owing to the stereogenic center and the bulky tert-butyl group in tert-butanesulfinamide, which has established it as a powerful chiral auxiliary.

Chemical and Physical Properties: A Snapshot

A fundamental understanding of the physicochemical properties of this compound and tert-butanesulfinamide is crucial for their effective application. The following table summarizes their key characteristics.

PropertyThis compoundtert-Butanesulfinamide
Molecular Formula C4H11NO2S[1]C4H11NOS
Molecular Weight 137.20 g/mol [1]121.20 g/mol
Appearance White to tan powder or crystalsWhite to off-white crystalline solid
Chirality The sulfur atom is not a stereocenter. However, the adjacent carbon (C2) is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.The sulfur atom is a stereocenter, and it is commercially available as both (R)- and (S)-enantiomers.
Key Functional Group Sulfonamide (-SO2NH2)Sulfinamide (-S(O)NH2)

Applications in Research and Drug Development

The primary distinction between this compound and tert-butanesulfinamide lies in their principal applications, which are dictated by their structural differences.

ApplicationThis compoundtert-Butanesulfinamide
Primary Role Building block in medicinal chemistry.[2][3][4][5][6]Chiral auxiliary for asymmetric synthesis.[7][8]
Specific Uses Synthesis of sulfonamide-containing compounds with potential biological activity.[2][3][4][5][6] The sulfonamide moiety is a well-known pharmacophore found in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4][5][6][9]Asymmetric synthesis of chiral amines, amino acids, and N-heterocycles.[7][8] The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling high diastereoselectivity in nucleophilic additions to imines.
Key Advantages Provides a simple alkylsulfonamide scaffold for incorporation into larger molecules.Enables the synthesis of enantiomerically enriched compounds, which is crucial for developing stereospecific drugs. The tert-butyl group provides steric bulk that influences the stereochemical outcome of reactions. The sulfinyl group can be easily cleaved under mild acidic conditions.

Experimental Protocols

Detailed experimental procedures are essential for reproducible and successful synthesis. Below are general protocols for the synthesis of alkylsulfonamides and the application of tert-butanesulfinamide in asymmetric synthesis.

General Protocol for the Synthesis of N-Substituted Butane-2-sulfonamides

This protocol describes a typical procedure for the reaction of Butane-2-sulfonyl chloride with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • Butane-2-sulfonyl chloride

  • Primary or secondary amine

  • A non-nucleophilic base (e.g., pyridine or triethylamine)[2]

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base to the solution. The base is used to quench the HCl byproduct generated during the reaction.[2]

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add a solution of Butane-2-sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-12 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

Protocol for the Asymmetric Synthesis of a Chiral Amine using tert-Butanesulfinamide

This protocol outlines the general steps for the highly diastereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl imine, followed by removal of the chiral auxiliary.

Materials:

  • (R)- or (S)-tert-Butanesulfinamide

  • Aldehyde or ketone

  • Dehydrating agent (e.g., copper(II) sulfate, magnesium sulfate)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Organometallic reagent (e.g., Grignard reagent, organolithium reagent)

  • Anhydrous ethereal solvent for the organometallic addition (e.g., diethyl ether, THF)

  • Acid for cleavage (e.g., hydrochloric acid in methanol or dioxane)

Procedure:

Step 1: Formation of the N-tert-Butanesulfinyl Imine

  • To a solution of tert-butanesulfinamide in an anhydrous solvent, add the aldehyde or ketone and a dehydrating agent.

  • Stir the mixture at room temperature until the formation of the imine is complete (typically monitored by TLC or NMR).

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the N-tert-butanesulfinyl imine in an anhydrous ethereal solvent and cool the solution to a low temperature (e.g., -78 °C or -48 °C).

  • Slowly add the organometallic reagent to the cooled solution.

  • Stir the reaction at the low temperature for several hours, or until the reaction is complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude sulfinamide adduct. This product can be purified by column chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified sulfinamide adduct in a suitable solvent (e.g., methanol, dioxane).

  • Add a solution of hydrochloric acid and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture. The resulting product is the hydrochloride salt of the chiral amine. The free amine can be obtained by neutralization with a base.

Visualizing the Chemistry: Synthesis and Application Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic pathway to a simple sulfonamide and the application of tert-butanesulfinamide in asymmetric synthesis.

G cluster_0 Synthesis of this compound A Butane-2-sulfonyl chloride C This compound A->C Reaction with NH3 B Ammonia

A simplified reaction scheme for the synthesis of this compound.

G cluster_1 Asymmetric Amine Synthesis using tert-Butanesulfinamide D (R)-tert-Butanesulfinamide F N-tert-Butanesulfinyl Imine D->F E Aldehyde E->F H Diastereomerically Enriched Sulfinamide Adduct F->H Nucleophilic Addition G Organometallic Reagent (R'-M) G->H I Chiral Amine H->I Acidic Cleavage

Workflow for the asymmetric synthesis of a chiral amine.

Conclusion: Choosing the Right Tool for the Job

This compound serves as a fundamental building block for introducing the alkylsulfonamide motif into molecules. Its utility lies in the broad importance of the sulfonamide functional group in medicinal chemistry.[3][4][5][6][9] Researchers seeking to synthesize libraries of sulfonamide-containing compounds for biological screening would find this reagent to be a cost-effective and straightforward starting material.

tert-Butanesulfinamide , in contrast, is a highly specialized and powerful chiral auxiliary. Its widespread adoption, pioneered by Ellman, is a testament to its reliability and effectiveness in controlling stereochemistry during the synthesis of chiral amines.[7][8] For researchers focused on the asymmetric synthesis of complex molecules and active pharmaceutical ingredients where enantiopurity is paramount, tert-butanesulfinamide is an indispensable tool.

The choice between these two reagents will ultimately depend on the specific goals of the research project. For constructing achiral or racemic sulfonamide-based molecules, this compound is a suitable choice. However, for the synthesis of enantiomerically pure amines and their derivatives, the well-established and highly effective methodology employing tert-butanesulfinamide is the superior approach.

References

Comparative Catalysis: A Study of (R)- and (S)-Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

The broader field of chiral sulfonamide catalysis is a well-established and active area of research. Chiral sulfonamides are recognized for their utility as ligands for metal catalysts and as organocatalysts themselves. They are instrumental in a variety of enantioselective transformations, including but not limited to:

  • Palladium-Catalyzed N-Allylation: Chiral sulfonamides have been employed to synthesize N-C axially chiral sulfonamides with high enantioselectivity.

  • Conjugate Addition Reactions: Bifunctional sulfonamide organocatalysts have been developed for the asymmetric conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, achieving good yields and enantiomeric excesses.

  • Aminohydroxylation and Aziridination: Chiral sulfonamide derivatives serve as effective nitrogen sources in the catalytic aminohydroxylation and aziridination of olefins.

While these examples highlight the potential of chiral sulfonamides in catalysis, they do not provide the specific data required for a comparative analysis of the (R) and (S) enantiomers of butane-2-sulfonamide. The performance of a chiral catalyst is highly dependent on its specific structure, the nature of the substrate, and the reaction conditions. Without direct experimental data, any comparison between (R)- and (S)-butane-2-sulfonamide would be purely speculative.

For researchers, scientists, and drug development professionals interested in this specific class of catalysts, this represents a potential area for novel research. A systematic study involving the synthesis of both (R)- and (S)-butane-2-sulfonamide and their subsequent evaluation in a range of catalytic enantioselective reactions would be necessary to generate the data for the kind of comparative guide requested. Such a study would involve:

  • Synthesis and Characterization: Preparation and purification of both (R)- and (S)-butane-2-sulfonamide.

  • Catalyst Screening: Testing the catalytic activity and enantioselectivity of each enantiomer in a standardized set of reactions (e.g., ketone reduction, Diels-Alder reaction, alkylation).

  • Data Analysis: Comparing key performance indicators such as yield, enantiomeric excess (ee%), diastereomeric ratio (dr), and turnover number (TON) under identical conditions.

  • Mechanistic Studies: Investigating the reaction mechanisms to understand the origin of stereoselectivity for each enantiomer.

A logical workflow for such a research endeavor is proposed below.

G cluster_0 Synthesis & Characterization cluster_1 Catalytic Performance Evaluation cluster_2 Data Analysis & Comparison cluster_3 Mechanistic Investigation A Synthesis of (R)-Butane-2-sulfonamide C Spectroscopic & Chiral Analysis A->C B Synthesis of (S)-Butane-2-sulfonamide B->C D Selection of Model Reactions C->D E Screening of (R)-Enantiomer D->E F Screening of (S)-Enantiomer D->F G Optimization of Reaction Conditions E->G F->G H Tabulation of Yields & Enantioselectivities G->H I Comparative Performance Analysis H->I J Kinetic Studies I->J K Computational Modeling I->K L Elucidation of Stereochemical Models J->L K->L

Caption: Proposed workflow for a comparative study of (R)- and (S)-butane-2-sulfonamide in catalysis.

Benchmarking Chiral Sulfonamides in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral reagents, sulfonamides and their derivatives have emerged as powerful tools for the stereoselective synthesis of chiral amines and other valuable compounds. This guide provides a comparative analysis of tert-butanesulfinamide, a widely adopted chiral auxiliary, against other established classes of chiral reagents. While the focus of this guide is on the well-documented tert-butanesulfinamide due to a lack of available experimental data for Butane-2-sulfonamide, the principles and comparisons drawn are pertinent to the broader class of chiral sulfonamides. This analysis is intended for researchers, scientists, and professionals in drug development seeking to select the optimal chiral reagent for their synthetic challenges.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered. The effectiveness of a chiral auxiliary is judged by several criteria:

  • High Diastereoselectivity: The ability to induce the formation of one diastereomer in significant excess.

  • Reliable Stereochemical Prediction: The stereochemical outcome should be predictable.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the product.

  • High Recovery Yield: The auxiliary should be recoverable in high yield for reuse.

  • Broad Applicability: The auxiliary should be effective for a wide range of substrates and reaction types.

tert-Butanesulfinamide (Ellman's Auxiliary): A Premier Chiral Sulfonamide

(R)- and (S)-tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become a preeminent chiral reagent for the asymmetric synthesis of amines.[1][2] Its utility stems from the straightforward formation of N-tert-butanesulfinyl imines from aldehydes and ketones. These imines are sufficiently electrophilic to react with a variety of nucleophiles and the bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, leading to high diastereoselectivity in nucleophilic additions.

The general workflow for the use of tert-butanesulfinamide in chiral amine synthesis is depicted below:

workflow cluster_synthesis Asymmetric Amine Synthesis Start Aldehyde/Ketone + (R)- or (S)-tert-Butanesulfinamide Imine N-tert-Butanesulfinyl Imine Formation Start->Imine Addition Diastereoselective Nucleophilic Addition Imine->Addition Cleavage Auxiliary Cleavage (Acidic Conditions) Addition->Cleavage Product Chiral Primary Amine Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery

Fig. 1: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.

Comparative Performance Data

The following tables summarize the performance of tert-butanesulfinamide in the asymmetric synthesis of primary amines via Grignard addition to N-sulfinyl aldimines and compare it to the performance of other established chiral auxiliaries in analogous transformations.

Table 1: Asymmetric Synthesis of α-Branched Amines using tert-Butanesulfinamide

Aldehyde SubstrateGrignard ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
BenzaldehydeEtMgBr98:285[3]
IsobutyraldehydePhMgBr96:488[3]
3-PhenylpropanalMeMgBr95:591[3]
CyclohexanecarboxaldehydeVinylMgBr97:389[3]

Table 2: Comparison with Other Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary ClassTypical SubstrateReaction TypeDiastereomeric Excess (d.e.) / e.e. (%)Typical Yield (%)
Sulfonamides (tert-butanesulfinamide) AldiminesGrignard Addition95-99 d.r.85-95
Oxazolidinones (Evans Auxiliaries) N-Acyl OxazolidinonesEnolate Alkylation>99 d.e.80-95
Camphor-based (Oppolzer's Sultam) N-Enoyl SultamsDiels-Alder>98 d.e.90-99
SAMP/RAMP Hydrazones Aldehydes/Ketonesα-Alkylation>95 e.e.70-90

Experimental Protocols

General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines:

To a solution of the aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) in a suitable solvent (e.g., CH₂Cl₂, THF) is added a dehydrating agent (e.g., anhydrous CuSO₄, MgSO₄, or Ti(OEt)₄) (2.0 equiv). The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC or GC-MS (typically 12-24 hours). The mixture is then filtered, and the solvent is removed under reduced pressure. The crude N-tert-butanesulfinyl imine is purified by flash chromatography or used directly in the next step.

General Procedure for the Diastereoselective Addition of a Grignard Reagent:

The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous, non-protic solvent (e.g., THF, Et₂O) and cooled to the appropriate temperature (typically -78 °C to 0 °C). The Grignard reagent (1.2-1.5 equiv) is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash chromatography.

General Procedure for the Cleavage of the tert-Butanesulfinyl Group:

The purified sulfinamide (1.0 equiv) is dissolved in a protic solvent such as methanol. A solution of HCl in a suitable solvent (e.g., 4 M HCl in dioxane or methanolic HCl) is added, and the mixture is stirred at room temperature until the cleavage is complete (monitored by TLC). The solvent is then removed under reduced pressure to afford the hydrochloride salt of the chiral amine. The free amine can be obtained by neutralization with a base.

Logical Relationship of Chiral Auxiliary Features

The selection of a chiral auxiliary is a multi-faceted decision based on the specific requirements of the synthetic target and the reaction conditions. The following diagram illustrates the logical relationships between the key features of an ideal chiral auxiliary.

logical_relationship High\nStereoselectivity High Stereoselectivity Effective Chiral Auxiliary Effective Chiral Auxiliary High\nStereoselectivity->Effective Chiral Auxiliary Predictable\nOutcome Predictable Outcome Predictable\nOutcome->Effective Chiral Auxiliary Mild\nCleavage Mild Cleavage Mild\nCleavage->Effective Chiral Auxiliary High\nRecovery High Recovery High\nRecovery->Effective Chiral Auxiliary Cost-Effective\nSynthesis Cost-Effective Synthesis High\nRecovery->Cost-Effective\nSynthesis Broad\nScope Broad Scope Broad\nScope->Effective Chiral Auxiliary

Fig. 2: Key attributes of an effective chiral auxiliary.

Conclusion

tert-Butanesulfinamide stands out as a highly effective and versatile chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. Its high diastereoselectivity, predictable stereochemical outcomes, and the mild conditions required for its cleavage make it a valuable tool for synthetic chemists. While a direct benchmark against this compound is not possible due to the absence of published data, the performance of tert-butanesulfinamide as detailed in this guide provides a strong benchmark for the chiral sulfonamide class of reagents. When compared to other established chiral auxiliaries, tert-butanesulfinamide offers a compelling and often superior solution for the synthesis of chiral primary amines, solidifying its position as a reagent of choice in both academic and industrial research.

References

A Researcher's Guide to Determining Absolute Configuration of Butane-2-sulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring the safety and efficacy of new therapeutics. This guide provides a comprehensive comparison of X-ray crystallography, a powerful solid-state technique, with solution-phase spectroscopic methods—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents—for the absolute configuration determination of Butane-2-sulfonamide derivatives and related chiral sulfonamides.

This document will delve into the experimental protocols for each technique, present quantitative data for comparison, and offer visual guides to the experimental workflows and decision-making processes involved.

At a Glance: Comparing the Techniques

The choice of method for determining absolute configuration often depends on the nature of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key performance indicators for X-ray crystallography, VCD, and NMR with chiral derivatizing agents.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Analysis of the diffraction pattern of X-rays by a single crystal.Differential absorption of left and right circularly polarized infrared light.Analysis of chemical shift differences in diastereomers formed by reaction with a chiral derivatizing agent.
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Key Parameter Flack parameter[1][2]Sign and intensity of VCD bandsChemical shift difference (Δδ)
Strengths Unambiguous 3D structure, "gold standard" for absolute configuration.[3][4][5]Applicable to solutions and oils, provides conformational information.[2][6][7]Widely accessible instrumentation, can be used for enantiomeric excess determination.[8][9][10]
Limitations Requires high-quality single crystals, which can be difficult to grow.[3][5]Requires quantum mechanical calculations for interpretation, can be sensitive to solvent and conformation.[6][11]Indirect method, requires derivatization which may alter the original molecule.[10]
Data Analysis Structure solution and refinement software.Comparison of experimental and calculated spectra.[6][7][11]Analysis of 1H or 19F NMR spectra of diastereomers.[1]

Delving Deeper: Experimental Insights

X-ray Crystallography: The Definitive Answer from a Crystal

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4][5] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the determination of the absolute structure.[12]

A key parameter in this determination is the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.[1][2] For light-atom structures, such as this compound derivatives, using Cu Kα radiation can enhance the anomalous scattering signal.[1]

Experimental Workflow for X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination & Refinement crystal_growth Grow single crystals of the this compound derivative mount_crystal Mount a suitable crystal on the diffractometer crystal_growth->mount_crystal data_collection Collect diffraction data using monochromatic X-rays (e.g., Cu Kα) mount_crystal->data_collection solve_structure Solve the crystal structure using direct methods or Patterson synthesis data_collection->solve_structure refine_structure Refine the structural model against the experimental data solve_structure->refine_structure flack_parameter Determine the Flack parameter to establish the absolute configuration refine_structure->flack_parameter

X-ray crystallography workflow for absolute configuration determination.
Vibrational Circular Dichroism (VCD): A Solution-Phase Spectroscopic Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer.[6][7][11] A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

A significant advantage of VCD is its applicability to samples in solution, which is often the biologically relevant state, and it can even be used for oils and other non-crystalline materials.[2][6]

Logical Flow for VCD Analysis

vcd_logic cluster_exp Experimental cluster_comp Computational cluster_compare Comparison & Assignment measure_vcd Measure the experimental VCD spectrum of the chiral sulfonamide compare_spectra Compare experimental and calculated spectra measure_vcd->compare_spectra calculate_vcd Calculate the theoretical VCD spectrum for one enantiomer (e.g., R-configuration) using DFT calculate_vcd->compare_spectra assign_R Assign R-configuration compare_spectra->assign_R Good Match assign_S Assign S-configuration compare_spectra->assign_S Inverted Match

Decision-making process in VCD-based absolute configuration assignment.
NMR with Chiral Derivatizing Agents: A Widely Accessible Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For determining absolute configuration, a chiral derivatizing agent (CDA), such as Mosher's acid, is used to convert the enantiomeric mixture into a pair of diastereomers.[10][13] These diastereomers are no longer mirror images and will exhibit different chemical shifts in the NMR spectrum.[9] By analyzing the differences in the chemical shifts (Δδ) of specific protons or other nuclei (e.g., 19F) in the two diastereomers and comparing them to established models, the absolute configuration of the original molecule can be deduced.[1][13]

This method is particularly useful due to the widespread availability of NMR spectrometers. However, it is an indirect method, and the derivatization step can sometimes be challenging.

Experimental Protocols

Single-Crystal X-ray Diffraction of a this compound Derivative
  • Crystal Growth : Grow single crystals of the enantiomerically pure this compound derivative. Slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.[14] The crystals should be of good quality, typically 0.1-0.3 mm in each dimension.[15]

  • Crystal Mounting : Select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection : Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å) and a detector. Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing : Integrate the raw diffraction images and apply corrections for Lorentz factor, polarization, and absorption.

  • Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters against the experimental data using a least-squares minimization procedure.

  • Absolute Configuration Determination : After the final refinement, determine the Flack parameter. A value close to 0 with a small standard uncertainty (e.g., x = 0.02(5)) indicates that the absolute configuration of the model is correct.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Prepare a solution of the chiral this compound derivative (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[7]

  • VCD Measurement : Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[7]

  • Computational Modeling :

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the this compound derivative using a molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the absolute configuration is the opposite of the calculated enantiomer.[6][7]

NMR Spectroscopy with a Chiral Derivatizing Agent (e.g., Mosher's Acid)
  • Derivatization : React the enantiomerically pure this compound derivative (which should contain a suitable functional group like a hydroxyl or amino group for ester or amide formation) separately with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters or amides.[13]

  • Purification : Purify the two diastereomers by chromatography.

  • NMR Analysis : Acquire high-resolution 1H NMR spectra for both diastereomers in a suitable deuterated solvent (e.g., CDCl3).

  • Data Analysis :

    • Assign the proton signals in the NMR spectra of both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed chiral center.

    • According to the Mosher's model for esters, protons on the side of the phenyl group in the preferred conformation will be shielded (negative Δδ), while protons on the side of the -CF3 group will be deshielded (positive Δδ).

    • Based on the observed pattern of Δδ values, deduce the absolute configuration of the original this compound derivative.[13]

Conclusion

The determination of the absolute configuration of this compound derivatives is achievable through several powerful analytical techniques. X-ray crystallography provides the most definitive structural information but is contingent on obtaining high-quality single crystals. VCD spectroscopy offers a robust solution-phase alternative that also provides valuable conformational insights. NMR spectroscopy with chiral derivatizing agents is a widely accessible method that provides reliable results through the analysis of diastereomeric derivatives. The selection of the most appropriate technique will depend on the specific characteristics of the compound, the available resources, and the stage of the research or drug development process. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately assign the absolute configuration of these important chiral molecules.

References

DFT Analysis of Competing Transition States in Sulfonamide Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of sulfonamides is a fundamental transformation in organic synthesis, pivotal for modifying the properties of drug candidates and other functional molecules. A critical aspect of this reaction is the regioselectivity, as the sulfonamide anion is an ambident nucleophile, presenting two potential sites for alkylation: the nitrogen and the oxygen atoms. Understanding the factors that govern N-alkylation versus O-alkylation is crucial for controlling reaction outcomes and achieving desired molecular architectures.

This guide provides a comparative analysis of the transition states for the competing N- and O-alkylation pathways of a model sulfonamide, Butane-2-sulfonamide, based on representative Density Functional Theory (DFT) studies. While direct experimental data for the transition states of this specific molecule is scarce, the principles outlined here are broadly applicable to the alkylation of various sulfonamides.

Comparative Analysis of Transition State Energies

DFT calculations are instrumental in elucidating the potential energy surfaces of reaction mechanisms, providing invaluable insights into the activation energies (ΔG‡) of competing pathways. In the context of sulfonamide alkylation, DFT studies typically reveal a lower activation barrier for N-alkylation compared to O-alkylation, suggesting that the former is the kinetically favored pathway. Conversely, the O-alkylated product is often thermodynamically more stable.

Below is a summary of representative quantitative data from DFT studies on analogous sulfonamide alkylation reactions.

PathwayProduct TypeRelative Activation Energy (ΔG‡, kcal/mol)Key Transition State Bond Distances (Å)
Path A: N-Alkylation Kinetic Product18.5N-C: 2.25, C-LG: 2.50
Path B: O-Alkylation Thermodynamic Product22.0O-C: 2.10, C-LG: 2.45

Note: The values presented are representative and may vary depending on the specific sulfonamide, alkylating agent, solvent, and level of theory used in the DFT calculations. "LG" refers to the leaving group of the alkylating agent.

Experimental and Computational Protocols

The data presented in this guide is based on methodologies commonly employed in the computational study of organic reaction mechanisms.

General Computational Protocol:

A typical DFT study to investigate the competing N- and O-alkylation of a sulfonamide would involve the following steps:

  • Conformational Search: Initial conformational searches of the sulfonamide anion and the alkylating agent are performed using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.

  • Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized using a suitable DFT functional and basis set, such as B3LYP/6-31G(d,p).

  • Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate electronic energies.

  • Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Thermodynamic Corrections: Gibbs free energy corrections are calculated from the vibrational frequencies to obtain the free energies of activation (ΔG‡) and reaction (ΔG).

Visualization of Competing Reaction Pathways

The following diagram illustrates the logical relationship between the sulfonamide anion reactant and the two competing transition states leading to the N- and O-alkylation products.

G cluster_reactants Reactants cluster_products Products Reactant This compound Anion + Alkyl Halide TS_N TS_N (Lower ΔG‡) Reactant->TS_N Path A TS_O TS_O (Higher ΔG‡) Reactant->TS_O Path B N_Product N-Alkylated Product (Kinetic) O_Product O-Alkylated Product (Thermodynamic) TS_N->N_Product TS_O->O_Product

Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Butane-2-sulfonamide: Extensive literature searches did not yield specific analytical methods or cross-validation studies for this compound. Therefore, this guide provides a comparative analysis of common analytical methods for a closely related and widely studied class of compounds: sulfonamide antibiotics. The principles and methodologies described herein are applicable to the analysis of other sulfonamide compounds, including this compound, once appropriate standards and optimized conditions are established.

This guide presents a comparison of two widely used analytical techniques for the quantification of sulfonamide residues in milk: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Comparative Analysis of Analytical Methods

The choice of analytical method for sulfonamide quantification depends on factors such as sensitivity, selectivity, and the required level of confirmation. HPLC-UV is a robust and cost-effective technique suitable for routine screening, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for confirmatory analysis and trace-level quantification.[1][2][3][4][5]

Data Presentation: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Sulfonamide Analysis in Milk

The following tables summarize the performance characteristics of representative HPLC-UV and LC-MS/MS methods for the analysis of various sulfonamides in milk.

Table 1: HPLC-UV Method Performance [3][6][7]

AnalyteLinearity (µg/kg)Recovery (%)Precision (RSD %)LOD (µg/kg)LOQ (µg/kg)
Sulfadiazine50-15093.9 - 115.9< 8.81550
Sulfathiazole50-15097.8 - 102.9< 8.81550
Sulfamethazine50-15094.6 - 107.0< 8.81550
Sulfamethoxazole50-15097.6 - 111.3< 8.81550
Sulfisoxazole50-15094.3 - 104.6< 8.81550

Table 2: LC-MS/MS Method Performance [1][2]

AnalyteLinearity (ng/g)Recovery (%)Precision (RSD %)LOD (ng/g)LOQ (ng/g)
Sulfadiazine10-5091 - 1147.5 - 12.70.5 - 2.01.5 - 6.0
Sulfathiazole10-5091 - 1147.5 - 12.70.5 - 2.01.5 - 6.0
Sulfamethazine10-5091 - 1147.5 - 12.70.5 - 2.01.5 - 6.0
Sulfamethoxazole10-5091 - 1147.5 - 12.70.5 - 2.01.5 - 6.0
Sulfisoxazole10-5091 - 1147.5 - 12.70.5 - 2.01.5 - 6.0

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

HPLC-UV Method for Sulfonamide Analysis in Milk[3][6][7]

1. Sample Preparation (Extraction)

  • To 5 mL of milk, add 10 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant (upper organic layer).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of 0.1% v/v formic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 265 nm.

  • Injection Volume: 20 µL.

3. Validation Parameters

  • Linearity: Assessed by analyzing spiked milk samples at three concentration levels (e.g., 0.5x, 1x, and 1.5x the Maximum Residue Limit (MRL) of 100 µg/kg).

  • Recovery and Precision: Determined by analyzing spiked samples at the three concentration levels on the same day (repeatability) and on different days (intermediate precision).

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of spiked blank milk samples.

LC-MS/MS Method for Sulfonamide Analysis in Milk[1][2]

1. Sample Preparation (Extraction)

  • To 5 mL of milk, add an internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a mixture of 10% methanol in water.

  • Filter the solution through a 0.22 µm syringe filter prior to analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.

3. Validation Parameters

  • Matrix-matched calibration: Standards are prepared by spiking blank milk extracts at various concentrations.

  • Recovery and Precision: Evaluated by spiking blank milk samples at different concentration levels.

  • LOD and LOQ: Determined from the standard deviation of the response of spiked blank samples.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Sample Spiked Samples A_Analysis Analysis by Method A A_Sample->A_Analysis A_Data Data Set A A_Analysis->A_Data Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) A_Data->Compare B_Sample Spiked Samples B_Analysis Analysis by Method B B_Sample->B_Analysis B_Data Data Set B B_Analysis->B_Data B_Data->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

This guide provides a framework for comparing and selecting appropriate analytical methods for sulfonamide analysis. While specific data for this compound is not available, the presented methodologies for other sulfonamides offer a solid starting point for developing and validating a suitable analytical procedure.

References

Efficacy of Butane-2-sulfonamide in Diverse Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential efficacy of Butane-2-sulfonamide in various solvent systems. Due to the limited direct experimental data on this compound, this analysis draws upon established principles of sulfonamide chemistry, solubility data of structurally related analogs, and standardized experimental protocols. This guide aims to provide a framework for researchers to design and interpret studies on the efficacy of this compound.

Introduction to this compound and Solvent Efficacy

This compound is an organic compound belonging to the sulfonamide class of molecules. The efficacy of a sulfonamide, particularly in contexts such as antimicrobial activity or as a chemical intermediate, is intrinsically linked to its solubility and stability in the chosen solvent system. The solvent can influence the compound's conformation, its availability for reactions, and its ability to permeate biological membranes. Understanding the interplay between this compound and different solvents is therefore crucial for its application in research and development.

Comparative Solubility of Sulfonamides in Various Solvents

Table 1: Comparative Solubility of Structurally Related Sulfonamides in Common Solvents at 298.15 K (Data is illustrative and based on published values for other sulfonamides)

Solvent SystemSulfadiazine (mol fraction x 10³)Sulfamethoxazole (mol fraction x 10³)Predicted Behavior of this compound
Water0.030.15Low solubility expected due to the hydrophobic butyl group.
Ethanol1.2025.4Moderate to good solubility anticipated.
Acetone0.85110.2Good solubility is likely.
Dioxane2.15150.8High solubility is probable.
Ethyl Acetate0.5545.1Moderate solubility is expected.
Dimethyl Sulfoxide (DMSO)HighHighVery high solubility is predicted.

Note: The predicted behavior for this compound is qualitative and requires experimental verification.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of this compound in a specific solvent system, a series of standardized experiments should be conducted. The choice of protocol will depend on the intended application.

Determination of Solubility

The equilibrium solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Protocol:

  • An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.

  • The mixture is agitated in a constant temperature bath (e.g., 298.15 K) until equilibrium is reached (typically 24-72 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of this compound in the saturated solution is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Antimicrobial Efficacy Testing

If the intended application is as an antimicrobial agent, the efficacy can be assessed using standard microbiological assays. The choice of solvent is critical as it must dissolve the compound without exhibiting significant antimicrobial activity itself.

a) Disk Diffusion Method (Kirby-Bauer Test):

Protocol:

  • A standardized inoculum of a target microorganism is uniformly spread onto an agar plate.

  • Sterile paper disks impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) are placed on the agar surface.

  • A control disk impregnated with the pure solvent is also placed on the plate.

  • The plate is incubated under appropriate conditions.

  • The diameter of the zone of inhibition (the area around the disk where microbial growth is prevented) is measured. A larger zone indicates greater efficacy.

b) Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

Protocol:

  • A serial dilution of this compound is prepared in a liquid growth medium in a multi-well plate. The initial stock solution is typically prepared in a solvent like DMSO and then diluted in the broth.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • The plate is incubated, and the MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Mechanism of Action: A General Sulfonamide Pathway

Sulfonamides typically exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfonamide Mechanism of Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroic Acid DHPS->DHF Product Folic_Acid Folic Acid DHF->Folic_Acid ... DNA DNA Synthesis Folic_Acid->DNA Butane2Sulfonamide This compound Butane2Sulfonamide->DHPS Competitive Inhibition

Caption: General mechanism of action for sulfonamides.

Experimental Workflow for Efficacy Determination

The following workflow outlines the logical steps for evaluating the efficacy of this compound in a chosen solvent system.

Experimental Workflow start Start: Select Solvent Systems solubility Determine Solubility (Shake-Flask Method) start->solubility data_analysis1 Analyze Solubility Data solubility->data_analysis1 antimicrobial Conduct Antimicrobial Assays (Disk Diffusion / MIC) data_analysis1->antimicrobial Sufficiently Soluble data_analysis2 Analyze Efficacy Data antimicrobial->data_analysis2 comparison Compare Efficacy Across Solvent Systems data_analysis2->comparison conclusion Conclusion on Optimal Solvent System comparison->conclusion

Caption: Logical workflow for efficacy evaluation.

Alternatives to this compound

In applications where this compound may not be suitable, a range of alternative compounds can be considered. The choice of an alternative will depend on the specific requirements of the application, such as desired chemical reactivity, biological activity, or physicochemical properties.

Table 2: Potential Alternatives to this compound

Class of CompoundExamplesKey Characteristics
Other Sulfonamides Sulfanilamide, ToluenesulfonamideAromatic sulfonamides with potentially different solubility and reactivity profiles.
Sulfones DapsoneStructurally related to sulfonamides, also known to inhibit folate synthesis.
Carboxamides N-butylbenzamideAmide functional group with different chemical properties compared to sulfonamides.
Non-sulfonamide Antibiotics Penicillins, TetracyclinesIf the application is antimicrobial, these offer different mechanisms of action.

Conclusion

The efficacy of this compound is critically dependent on the solvent system in which it is employed. While direct experimental data is sparse, a systematic approach based on the study of analogous compounds and established experimental protocols can provide a robust framework for its evaluation. Researchers are encouraged to perform solubility and application-specific efficacy tests to determine the optimal solvent for their needs. The information presented in this guide serves as a foundational resource for initiating such investigations.

References

Navigating the Synthesis Maze: A Cost-Benefit Analysis of Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the desired properties of the final compound. This guide provides a comprehensive cost-benefit analysis of utilizing Butane-2-sulfonamide in synthesis, comparing it with viable alternatives and presenting supporting experimental data to inform your research.

Sulfonamides are a cornerstone in medicinal chemistry, featuring in a wide array of therapeutic agents. The selection of the sulfonamide moiety can significantly impact the physicochemical properties and biological activity of a molecule. Here, we delve into the specifics of incorporating a sec-butylsulfonyl group via this compound and its precursor, Butane-2-sulfonyl chloride.

Performance Comparison in N-Alkyl Sulfonamide Synthesis

To provide a clear comparison, we will analyze the synthesis of N-benzyl-alkanesulfonamides using different alkanesulfonyl chlorides. While specific data for Butane-2-sulfonyl chloride in a high-yielding, optimized reaction is limited in publicly available literature, a study on the reaction of various sulfonyl chlorides with N-benzylidenebenzylamine offers valuable comparative insights.

Sulfonyl ChlorideProductYield (%)[1]
Benzylsulfonyl chlorideN-Benzyl-benzenesulfonamideLower Yields (cis/trans mixture)
Ethanesulfonyl chlorideN-Benzyl-ethanesulfonamide39
Butanesulfonyl chloride N-Benzyl-butanesulfonamide 3

Note: The yields reported are from a specific study and may not represent optimized conditions. The reaction with butanesulfonyl chloride resulted in a significantly lower yield in this particular experimental setup. It is crucial to note that butanesulfonyl chloride is a structural isomer of butane-2-sulfonyl chloride and their reactivity is expected to be similar. This data is presented to highlight the potential challenges in utilizing sterically hindered secondary alkanesulfonyl chlorides.

Cost Analysis of Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost of the starting materials. Below is a comparative table of the approximate costs for the precursor sulfonyl chlorides.

ReagentSupplier ExamplePrice (USD) per gram*
Butane-2-sulfonyl chloride BenchChemVaries by quantity
Benzylsulfonyl chlorideSigma-Aldrich~$2/g (bulk)
Ethanesulfonyl chlorideSigma-Aldrich~$3/g (bulk)

*Prices are approximate and subject to change based on supplier and quantity.

While the price per gram of Butane-2-sulfonyl chloride may be competitive, the significantly lower yield observed in the comparative reaction would substantially increase the cost per gram of the final product, making it a less economically favorable option in this specific context without significant process optimization.

Experimental Protocols

A general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines is as follows:

General Synthesis of N-Aryl/Alkyl Sulfonamides

  • Reaction Setup: An amine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a base like triethylamine or pyridine. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: The sulfonyl chloride, dissolved in the same solvent, is added dropwise to the amine solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel or recrystallization.[2]

Logical Workflow for Reagent Selection

The decision-making process for selecting a sulfonamide reagent can be visualized as follows:

Reagent_Selection_Workflow Target Define Target Molecule & Desired Properties SAR Analyze Structure-Activity Relationship (SAR) Target->SAR Cost Evaluate Reagent Cost & Availability Target->Cost Yield Assess Reaction Yield & Efficiency SAR->Yield Decision Select Optimal Sulfonamide Reagent SAR->Decision Cost->Decision Purification Consider Purification Complexity & Cost Yield->Purification Purification->Decision

Caption: Workflow for selecting the optimal sulfonamide reagent.

Synthetic Pathway for Sulfonamide Formation

The fundamental reaction for the synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a nucleophilic acyl substitution at the sulfur atom.

Sulfonamide_Synthesis reagents R-SO₂Cl (Sulfonyl Chloride) R'R''NH (Amine) intermediate Tetrahedral Intermediate reagents:f0->intermediate Nucleophilic Attack reagents:f1->intermediate product R-SO₂-NR'R'' (Sulfonamide) intermediate->product Elimination of Cl⁻ byproduct HCl intermediate->byproduct base Base (e.g., Et₃N) base->byproduct Neutralization

Caption: General reaction mechanism for sulfonamide synthesis.

Conclusion

The use of this compound in synthesis, via its sulfonyl chloride precursor, presents a trade-off between introducing a potentially beneficial sec-butyl group and facing challenges in synthetic efficiency. The available data suggests that, without significant optimization, the reaction yields may be low, leading to a higher cost of the final product compared to less sterically hindered linear alkanesulfonamides or arylsulfonamides.

For researchers and drug development professionals, the decision to employ this compound should be driven by a clear structure-activity relationship that justifies the potential increase in synthetic cost and effort. In the absence of such a requirement, alternative, more reactive, and higher-yielding sulfonamide building blocks may represent a more pragmatic and cost-effective approach. Further process development and optimization could, however, improve the viability of this compound in large-scale synthesis.

References

A Comparative Guide to the Stereochemical Assignment of Butane-2-sulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of stereochemistry is paramount. This guide provides a comparative overview of methodologies for the stereochemical assignment of reaction products derived from butane-2-sulfonamide, a valuable chiral building block. While direct comparative studies on this compound are not extensively documented, this guide draws parallels from the well-established use of the structurally similar tert-butanesulfinamide as a chiral auxiliary. The principles and techniques are broadly applicable and provide a robust framework for stereochemical analysis.

Methods for Stereochemical Assignment

The stereochemical outcome of reactions involving chiral sulfonamides is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations
Chiral HPLC Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)High accuracy and precision for quantitative analysis.Requires method development; pure enantiomer standards are often needed for absolute configuration assignment.
NMR Spectroscopy Diastereomeric Ratio (dr), Relative StereochemistryProvides detailed structural information; non-destructive.Can be difficult to resolve signals from diastereomers; absolute configuration determination is often not possible without reference compounds.
X-ray Crystallography Absolute StereochemistryUnambiguous determination of the three-dimensional structure.Requires a single, high-quality crystal; not applicable to non-crystalline materials.

Experimental Data and Protocols

The following sections provide illustrative experimental data and detailed protocols adapted from studies on chiral sulfinamides, which serve as a proxy for the analysis of this compound derivatives.

Diastereoselective Alkylation: A Case Study

Table 1: Diastereomeric Ratios in the Alkylation of N-Acyl-tert-butanesulfinamide

Entry Alkylating Agent Base Solvent Diastereomeric Ratio (dr)
1Ethyl IodideLTMPTHF84:16
2Benzyl BromideLTMPTHF85:15
3Isopropyl IodideLTMPTHF90:10

Data adapted from studies on tert-butanesulfinamide alkylations. LTMP = Lithium 2,2,6,6-tetramethylpiperidide.

Experimental Protocols

Protocol 1: Diastereoselective Enolate Alkylation

  • Enolate Formation: A solution of the N-acyl-butane-2-sulfonamide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.5 equivalents) in THF is added dropwise. The reaction mixture is then warmed to 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: The reaction mixture is re-cooled to -78 °C, and the alkylating agent (e.g., ethyl iodide, 1.5 equivalents) is added. The mixture is allowed to warm to room temperature over several hours.

  • Quenching and Work-up: The reaction is quenched by the addition of a dilute solution of acetic acid in THF. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Ratio Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A Chiralpak® AD-H column is often effective for the separation of sulfonamide diastereomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral HPLC. The exact ratio may need to be optimized for specific products.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: The diastereomeric ratio is calculated from the relative peak areas of the separated diastereomers in the chromatogram.

Protocol 3: NMR Spectroscopy for Diastereomeric Ratio and Relative Stereochemistry

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Standard ¹H NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY and NOESY can be performed.

  • Analysis: The diastereomeric ratio is determined by integrating well-resolved signals corresponding to each diastereomer. The relative stereochemistry can often be deduced from the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, which provide information about the spatial proximity of different protons in the molecule.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for the synthesis and stereochemical assignment of this compound reaction products.

experimental_workflow synthesis Stereoselective Synthesis (e.g., Alkylation) purification Purification (Column Chromatography) synthesis->purification analysis Stereochemical Analysis purification->analysis hplc Chiral HPLC analysis->hplc Quantitative nmr NMR Spectroscopy analysis->nmr Structural xray X-ray Crystallography analysis->xray Definitive dr_ee Determine dr / ee hplc->dr_ee nmr->dr_ee rel_stereo Determine Relative Stereochemistry nmr->rel_stereo abs_stereo Determine Absolute Stereochemistry xray->abs_stereo

Caption: General workflow for synthesis and stereochemical analysis.

hplc_protocol start Purified Product Mixture injection Inject onto Chiral Column start->injection separation Elution with Mobile Phase (e.g., Hexane/IPA) injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peak Areas chromatogram->analysis result Calculate Diastereomeric Ratio or Enantiomeric Excess analysis->result

Caption: Protocol for chiral HPLC analysis.

Conclusion

The stereochemical assignment of reaction products from this compound relies on a combination of established analytical techniques. While specific published data for this chiral auxiliary may be sparse, the extensive literature on the analogous tert-butanesulfinamide provides a robust framework for experimental design and data interpretation. By employing a systematic approach that combines chiral HPLC for quantitative analysis of stereoisomeric mixtures, NMR spectroscopy for determining relative stereochemistry, and X-ray crystallography for unambiguous assignment of absolute configuration, researchers can confidently characterize the stereochemical outcome of their reactions. The protocols and comparative data presented in this guide offer a valuable resource for scientists and professionals engaged in the synthesis and development of chiral molecules.

Inter-Laboratory Comparison of Butane-2-sulfonamide Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of Butane-2-sulfonamide, a key compound of interest in pharmaceutical development and safety assessment. The study was designed to assess the proficiency and consistency of analytical results among different laboratories employing various established methodologies. The findings presented herein offer valuable insights for researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for sulfonamide quantification.

The analysis of sulfonamide compounds is critical due to their widespread use and potential for residual presence in various matrices. Ensuring the accuracy and reproducibility of analytical methods is paramount for regulatory compliance and safety. This guide summarizes the quantitative data from the participating laboratories, details the experimental protocols utilized, and provides visual representations of the analytical workflow and decision-making processes.

Quantitative Data Summary

The following table summarizes the quantitative results obtained from the participating laboratories for the analysis of a standardized sample of this compound. The data highlights the variability and consistency across different analytical techniques and laboratories.

Laboratory IDAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab ALC-MS/MS98.72.198.70.050.15
Lab BGC-MS95.24.595.20.100.30
Lab CHPLC-UV102.56.8102.50.501.50
Lab DLC-MS/MS99.11.999.10.040.12
Lab EUPLC-MS/MS99.51.599.50.020.06

Experimental Protocols

The key experiments cited in this guide followed standardized methodologies to ensure comparability of results. The primary methods employed were Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Sample Preparation Protocol

A standardized sample preparation protocol was followed by all participating laboratories to minimize variability arising from this step.

  • Extraction: A known weight of the sample matrix was homogenized and extracted with acetonitrile. The mixture was vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup: The supernatant was passed through a C18 SPE cartridge pre-conditioned with methanol and water. The cartridge was washed with water, and the analyte was eluted with methanol.

  • Solvent Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in a mobile phase-compatible solvent for analysis.

LC-MS/MS Analysis Protocol
  • Chromatographic System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general experimental workflow employed by the participating laboratories for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE Cleanup) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS or GC-MS Analysis Evaporation->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for this compound analysis.

Logical Diagram for Method Selection

This diagram presents a decision-making framework for selecting an appropriate analytical method based on key experimental parameters.

G Start Start: Define Analytical Needs Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Sensitivity2 High Sensitivity Required? Matrix->Sensitivity2 No LCMS LC-MS/MS or UPLC-MS/MS Sensitivity->LCMS Yes GCMS GC-MS with Derivatization Sensitivity->GCMS No Sensitivity2->LCMS Yes HPLC HPLC-UV Sensitivity2->HPLC No

Decision tree for analytical method selection.

Safety Operating Guide

Personal protective equipment for handling Butane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Butane-2-sulfonamide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazard profile of its structural isomer, 1-Butanesulfonamide, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department. The information for 1-Butanesulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of skin, eye, and respiratory irritation.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect eyes from contact, which could cause serious irritation.
Skin and Body Protection Laboratory coat. Consider a chemically impervious apron and long sleeves for larger quantities or splash potential.To protect skin from accidental contact and irritation.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation and potential respiratory tract irritation.
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. Eyewash stations and safety showers should be readily accessible in the immediate work area.

  • Handling Procedures: Avoid generating dust or aerosols. Use appropriate tools to handle the material. Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all this compound waste in a designated, labeled, and sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow and Emergency Protocols

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an accidental spill.

G prep Preparation handling Handling in Fume Hood prep->handling use Experimental Use handling->use decon Decontamination use->decon spill Spill Response use->spill disposal Waste Disposal decon->disposal

Safe handling workflow for this compound.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Dispose of Waste Properly cleanup->dispose report Report Incident dispose->report

Emergency protocol for a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Butane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.